3-(Methylamino)propan-1-ol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(methylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-5-3-2-4-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGXWTOLFOPIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436133 | |
| Record name | 3-(Methylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42055-15-2 | |
| Record name | 3-(Methylamino)-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042055152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylamino)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(METHYLAMINO)-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D9DNX69QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methylamino)propan-1-ol (CAS: 42055-15-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)propan-1-ol, with the CAS number 42055-15-2, is a versatile bifunctional organic compound featuring both a secondary amine and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its significance has grown with its identification as a key intermediate in the synthesis of important active pharmaceutical ingredients (APIs) and its application as a linker in innovative therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in research and drug development.
Core Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and General Properties
| Property | Value |
| CAS Number | 42055-15-2 |
| Molecular Formula | C₄H₁₁NO[1] |
| Molecular Weight | 89.14 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | (3-Hydroxypropyl)methylamine, N-Methyl-3-aminopropanol |
| Appearance | Colorless to light yellow liquid |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Density | 0.917 g/mL at 25 °C | |
| Boiling Point | 169-171 °C | |
| Flash Point | 82 °C (180 °F) - closed cup | |
| Refractive Index (n20/D) | 1.448 | |
| Solubility | Soluble in water and common organic solvents. | |
| pKa | Not readily available |
Table 3: Safety and Handling Information
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |
| H314: Causes severe skin burns and eye damage | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
Note: This is not an exhaustive list. Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Synthesis and Experimental Protocols
While various synthetic routes to this compound and its derivatives exist, a common and illustrative method involves the reduction of a corresponding amide or the reductive amination of a propanal derivative. Below is a representative experimental protocol for a related synthesis, which can be adapted for this compound.
Protocol: Reductive Amination for the Synthesis of an N-methyl-3-aminopropanol derivative
This protocol is based on general reductive amination procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
-
3-Hydroxypropanal
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of 3-hydroxypropanal (1 equivalent) in the chosen solvent, add methylamine (1.1 equivalents).
-
If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Slowly add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture. Control any potential exotherm by using an ice bath.
-
Let the reaction stir at room temperature overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound, if necessary, by distillation or column chromatography.
Applications in Drug Development
This compound is a crucial building block in the synthesis of several pharmaceuticals. Its most notable application is as a key intermediate in the production of Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and other conditions. The synthesis of the duloxetine precursor, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, often involves steps that create the this compound substructure.[2][3][4]
More recently, this compound has been identified as a valuable linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs) .[5][6] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9] The linker component of a PROTAC is critical as it connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker, for which this compound can serve as a foundational element, are crucial for the efficacy of the PROTAC.[7][8][9]
Spectral Data
While a dedicated, high-resolution spectrum for this compound is not publicly available in the initial search results, based on its structure, the following characteristic peaks can be expected in its 1H NMR and FT-IR spectra. A certificate of analysis from one supplier confirms that the 1H NMR spectrum is consistent with the structure.[10]
Expected 1H NMR (CDCl₃, 400 MHz):
-
~3.6-3.8 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
~2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).
-
~2.4 ppm (s, 3H): Methyl protons on the nitrogen (-N-CH₃).
-
~1.6-1.8 ppm (quintet, 2H): Methylene protons in the middle of the carbon chain (-CH₂-CH₂-CH₂-).
-
Broad singlet (2H): Exchangeable protons from the hydroxyl and amine groups (-OH, -NH). The chemical shift of these protons can vary depending on concentration and temperature.
Expected FT-IR (neat):
-
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.
-
~3200-3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.[11]
-
~1050-1150 cm⁻¹: C-O stretching vibration of the primary alcohol.[11]
Visualizations
Logical Relationship: Synthesis of a this compound Derivative
The following diagram illustrates a generalized synthetic workflow for a derivative of this compound, highlighting the key transformation.
Caption: A generalized workflow for the synthesis of a this compound derivative.
Signaling Pathway: PROTAC Mechanism of Action
This diagram illustrates the catalytic mechanism by which a PROTAC, potentially synthesized using this compound as a linker, induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to 3-(Methylamino)propan-1-ol: A Key Building Block in Pharmaceutical Synthesis
Abstract: This technical guide provides a comprehensive overview of 3-(Methylamino)propan-1-ol, a bifunctional organic compound of significant interest to the pharmaceutical and chemical industries. The document details its chemical identity, physicochemical properties, and safety protocols. The core focus is on its critical role as a versatile intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly in the development of widely used antidepressants. Detailed, conceptual experimental workflows for the synthesis of key drug precursors derived from this molecule are presented, supported by logical diagrams to illustrate these processes. This guide is intended for researchers, chemists, and professionals involved in drug discovery, process development, and medicinal chemistry.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named under IUPAC nomenclature as This compound .[1][2] It is an alkanolamine featuring both a secondary amine and a primary alcohol functional group, which makes it a valuable and versatile building block in organic synthesis.
Synonyms:
-
N-methylpropanolamine
-
N-(3-hydroxypropyl)methylamine[4]
-
(3-Hydroxypropyl)methylamine[4]
-
Methylpropanolamine[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 42055-15-2[1][5] |
| Molecular Formula | C₄H₁₁NO[1][3][5] |
| Molecular Weight | 89.14 g/mol [1][5] |
| Appearance | Colorless Liquid[3][4] |
| Density | 0.917 g/mL at 25 °C[3][5] |
| Boiling Point | 169 °C[3] |
| Flash Point | 82.2 °C (180.0 °F) - closed cup[5] |
| Refractive Index | n20/D 1.448[3][5] |
| Water Solubility | Slightly soluble[2][3] |
| Storage Temperature | 2-8°C[3][5] |
Safety and Handling
This compound is a corrosive and harmful substance that requires careful handling in a laboratory or industrial setting. Adherence to safety protocols is mandatory to prevent injury.
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
|
| Danger [1] | H302: Harmful if swallowed.[1][5][6] H314: Causes severe skin burns and eye damage.[1][5][6] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7] Ensure proper respiratory protection is used if ventilation is inadequate.[8]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[6] Avoid breathing vapors, mist, or gas.[8]
-
Storage: Store in a well-ventilated place, locked up, with the container tightly closed.[6][7] The recommended storage temperature is between 2-8°C.[3][5]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[7][8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth and do NOT induce vomiting; seek immediate medical attention.[6][7]
Applications in Pharmaceutical Synthesis
While this compound is a useful chemical intermediate in its own right, its structural motif is central to several high-profile pharmaceutical compounds. Its derivatives are critical precursors for the synthesis of major antidepressants.
Intermediate for Duloxetine Synthesis
A key chiral derivative, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol , is an essential intermediate in the manufacturing of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant.[9][][11] The synthesis of this intermediate is a multi-step process that requires careful control of stereochemistry.
The following diagram illustrates a common synthetic pathway to obtain the desired chiral intermediate.
A robust method for producing this intermediate is the resolution-racemization-recycle (RRR) synthesis developed by Eli Lilly.[12]
-
Mannich Reaction: 2-Acetylthiophene is reacted with dimethylamine and formaldehyde (or their equivalents) to form the ketonic Mannich base, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.[12]
-
Reduction: The resulting ketone is reduced to the corresponding racemic alcohol, (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol.[12]
-
Chiral Resolution: The racemate is resolved using a chiral acid, such as (S)-mandelic acid, to selectively precipitate the diastereomeric salt of the desired (S)-enantiomer.[12]
-
N-Demethylation: The resolved (S)-isomer undergoes N-demethylation to yield the final target intermediate, (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, with high enantiomeric purity.[12]
Intermediate for Fluoxetine Synthesis
Another important derivative, 3-methylamino-1-phenyl-1-propanol , serves as a precursor in the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant.[13]
The production of this intermediate can be achieved through the reduction of an enaminone, as outlined in the following workflow.
A documented method involves the chemical reduction of a propenone precursor.[13]
-
Precursor: The synthesis starts with 1-phenyl-3-methylamino-2-propen-1-one.
-
Reduction: This precursor is dissolved in a solvent such as glacial acetic acid.
-
Reducing Agent: Sodium borohydride is added portion-wise to the solution, typically at reduced temperatures (e.g., 5-10 °C), to effect the reduction of both the double bond and the ketone.[13]
-
Workup: After the reaction is complete, an aqueous basic solution (e.g., sodium hydroxide) is used to quench the reaction and neutralize the acid. The product, 3-methylamino-1-phenyl-1-propanol, is then extracted using an organic solvent.[13]
Analytical Methodologies
The characterization and quality control of this compound and its derivatives are performed using standard analytical techniques. In analytical chemistry, it can be employed as a reagent or solvent for methods including:
-
High-Performance Liquid Chromatography (HPLC)[3]
-
Gas Chromatography (GC)[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
Conclusion
This compound is a fundamentally important molecule whose value is most profoundly realized in its role as a precursor in medicinal chemistry. Its simple structure provides the core backbone for complex, stereospecific intermediates necessary for the synthesis of market-leading pharmaceuticals, particularly antidepressants like Duloxetine and Fluoxetine. For drug development professionals and organic chemists, a thorough understanding of the properties, handling, and synthetic utility of this compound is essential for innovation in pharmaceutical manufacturing and discovery.
References
- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 3. Cas 42055-15-2,3-(METHYLAMINO)-1-PROPANOL | lookchem [lookchem.com]
- 4. 3-(METHYLAMINO)-1-PROPANOL | CymitQuimica [cymitquimica.com]
- 5. 3-甲氨基-1-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 11. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
3-(Methylamino)propan-1-ol molecular weight and formula
This guide provides a detailed overview of the fundamental physicochemical properties of 3-(Methylamino)propan-1-ol, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical manufacturing.
Physicochemical Properties
The molecular formula and molecular weight are critical identifiers for any chemical compound, forming the basis for stoichiometric calculations and analytical characterizations.
| Property | Value |
| Molecular Formula | C4H11NO[1][2][3] |
| Molecular Weight | 89.14 g/mol [2][3] |
| IUPAC Name | This compound[3] |
| CAS Number | 42055-15-2 |
Structural and Chemical Identifiers
For unambiguous identification and use in computational chemistry, the following identifiers are provided.
| Identifier Type | Identifier |
| SMILES | CNCCCO |
| InChI Key | KRGXWTOLFOPIKV-UHFFFAOYSA-N[1] |
Logical Relationship of Properties
The relationship between the molecular formula and the molecular weight is fundamental. The molecular weight is derived from the sum of the atomic weights of the constituent atoms as given by the molecular formula.
Caption: Relationship between chemical identifiers.
References
An In-Depth Technical Guide to the Synthesis of 3-(Methylamino)propan-1-ol
This technical guide provides a comprehensive overview of established synthetic routes for the preparation of 3-(methylamino)propan-1-ol, a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details various methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for key reactions.
Introduction
This compound is a valuable building block in organic synthesis, notably as a precursor for active pharmaceutical ingredients (APIs) such as Fluoxetine and Duloxetine. Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows for a variety of subsequent chemical transformations. The selection of a synthetic route is often dictated by factors such as precursor availability, cost, scalability, and desired purity of the final product. This guide explores several prominent synthetic strategies.
Comparative Synthesis Data
The following table summarizes quantitative data for different synthetic approaches to this compound and its derivatives, providing a basis for comparison of yields and reaction conditions.
| Method | Precursors | Key Reagents/Catalyst | Solvent(s) | Reaction Conditions | Product | Yield | Reference |
| Method 1: Mannich Reaction & Reduction | Acetophenone, Paraformaldehyde, Methylamine Hydrochloride | Raney Nickel | Ethanol, Water | 1. 60-100°C; 2. H₂, 0.3-1.5 MPa, 25-80°C | 3-(Methylamino)-1-phenylpropan-1-ol | High | [1][2] |
| Method 2: Reduction of a Propenone Intermediate | 1-phenyl-3-methylamino-1-propen-1-one | Sodium Borohydride, Acetic Acid | Glacial Acetic Acid | 5-10°C | 3-(Methylamino)-1-phenyl-1-propanol | Not specified | [3] |
| Method 3: Reductive Amination | Aldehyde or Ketone, Amine | Sodium Borohydride, Sodium Cyanoborohydride, or Sodium Triacetoxyborohydride | Not specified | Neutral or weakly acidic | Amine | High | [4][5] |
| Method 4: Nucleophilic Substitution | 3-Chloropropan-1-ol, Methylamine | Not specified | Not specified | Not specified | This compound | Not specified | Inferred from general chemical principles |
Synthetic Methodologies and Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes identified.
Method 1: Mannich-Type Reaction Followed by Reduction
This two-step process first involves the formation of a β-aminoketone (a Mannich base) via the reaction of a ketone, a non-enolizable aldehyde (like paraformaldehyde), and a secondary amine salt. The resulting Mannich base is then reduced to the corresponding amino alcohol.
Experimental Protocol: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol
Step 1: Synthesis of 3-Methylamino-1-phenylpropan-1-one Hydrochloride (Mannich Base)
-
To a pressure reactor, add 120.0 g of acetophenone, 45.0 g of paraformaldehyde, and 67.5 g of methylamine hydrochloride.
-
Add 500 mL of ethanol as the solvent.
-
Seal the reactor and heat the mixture to 90°C.
-
Monitor the reaction progress by taking samples every 2 hours and analyzing via liquid chromatography until the concentration of the product, 3-methylamino-1-propiophenone hydrochloride, stabilizes.
-
Once the reaction is complete, cool the solution.
-
Concentrate the reaction mixture by heating to approximately one-third of the original volume.
-
Cool the concentrated solution to induce crystallization.
-
Filter the solid product and wash to obtain 3-methylamino-1-propiophenone hydrochloride.
Step 2: Reduction to 3-(Methylamino)-1-phenylpropan-1-ol
-
Dissolve the 3-methylamino-1-propiophenone hydrochloride obtained in the previous step in water in a stainless steel autoclave.
-
Add Raney nickel catalyst (approximately 1-10% by weight of the hydrochloride salt).
-
Purge the autoclave with nitrogen three times, followed by a purge with hydrogen (1.5 MPa) three times.
-
Heat the reaction mixture to 80°C under a hydrogen pressure of 1.5 MPa.
-
After the reduction is complete, cool the reactor and filter to remove the catalyst.
-
Adjust the pH of the filtrate to 9-14 using a 30% aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Distill the organic layer under reduced pressure to remove the solvent and obtain the crude product.
-
Recrystallize the crude product from cyclohexane to yield pure 3-(methylamino)-1-phenylpropan-1-ol.[1][2]
Method 2: Reduction of a Propenone Intermediate
This method involves the synthesis of an α,β-unsaturated aminoketone, which is then reduced to the target amino alcohol.
Experimental Protocol: Synthesis of 3-Methylamino-1-phenyl-1-propanol
-
Prepare a solution of 3.7 mmol of 1-phenyl-3-methylamino-1-propen-1-one in glacial acetic acid.
-
Cool the solution to 5-10°C in an ice bath.
-
Slowly add approximately 21 mmol of sodium borohydride to the cooled solution.
-
Stir the reaction mixture at this temperature until the reaction is complete.
-
Upon completion, the resulting solution contains 3-methylamino-1-phenyl-1-propanol.[3] Further workup, such as quenching, extraction, and purification, would be necessary to isolate the final product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the synthesis of 3-(Methylamino)-1-phenylpropan-1-ol via a Mannich reaction followed by reduction.
Caption: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol through the reduction of a propenone intermediate.
Conclusion
The synthesis of this compound and its derivatives can be achieved through various effective routes. The Mannich-type reaction followed by reduction offers a high-yielding pathway from readily available starting materials. The reduction of a propenone intermediate provides an alternative approach. The choice of the optimal synthetic strategy will depend on the specific requirements of the intended application, including scale, cost-effectiveness, and desired purity profile. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists and researchers in the field.
References
- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 2. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physical and Chemical Properties of N-methylpropanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-methylpropanolamine. The information is presented to support research, development, and drug discovery activities. N-methylpropanolamine is a term that can refer to three structural isomers, each a bifunctional molecule containing both a secondary amine and a hydroxyl group. This guide will cover all three isomers: 1-(methylamino)propan-2-ol, 2-(methylamino)propan-1-ol, and 3-(methylamino)propan-1-ol.
Physicochemical Properties
The physical and chemical characteristics of the N-methylpropanolamine isomers are summarized below. These properties are crucial for understanding their behavior in various chemical and biological systems.
Table 1: General and Physical Properties of N-methylpropanolamine Isomers
| Property | 1-(methylamino)propan-2-ol | 2-(methylamino)propan-1-ol | This compound |
| CAS Number | 16667-45-1[1] | 27646-78-2[2] | 42055-15-2[3] |
| Molecular Formula | C₄H₁₁NO[4] | C₄H₁₁NO[2] | C₄H₁₁NO[3] |
| Molecular Weight | 89.14 g/mol [4][5] | 89.14 g/mol [2] | 89.14 g/mol [3] |
| Appearance | Liquid | Liquid | Colorless Liquid[3] |
| Boiling Point | 148.8°C at 760 mmHg[6][7] | 148.8°C at 760 mmHg[8] | 169°C[3] |
| Melting Point | Not available | Not available | Not available |
| Density | 0.907 g/cm³ at 24°C[1] | 0.88 g/cm³[8] | 0.917 g/mL at 25°C[3] |
| Refractive Index | 1.42[1][6] | Not available | 1.448[3] |
| Flash Point | 67.4°C[1][6][7] | Not available | 82°C[3] |
| pKa (Predicted) | 14.91 ± 0.20[4] | 14.77 ± 0.10 | 15.06 ± 0.10[3] |
| Solubility | Good solubility in polar solvents[6] | Not available | Slightly soluble in water[3] |
Table 2: Safety and Hazard Information
| Isomer | GHS Hazard Statements |
| 1-(methylamino)propan-2-ol | H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H227 (Combustible liquid), H412 (Harmful to aquatic life with long lasting effects)[9] |
| 2-(methylamino)propan-1-ol | H227 (Combustible liquid), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation)[2] |
| This compound | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[10] |
Chemical Reactivity and Stability
N-methylpropanolamine isomers are stable under normal conditions. Their bifunctional nature, possessing both a secondary amine and a primary or secondary alcohol, dictates their reactivity.
-
Basicity: The lone pair of electrons on the nitrogen atom makes them basic. They will react with acids to form the corresponding ammonium salts.
-
Nucleophilicity: The amine group is a good nucleophile and can participate in nucleophilic substitution and addition reactions.
-
Reactions of the Hydroxyl Group: The alcohol moiety can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation.
-
Storage: They should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.
Caption: Chemical Reactivity of N-methylpropanolamine.
Experimental Protocols
Synthesis of N-methylpropanolamine Isomers
A general method for the synthesis of N-methylpropanolamine isomers involves the nucleophilic addition of methylamine to a suitable three-carbon electrophile containing an epoxide or a leaving group adjacent to a hydroxyl group.
Example Protocol: Synthesis of 1-(methylamino)propan-2-ol
-
Reaction Setup: A solution of propylene oxide in a suitable solvent (e.g., methanol or ethanol) is prepared in a pressure reactor.
-
Addition of Methylamine: An excess of methylamine (either as a solution in a compatible solvent or as a gas) is slowly added to the reactor at a controlled temperature (typically low to moderate).
-
Reaction Conditions: The reactor is sealed and heated to a temperature between 50-100°C. The reaction is monitored for completion by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess methylamine and solvent are removed under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure to yield pure 1-(methylamino)propan-2-ol.
Caption: General Synthesis Workflow for 1-(methylamino)propan-2-ol.
Analytical Methods
The analysis of N-methylpropanolamine isomers can be performed using various chromatographic techniques.
General Protocol for Gas Chromatography (GC) Analysis
-
Sample Preparation: Prepare a dilute solution of the N-methylpropanolamine isomer in a suitable volatile solvent (e.g., methanol or dichloromethane). An internal standard may be added for quantitative analysis.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A polar capillary column is typically used for the separation of amines.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector Temperature: 280°C (for FID).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peak corresponding to the N-methylpropanolamine isomer based on its retention time. Quantify the amount by comparing the peak area to that of a calibration curve or an internal standard.
Caption: Analytical Workflow for N-methylpropanolamine using GC.
Spectroscopic Data
Detailed spectroscopic data is essential for the structural elucidation and confirmation of N-methylpropanolamine isomers.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group attached to the nitrogen, the methylene groups, the methine group, and the exchangeable protons of the amine and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the four carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3300-3400 cm⁻¹ region), C-H stretching vibrations (around 2800-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of small molecules or radicals.
Biological Activity and Signaling Pathways
Currently, there is limited information in the public domain regarding specific biological activities or involvement in signaling pathways for the isomers of N-methylpropanolamine. Their structural similarity to endogenous small molecules suggests potential for interaction with biological systems, but this remains an area for further investigation. Their primary use in the pharmaceutical industry is as intermediates in the synthesis of more complex active pharmaceutical ingredients.
Conclusion
The N-methylpropanolamine isomers are versatile chemical building blocks with applications in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a foundational understanding of their physical and chemical properties, along with methodologies for their synthesis and analysis. The data presented herein should serve as a valuable resource for scientists and researchers working with these compounds.
References
- 1. echemi.com [echemi.com]
- 2. 2-(Methylamino)propan-1-ol | C4H11NO | CID 12695785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 42055-15-2,3-(METHYLAMINO)-1-PROPANOL | lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-(Methylamino)propan-2-ol | C4H11NO | CID 86049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 16667-45-1(1-(Methylamino)propan-2-ol) | Kuujia.com [kuujia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-(methylamino)propan-1-ol | CAS#:27646-78-2 | Chemsrc [chemsrc.com]
- 9. 1-(Methylamino)propan-2-ol | 16667-45-1 [sigmaaldrich.com]
- 10. 3-(METHYLAMINO)-1-PROPANOL | 42055-15-2 [amp.chemicalbook.com]
Solubility Profile of 3-(Methylamino)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Methylamino)propan-1-ol in water and various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines a detailed experimental protocol for the quantitative determination of its solubility, which is crucial for applications in research, chemical synthesis, and pharmaceutical development.
Overview of this compound
This compound, also known as N-methylpropanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group. This bifunctional nature influences its chemical properties and solubility behavior, making it a subject of interest in various chemical and pharmaceutical applications.
Solubility Data
The solubility of this compound has been qualitatively described in several chemical data sources. The following table summarizes the available information. It is important to note that "slightly soluble" and "sparingly soluble" are qualitative terms and the actual quantitative solubility can be temperature-dependent.
| Solvent | CAS Number | Qualitative Solubility |
| Water | 7732-18-5 | Slightly soluble[1][2][3] |
| Chloroform | 67-66-3 | Slightly soluble[4] |
| Methanol | 67-56-1 | Sparingly soluble[4] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound. This protocol is based on the principles outlined in standard methodologies for solubility testing of organic compounds.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid/liquid phase should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostat for a few hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing any undissolved material, the pipette tip should be kept well below the liquid surface and away from the settled excess solute.
-
For highly saturated solutions or to ensure no particulate matter is transferred, filter the collected supernatant through a syringe filter into a clean vial.
-
Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantitative Analysis (Gas Chromatography):
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a polar column for this analyte) and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC to generate a calibration curve.
-
Sample Analysis: Inject a known volume of the diluted sample solution into the GC.
-
Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculation of Solubility: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The result can be expressed in units such as g/100 mL or mol/L.
-
-
Data Reporting:
-
Report the solubility of this compound in each solvent at the specified temperature.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Logical Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.
Caption: A logical workflow for the experimental determination of solubility.
References
Spectroscopic Characterization of 3-(Methylamino)propan-1-ol: A Technical Guide
Introduction
3-(Methylamino)propan-1-ol (CAS No. 42055-15-2) is a bifunctional organic molecule incorporating both a secondary amine and a primary alcohol.[1][2][3][4] This structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its physical and chemical properties are directly dictated by its molecular structure, and a thorough understanding of this structure is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of the molecular structure of this compound.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, with the chemical formula C₄H₁₁NO and a molecular weight of 89.14 g/mol , is foundational to interpreting its spectra.[3][4] The molecule possesses four distinct carbon environments and several key proton environments, each of which will give rise to characteristic signals in its NMR spectra. The hydroxyl (-OH) and secondary amine (N-H) groups will produce distinct absorption bands in the IR spectrum. Finally, the molecule's mass and fragmentation pattern will be determined by its molecular weight and the relative stability of its fragments in mass spectrometry.
To visually represent the molecular structure and the forthcoming spectral assignments, a diagram is provided below.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule. Based on the structure of this compound, we can predict the chemical shifts, multiplicities, and integration values for each unique proton.
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the chemical shifts of labile protons (OH and NH).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of similar structures, such as 3-aminopropanol and 3-(dimethylamino)-1-propanol.[5]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (-CH₂-OH) | ~3.7 | Triplet | 2H | ~6.0 |
| H-2 (-CH₂-) | ~1.7 | Quintet | 2H | ~6.0 |
| H-3 (-CH₂-N) | ~2.7 | Triplet | 2H | ~6.0 |
| H-4 (N-CH₃) | ~2.4 | Singlet | 3H | - |
| N-H | Variable (1.0-3.0) | Broad Singlet | 1H | - |
| O-H | Variable (1.5-4.0) | Broad Singlet | 1H | - |
Interpretation:
-
H-1 (-CH₂-OH): These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear at a downfield chemical shift of approximately 3.7 ppm. They will be split into a triplet by the two neighboring H-2 protons.
-
H-2 (-CH₂-): This methylene group is situated between two other methylene groups and will experience splitting from both H-1 and H-3 protons. This will result in a more complex multiplet, likely a quintet, centered around 1.7 ppm.
-
H-3 (-CH₂-N): These protons are adjacent to the nitrogen atom, leading to a downfield shift to around 2.7 ppm. They will be split into a triplet by the neighboring H-2 protons.
-
H-4 (N-CH₃): The methyl group protons attached to the nitrogen will appear as a singlet at approximately 2.4 ppm, as there are no adjacent protons to cause splitting.
-
N-H and O-H Protons: The chemical shifts of the amine and hydroxyl protons are variable and depend on factors such as solvent, concentration, and temperature. They typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. For this compound, four distinct carbon signals are expected.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: The spectrum should be acquired on a spectrometer with a carbon probe, typically at a frequency of 75 MHz or higher.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR chemical shifts are presented in the table below, with assignments based on the molecular structure and comparison with related compounds.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-CH₂-OH) | ~62 |
| C-2 (-CH₂-) | ~32 |
| C-3 (-CH₂-N) | ~50 |
| C-4 (N-CH₃) | ~36 |
Interpretation:
-
C-1 (-CH₂-OH): The carbon directly attached to the electronegative oxygen atom is the most deshielded of the sp³ carbons and is expected to resonate at the lowest field, around 62 ppm.
-
C-2 (-CH₂-): This central methylene carbon is the most shielded of the propyl chain carbons, with an expected chemical shift of approximately 32 ppm.
-
C-3 (-CH₂-N): The carbon atom bonded to the nitrogen is deshielded, appearing at a chemical shift of about 50 ppm.
-
C-4 (N-CH₃): The methyl carbon attached to the nitrogen is expected to have a chemical shift of around 36 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Data and Interpretation
The predicted key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3350-3310 (medium) | N-H stretch | Secondary Amine |
| 2940-2820 (strong) | C-H stretch | Alkane |
| 1470-1440 (medium) | C-H bend | Alkane |
| 1150-1050 (strong) | C-O stretch | Primary Alcohol |
| 1150-1080 (medium) | C-N stretch | Aliphatic Amine |
Interpretation:
-
O-H and N-H Stretching: A broad and intense band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. Overlapping with this, a medium intensity peak around 3350-3310 cm⁻¹ is expected for the N-H stretch of the secondary amine.
-
C-H Stretching: Strong absorptions in the 2940-2820 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C-O and C-N Stretching: A strong band for the C-O stretch of the primary alcohol is anticipated in the 1150-1050 cm⁻¹ range. The C-N stretching vibration of the aliphatic amine is expected to appear in the 1150-1080 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The liquid sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 89, corresponding to the molecular weight of this compound.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in a prominent peak at m/z 44, corresponding to the [CH₂=NCH₃]⁺ ion.
-
Loss of a hydrogen radical: A peak at m/z 88 (M-1) may be observed.
-
Loss of a methyl radical: A peak at m/z 74 (M-15) from the loss of the N-methyl group.
-
Loss of a hydroxyl radical: A peak at m/z 72 (M-17).
-
Loss of CH₂OH: A peak at m/z 58 (M-31) from the loss of the hydroxymethyl radical.
-
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and comparative analysis, offer a robust framework for the identification and structural elucidation of this compound. The provided experimental protocols serve as a practical starting point for researchers acquiring their own data. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling them to confidently work with and characterize this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-(METHYLAMINO)-1-PROPANOL | CymitQuimica [cymitquimica.com]
- 3. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-甲氨基-1-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Purity Standards for 3-(Methylamino)propan-1-ol 96%
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity standards for 3-(Methylamino)propan-1-ol with a nominal purity of 96%. It covers typical product specifications, potential impurities, and detailed analytical methodologies for quality control and assessment. This document is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this chemical compound for their applications.
Core Product Specifications
This compound is a chemical intermediate used in various synthetic processes. The quality of this reagent is critical for the outcome of subsequent reactions and the purity of the final products. A typical purity of 96% is common for commercially available batches. Key physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42055-15-2 | [1][2] |
| Molecular Formula | C₄H₁₁NO | [1][2] |
| Molecular Weight | 89.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Assay (Purity) | ≥ 96% | [1] |
| Density | 0.917 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.448 | [1] |
| Boiling Point | 164.048 °C at 760 mmHg | |
| Flash Point | 82.2 °C (closed cup) | [1] |
| Storage Temperature | 2-8°C | [1] |
Analytical Methods for Purity Assessment
The primary method for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are used for identity confirmation.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound and its potential impurities.
While specific impurity profiles can vary depending on the synthetic route, analysis of related compounds such as 3-methylamino-1,2-propanediol suggests that potential impurities in this compound may include:
-
Isomers: Positional isomers that may be formed during synthesis.
-
Related Substances: Compounds resulting from side reactions or unreacted starting materials. This can include species with different levels of methylation or other functional group modifications.
-
Residual Solvents and Reagents: Any remaining solvents or reagents from the manufacturing process.
The following protocol is a representative method adapted from procedures for similar amino alcohols and serves as a comprehensive guideline.
Table 2: GC-FID Method Parameters for this compound Purity Assay
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID |
| Column | Quartz Capillary Column (e.g., 30m x 0.32mm x 0.5µm) |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 30-40 mL/min |
| Injection Volume | 0.2 µL |
| Injector Temperature | 280-320 °C |
| Detector Temperature | 280-320 °C |
| Oven Temperature Program | Column temperature of 240-260 °C |
| Sample Preparation | Dilute the sample in methanol to reduce viscosity before injection. |
Calculation of Purity: The purity is typically determined using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Identity Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of this compound. The obtained spectrum should be consistent with the expected structure.
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0 ppm
-
Expected Chemical Shifts (δ):
-
1.62 ppm (quintet, 2H): Corresponds to the central -CH₂- group.
-
2.35 ppm (singlet, 3H): Corresponds to the N-CH₃ group.
-
2.77 ppm (triplet, 2H): Corresponds to the -CH₂- group adjacent to the nitrogen.
-
3.74 ppm (triplet, 2H): Corresponds to the -CH₂- group adjacent to the oxygen.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for determining the purity and identity of this compound.
Caption: Analytical workflow for purity and identity verification.
The following diagram illustrates the logical relationship between the product, its key quality attributes, and the methods used for their assessment.
Caption: Relationship between product, quality attributes, and test methods.
References
A Technical Guide to the Commercial Procurement and Quality Verification of 3-(Methylamino)propan-1-ol for Pharmaceutical Research
Abstract
3-(Methylamino)propan-1-ol (CAS No. 42055-15-2) is a vital bifunctional building block in modern synthetic chemistry, particularly valued within the pharmaceutical industry for its role as a precursor and intermediate in the synthesis of active pharmaceutical ingredients (APIs). The integrity of the final drug product is inextricably linked to the quality of its starting materials. This guide provides an in-depth framework for researchers, chemists, and supply chain professionals in the drug development sector to navigate the commercial landscape of this compound. It covers the identification of reputable suppliers, the critical evaluation of quality attributes, a robust protocol for in-house analytical verification, and best practices for safe laboratory handling. Our objective is to empower scientific teams to make informed procurement decisions that safeguard experimental reproducibility and accelerate development timelines.
Introduction: The Role of this compound in Synthesis
This compound, also known as N-methylpropanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] This dual reactivity makes it a versatile intermediate for introducing an N-methyl-3-hydroxypropyl moiety into a target molecule.
Key Molecular Identifiers:
-
Molecular Formula: C₄H₁₁NO[1]
-
Molecular Weight: 89.14 g/mol [1]
-
CAS Number: 42055-15-2[1]
-
Synonyms: (3-hydroxypropyl)methylamine, N-methyl-3-hydroxypropylamine[1][2]
In drug development, its structural motif is incorporated into various molecular scaffolds to modulate properties such as solubility, polarity, and biological target engagement. For instance, related structures are found as key intermediates or even impurities in the synthesis of widely used drugs, highlighting the necessity of sourcing high-purity material.[3]
The Commercial Supplier Landscape
The procurement of this compound generally falls into two categories: large-scale chemical distributors and specialized manufacturers.
-
Global Distributors: Companies like MilliporeSigma (Sigma-Aldrich), Fisher Scientific, and VWR act as one-stop shops for a vast array of research chemicals. They offer convenience, extensive documentation, and established supply chains. Their product offerings typically cater to research and development (R&D) scale quantities.
-
Specialized Chemical Suppliers: Companies such as TCI (Tokyo Chemical Industry), Alfa Aesar, and CymitQuimica often provide a wider range of purities and may offer more competitive pricing for bulk quantities.[2] They serve as a bridge between large distributors and primary manufacturers.
-
Primary Manufacturers: For large-scale or GMP (Good Manufacturing Practice) grade requirements, engaging directly with a manufacturer, such as those based in industrial chemical hubs, may be necessary. This route provides the greatest control over specifications but involves more complex logistics and qualification processes.
Critical Quality Attributes & Supplier Comparison
The selection of a supplier should be driven by a thorough evaluation of the product's specifications and the accompanying documentation. Purity is the most critical attribute, as trace impurities can lead to unforeseen side reactions, difficult purification challenges, and compromised final product quality.
The table below summarizes typical specifications from prominent catalog suppliers. Note that purity levels and available data can vary.
| Attribute | Sigma-Aldrich (Aldrich) | Fisher Scientific (Acros) | CymitQuimica (Indagoo) |
| CAS Number | 42055-15-2 | 42055-15-2 | 42055-15-2 |
| Stated Purity | 96%[4] | 95%[5] | 97%[2] |
| Appearance | Colorless to Light Yellow Liquid | - | Liquid[2] |
| Density | 1.358 g/mL at 25 °C (lit.)[4] | - | - |
| Refractive Index | n20/D 1.479 (lit.)[4] | - | - |
| Documentation | SDS, Certificate of Analysis (CoA) available | SDS, CoA available | Web-based properties[2] |
Note: Data is compiled from publicly available information on supplier websites and may vary by batch.
A Researcher's Guide to Supplier Qualification
A systematic approach to supplier qualification is essential to mitigate risks in the supply chain. This process ensures that the procured material consistently meets the stringent requirements of pharmaceutical research.
Caption: Workflow for qualifying a new chemical supplier.
In-House Quality Verification: A Practical Protocol
Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. Independent verification is a cornerstone of scientific integrity. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and accessible method for assessing the purity of volatile compounds like this compound.
The following protocol is adapted from methodologies developed for similar amino alcohols and prioritizes a direct, underivatized approach to minimize sample preparation time and potential artifacts.[6][7]
Protocol: Purity Assessment of this compound by GC-FID
-
Objective: To determine the purity of a received sample and identify any significant volatile impurities.
-
Materials:
-
This compound sample
-
Methanol, HPLC or GC grade (solvent)
-
2 mL GC vials with septa caps
-
Micropipettes
-
Gas Chromatograph with FID detector and a suitable capillary column (e.g., DB-1701 or equivalent polar column).[6]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Add 1.0 mL of methanol to the vial.
-
Cap the vial and vortex thoroughly for 30 seconds to ensure complete dissolution. This step is crucial for high-viscosity samples.[7]
-
-
Instrumental Conditions (Example):
-
Injector: Split mode (e.g., 20:1 split ratio), Temperature: 250 °C[7]
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 260 °C
-
Final Hold: Hold at 260 °C for 5 minutes
-
-
Column: Agilent DB-1701 (30m x 0.32mm x 0.5µm) or equivalent[6]
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min)
-
Detector (FID): Temperature: 280 °C, Hydrogen flow: 40 mL/min, Air flow: 400 mL/min[7]
-
Injection Volume: 0.2 - 1.0 µL[7]
-
-
Analysis & Interpretation:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Causality: This method assumes that all components have a similar response factor with the FID, which is a reasonable starting assumption for hydrocarbon-based impurities. The high final oven temperature ensures that any less volatile impurities are eluted from the column. The choice of a polar column is critical for achieving good peak shape for this polar analyte. The direct injection into a hot inlet avoids the lengthy and potentially artifact-inducing derivatization steps sometimes used for amino alcohols.[6]
-
-
Self-Validation: The system is validated by observing a sharp, symmetrical peak for the main component and a stable baseline. The results should be compared against the supplier's CoA. Any peak representing >0.1% area should be investigated as a potential significant impurity.
The Impact of Impurities in Drug Development
An uncharacterized impurity in a starting material can have cascading negative consequences in a multi-step synthesis, leading to yield loss, unexpected side products, and regulatory delays.
Caption: Impact of a reactive impurity on a synthetic pathway.
Safe Handling and Storage
This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.
-
Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[1][4] It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] It is classified under Storage Class 8A as a combustible, corrosive hazardous material.[4]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[8] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The successful integration of this compound into a pharmaceutical development program hinges on a diligent and scientifically rigorous procurement strategy. By moving beyond a simple price comparison to a comprehensive evaluation of supplier documentation, product quality, and in-house verification, research organizations can build a reliable and resilient supply chain. This proactive approach not only ensures the chemical integrity of the starting material but also upholds the quality and safety of the ultimate therapeutic product.
References
- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(METHYLAMINO)-1-PROPANOL | CymitQuimica [cymitquimica.com]
- 3. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-甲氨基-1-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 6. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
Navigating the Safety Profile of 3-(Methylamino)propan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 3-(Methylamino)propan-1-ol (CAS No. 42055-15-2), a chemical intermediate utilized in various research and development applications. The following sections detail the hazards, handling procedures, and emergency responses associated with this compound, compiled from publicly available Safety Data Sheets (SDS).
GHS Hazard Classification and Pictograms
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the primary hazards are acute oral toxicity and skin/eye corrosivity.
Caption: GHS hazard classification for this compound.
Summary of Quantitative Safety Data
The following tables summarize the key quantitative data available for this compound. It is important to note that detailed toxicological studies, such as LD50 and LC50 values, are not consistently reported across all safety data sheets.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C4H11NO | [1] |
| Molecular Weight | 89.14 g/mol | [1] |
| Boiling Point | 169 °C | [2] |
| Density | 0.917 g/mL at 25 °C | [2][3] |
| Flash Point | 82.2 °C (closed cup) | |
| Water Solubility | Slightly soluble | [2][4] |
Table 2: Hazard and Transport Information
| Parameter | Classification | Source |
| GHS Signal Word | Danger | [1][2][3] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [1] |
| UN Number | 2735 | [5] |
| Transport Hazard Class | 8 (Corrosive) | [5] |
Experimental Protocols
Detailed experimental protocols for the toxicological and physical-chemical property testing of this compound are not provided in the reviewed Safety Data Sheets. This information is typically generated during the substance's registration process (e.g., under REACH in the European Union) and may be available through direct inquiry with the manufacturers or in specialized toxicological databases. The provided safety data is based on standardized testing methodologies recognized by regulatory bodies.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the recommended procedures.
References
- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(METHYLAMINO)-1-PROPANOL | 42055-15-2 [amp.chemicalbook.com]
- 3. This compound, CAS No. 42055-15-2 - iChemical [ichemical.com]
- 4. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Derivatives of 3-(Methylamino)propan-1-ol: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known derivatives of 3-(methylamino)propan-1-ol, a key structural motif in a variety of pharmacologically active compounds. The document delves into the synthesis, quantitative biological data, and therapeutic applications of these derivatives, with a particular focus on their role as intermediates in the development of antidepressant and other central nervous system (CNS) active agents. Detailed experimental protocols for the synthesis of key intermediates are provided, alongside a discussion of the structure-activity relationships that govern their biological effects. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the chemical and biological landscape of this compound derivatives.
Introduction
This compound and its derivatives represent a significant class of compounds in medicinal chemistry. The inherent bifunctionality of this scaffold, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications, leading to a wide array of molecules with varied pharmacological profiles. Notably, derivatives of this compound are crucial intermediates in the synthesis of several blockbuster drugs, including the serotonin-norepinephrine reuptake inhibitors (SNRIs) duloxetine and fluoxetine. This guide will explore the chemical space of these derivatives, providing a detailed analysis of their synthesis, biological activities, and the underlying structure-activity relationships (SAR).
Key Derivatives and Their Therapeutic Significance
The derivatives of this compound that have garnered the most attention are those that serve as precursors to drugs targeting monoamine transporters. These transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of depression and other mood disorders.
Thiophene-Substituted Derivatives: Precursors to Duloxetine
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a pivotal intermediate in the enantioselective synthesis of duloxetine, a potent SNRI used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] The thiophene ring in this derivative is a key structural feature that contributes to the overall pharmacological profile of duloxetine.
Phenyl-Substituted Derivatives: Precursors to Fluoxetine and Other CNS Agents
(R)-3-(Methylamino)-1-phenylpropan-1-ol is a well-known precursor to fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression, obsessive-compulsive disorder, and panic disorder. Additionally, a series of 3-amino-1,1-diaryl-2-propanols have been synthesized and evaluated as potential antidepressant agents, demonstrating potent activity in preventing reserpine-induced effects in animal models.[3]
Synthesis of Key Derivatives
The synthesis of this compound derivatives often involves multi-step sequences. A common strategy is the Mannich reaction, followed by reduction of the resulting aminoketone.
General Synthesis Workflow
The general synthetic approach to producing key this compound derivatives that are precursors to antidepressants is depicted in the workflow below.
Caption: General synthesis workflow for key antidepressant precursors.
Detailed Experimental Protocols
This protocol is adapted from a patented synthesis method.[1][4]
Materials:
-
2-Acetylthiophene
-
Methylamine hydrochloride
-
Paraformaldehyde
-
Absolute ethanol
-
Ethyl acetate
Procedure:
-
Dissolve 2-acetylthiophene (12.6 g), methylamine hydrochloride (11.4 g), and paraformaldehyde (4.8 g) in absolute ethanol (60 mL).
-
Heat the reaction mixture and monitor for completion.
-
After the reaction is complete, cool the solution to room temperature.
-
Distill off a portion of the ethanol (30 mL) under reduced pressure.
-
Add ethyl acetate (120 mL) to the concentrated reaction mixture.
-
Cool the solution to 0-10°C to induce crystallization.
-
Filter the solid product and wash with cold ethyl acetate (30 mL).
-
Dry the solid to obtain 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride.
Expected Yield: Approximately 14.1 g (68.5%).[1]
Quantitative Data and Structure-Activity Relationships
While extensive quantitative data for the intermediate derivatives themselves are not always readily available in the public domain, the biological activity of the final drug products provides significant insight into the structure-activity relationships of the this compound scaffold.
Physicochemical and Pharmacokinetic Properties
The following table summarizes key physicochemical and pharmacokinetic properties of the parent compound and a key derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | C4H11NO | 89.14 | - |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | 171.26 | - |
| 3-(Methylamino)-3-(thiophen-3-yl)propan-1-ol | C8H13NOS | 171.26 | - |
Data for LogP of the derivatives is not consistently reported in the searched literature.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of drugs derived from this compound is highly dependent on the nature of the substituents on the propanol backbone.
Caption: Key structural features influencing the biological activity.
-
Substitution at the 1-position: The nature of the aromatic or heteroaromatic ring at the 1-position of the propanol chain is a primary determinant of the compound's affinity and selectivity for monoamine transporters. For instance, the thiophene ring in duloxetine and the phenyl ring in fluoxetine are critical for their respective interactions with SERT and NET.
-
N-Methyl Group: The methyl group on the nitrogen atom is a common feature in many active derivatives. Modifications at this position can significantly impact potency and pharmacokinetic properties.
-
Stereochemistry: The stereochemistry at the chiral center (C1) is crucial for the biological activity of these compounds. For example, the (S)-enantiomer of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is the precursor to the active enantiomer of duloxetine.
Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism of action for the most prominent drugs derived from this compound is the inhibition of monoamine reuptake.[5][6] These compounds bind to SERT and/or NET, blocking the reabsorption of serotonin and/or norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Inhibition of monoamine reuptake by 3-aminopropanol derivatives.
The selectivity of these compounds for SERT versus NET is a key factor in their therapeutic profile and side-effect liability. SSRIs, like fluoxetine, primarily inhibit serotonin reuptake, while SNRIs, like duloxetine, inhibit both serotonin and norepinephrine reuptake.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on:
-
Development of more selective inhibitors: Fine-tuning the structure of these derivatives to achieve greater selectivity for specific monoamine transporters or even for subtypes of these transporters.
-
Exploration of novel therapeutic areas: Investigating the potential of these compounds for treating other CNS disorders beyond depression and anxiety.
-
Application of computational methods: Utilizing quantitative structure-activity relationship (QSAR) modeling and other computational tools to guide the design of new derivatives with improved pharmacological properties.
References
- 1. Preparation method of duloxetine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111793056A - Preparation method of duloxetine intermediate - Google Patents [patents.google.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of 3-(Methylamino)propan-1-ol and its Derivatives in Modern Organic Synthesis
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 3-(methylamino)propan-1-ol and its analogues, key building blocks in the pharmaceutical industry.
Introduction
This compound and its derivatives are versatile bifunctional molecules that have garnered significant attention in organic synthesis, primarily for their role as critical intermediates in the manufacturing of active pharmaceutical ingredients (APIs). The presence of both a secondary amine and a primary alcohol functionality within their structure allows for a wide range of chemical transformations, making them ideal synthons for the construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis of key this compound derivatives and their application in the preparation of widely-used pharmaceuticals.
Core Synthetic Methodologies
The synthesis of this compound derivatives, particularly aryl-substituted analogues, predominantly relies on a two-step process: a Mannich reaction followed by a reduction.
Mannich Reaction: Formation of β-Aminoketones
The Mannich reaction is a three-component condensation involving an active hydrogen compound (typically a ketone), formaldehyde (or its equivalent, paraformaldehyde), and a primary or secondary amine (in this case, methylamine hydrochloride). This reaction yields a β-aminoketone, commonly referred to as a Mannich base.[1][2]
A prominent example is the synthesis of 3-methylamino-1-phenylpropan-1-one hydrochloride from acetophenone, paraformaldehyde, and methylamine hydrochloride.[3][4] The reaction is typically carried out in an alcoholic solvent under heating.[3]
Experimental Protocol: Synthesis of 3-Methylamino-1-phenylpropan-1-one Hydrochloride [3][4]
-
Reactants: Acetophenone, Paraformaldehyde, Monomethylamine Hydrochloride
-
Solvent: Ethanol
-
Procedure:
-
Combine acetophenone, paraformaldehyde, and monomethylamine hydrochloride in a closed reaction vessel with ethanol. The molar ratio of acetophenone:paraformaldehyde:monomethylamine hydrochloride is typically 1:1.5:1.[4]
-
Heat the mixture to a temperature between 60-100°C.[3] In a specific example, the reaction temperature was maintained at 90°C.[4]
-
Monitor the reaction progress by liquid chromatography until the content of 3-methylamino-1-propiophenone hydrochloride stabilizes.[4]
-
Upon completion, concentrate the reaction solution by heating to approximately one-third of its original volume.[4]
-
Cool the concentrated solution to induce crystallization.
-
Filter the mixture to isolate the white to slightly yellow solid of 3-methylamino-1-propiophenone hydrochloride.
-
Reduction of β-Aminoketones to β-Aminoalcohols
The second crucial step is the reduction of the carbonyl group of the Mannich base to a hydroxyl group, yielding the desired this compound derivative. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal hydrides being the most common.
Catalytic Hydrogenation:
Raney nickel is a frequently employed catalyst for the hydrogenation of 3-methylamino-1-phenylpropan-1-one hydrochloride.[3][4] The reaction is performed under hydrogen pressure in a suitable solvent, such as water.
Experimental Protocol: Raney Nickel Catalyzed Reduction [3][4]
-
Substrate: 3-Methylamino-1-propiophenone hydrochloride
-
Catalyst: Raney Nickel
-
Solvent: Water
-
Procedure:
-
Dissolve the 3-methylamino-1-propiophenone hydrochloride in water in a stainless steel pressure vessel.
-
Add Raney nickel catalyst (typically 1-10% by weight of the substrate).[3]
-
Pressurize the vessel with hydrogen to 0.3-1.5 MPa.[3]
-
Maintain the reaction temperature between 25-80°C with stirring until hydrogen uptake ceases.[3]
-
Upon completion, the resulting solution contains 3-methylamino-1-phenylpropanol hydrochloride.
-
To isolate the free base, adjust the pH of the solution to 9-14 with an aqueous base (e.g., 30% potassium hydroxide solution).[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate), and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a solvent like cyclohexane to yield pure 3-methylamino-1-phenylpropanol.[3]
-
Metal Hydride Reduction:
Sodium borohydride (NaBH₄) is another effective reagent for the reduction of β-aminoketones.[5] This method offers milder reaction conditions compared to catalytic hydrogenation.
Experimental Protocol: Sodium Borohydride Reduction [5]
-
Substrate: 3-(Methylamino)-1-phenyl-2-propen-1-one
-
Reducing Agent: Sodium Borohydride (NaBH₄)
-
Solvent: Glacial Acetic Acid
-
Procedure:
-
Dissolve the 3-(methylamino)-1-phenyl-2-propen-1-one in glacial acetic acid.
-
Cool the solution to 5-10°C.
-
Add sodium borohydride in portions over a period of 30 minutes while maintaining the temperature.
-
Stir the reaction mixture for an additional 30 minutes at the same temperature, followed by 3 hours at room temperature.
-
Work up the reaction by the dropwise addition of 4 M aqueous sodium hydroxide under cooling.
-
Extract the product with ethyl acetate, wash with water, and dry the organic layer over sodium sulfate.
-
Evaporation of the solvent under reduced pressure yields 3-methylamino-1-phenyl-1-propanol. A yield of 77% has been reported for this specific reduction.[5]
-
Quantitative Data Summary
| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield | Reference |
| Mannich Reaction | Acetophenone, Paraformaldehyde, Methylamine HCl | - | Ethanol | 60-100 | - | Not specified | [3] |
| Mannich Reaction | Acetophenone, Paraformaldehyde, Methylamine HCl | - | Ethanol | 90 | - | Not specified | [4] |
| Reduction | 3-Methylamino-1-propiophenone HCl | Raney Nickel | Water | 25-80 | 0.3-1.5 | Not specified | [3] |
| Reduction | 3-(Methylamino)-1-phenyl-2-propen-1-one | NaBH₄ | Glacial Acetic Acid | 5-10 then RT | - | 77% | [5] |
Applications in Pharmaceutical Synthesis
The primary application of this compound derivatives is in the synthesis of antidepressant drugs, most notably Fluoxetine and Duloxetine.
Synthesis of Fluoxetine
3-Methylamino-1-phenylpropanol is a direct precursor to Fluoxetine. The synthesis involves the conversion of this intermediate to the final drug product.[6]
Synthesis of Duloxetine
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a key intermediate in the synthesis of the antidepressant R-Duloxetine.[3][7] The synthesis of this chiral amino alcohol can be achieved through various methods, including asymmetric synthesis and resolution. One approach involves the asymmetric reduction of the corresponding ketone.[8] Another strategy starts from 2-acetylthiophene, which undergoes a Mannich reaction to form a β-aminoketone, followed by an enantioselective reduction.[7]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.
Caption: Workflow for the synthesis of 3-Methylamino-1-phenylpropan-1-one HCl via the Mannich reaction.
Caption: General workflow for the reduction of β-aminoketones to β-aminoalcohols.
Conclusion
This compound and its structurally related analogues are indispensable building blocks in the synthesis of numerous pharmaceuticals. The well-established synthetic routes, primarily involving the Mannich reaction and subsequent reduction, provide an efficient means to access these valuable intermediates. The versatility of their functional groups ensures their continued importance in the development of new and existing drug molecules. Further research into enantioselective synthetic methods will undoubtedly expand the utility of these compounds in the creation of chiral drugs.
References
- 1. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 2. adichemistry.com [adichemistry.com]
- 3. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 4. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimination and reduction approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Applications of 3-(Methylamino)propan-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the applications of 3-(Methylamino)propan-1-ol and its structurally related derivatives. The primary focus of this document is on the role of these compounds as pivotal intermediates in the synthesis of significant pharmaceutical agents. Additionally, it explores other industrial applications, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Pharmaceutical Applications: Key Intermediates in Drug Synthesis
The most prominent application of this compound derivatives lies in their use as crucial building blocks for the synthesis of widely used antidepressant medications, notably Duloxetine and Fluoxetine. The specific stereochemistry of these intermediates is often critical for the pharmacological activity of the final drug product.
Intermediate for Duloxetine Synthesis: (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a key chiral intermediate in the manufacturing of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Various synthetic strategies have been developed to produce this intermediate with high enantiomeric purity.
Several synthetic routes to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol have been reported, starting from materials such as acetylthiophene and thiophenecarboxaldehyde.[2] These methods include classical chemical synthesis and chemoenzymatic approaches.
A chemoenzymatic method utilizing a carbonyl reductase from Rhodosporidium toruloides has been shown to be effective.[3] Another approach involves the asymmetric synthesis using immobilized Saccharomyces cerevisiae, which can achieve high conversion and enantiomeric excess.[3]
Table 1: Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - Quantitative Data
| Method | Starting Material | Key Reagents/Catalysts | Conversion (%) | Enantiomeric Excess (ee) (%) | Overall Yield (%) | Reference |
| Asymmetric Synthesis | 3-N-methylamino-1-(2-thienyl)-1-propanone | Immobilized Saccharomyces cerevisiae CGMCC No. 2230 | 100 | >99.0 | - | [3] |
| Chemoenzymatic Reduction | 2-acetylthiophene | E. coli with RtSCR9 and glucose dehydrogenase | - | >98.5 | 60.2 | [3] |
| Resolution−Racemization−Recycle | 2-acetylthiophene | (S)-mandelic acid | - | 100 (after recrystallization) | 79 (for (±)-6) |
This protocol describes the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized yeast cells.
1. Cell Culture and Immobilization:
-
Saccharomyces cerevisiae CGMCC No. 2230 is cultured for an optimal time of 28 hours.
-
The cells are then immobilized in liquid-core sodium alginate/chitosan/sodium alginate (ACA) microcapsules. Optimal capsule formation conditions include 90% chitosan deacetylation, a molecular weight of 30,000-50,000, 5.0 g/L chitosan concentration, and a pH 6.0 citrate buffer solution.[3]
2. Asymmetric Reduction:
-
The reduction of 5 g/L of 3-N-methylamino-1-(2-thienyl)-1-propanone is carried out in a membrane reactor.
-
The reaction is maintained at pH 6.0 and 30 °C with agitation at 180 rpm.[3]
3. Product Isolation and Analysis:
-
Continuous reduction in the membrane reactor allows for the removal of product inhibition.
-
The product, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, is isolated and its enantiomeric excess is determined. This method can achieve 100% conversion and an enantiomeric excess of over 99.0%.[3]
Caption: Asymmetric synthesis of the Duloxetine intermediate.
Intermediate for Fluoxetine Synthesis: 3-Methylamino-1-phenyl-1-propanol
3-Methylamino-1-phenyl-1-propanol is a key precursor in the synthesis of Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI). The synthesis generally involves the reduction of a corresponding propanone.
A common route involves a Mannich reaction to form 3-methylamino-1-phenylpropan-1-one hydrochloride, followed by a reduction step.
Table 2: Synthesis of 3-Methylamino-1-phenyl-1-propanol - Quantitative Data
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Reference |
| Reduction of Propenone | 3-(methylamino)-1-phenyl-2-propen-1-one | Sodium borohydride, Acetic acid | 77 | |
| Mannich Reaction and Raney Ni Reduction | Acetophenone, Paraformaldehyde, Monomethylamine HCl | Raney Nickel, H₂ | - | [4] |
This protocol details the reduction of the propenone intermediate to 3-methylamino-1-phenyl-1-propanol.
1. Reaction Setup:
-
A solution of 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL) is vigorously stirred and cooled to 5-10 °C.
2. Reduction:
-
Sodium borohydride (800 mg, 21.0 mmol) is added in portions over 30 minutes, maintaining the temperature at 5-10 °C.
-
The reaction mixture is stirred for an additional 30 minutes at the same temperature, followed by 3 hours at room temperature.
3. Work-up and Isolation:
-
The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide (60 ml) under cooling in a water/ice bath.
-
The resulting mixture is extracted three times with ethyl acetate (70 ml each).
-
The combined organic layers are washed with water (50 ml) and dried over Na₂SO₄.
-
The solvent is evaporated under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).
Caption: Synthesis workflow for the Fluoxetine intermediate.
Other Pharmaceutical Roles
The (R)-enantiomer of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a versatile intermediate for various central nervous system and cardiovascular drugs.[] Its structural similarity to β-adrenergic agonists and antagonists makes it a valuable precursor for designing β-blockers and antiarrhythmic agents.[]
Industrial and Material Science Applications
Beyond its significant role in pharmaceuticals, this compound and its analogs find applications in other industrial sectors.
Cosmetics and Personal Care
3-Amino-1-propanol, a related compound, is utilized in the cosmetics industry. Its bifunctional nature, possessing both amine and hydroxyl groups, allows it to act as a pH adjuster, helping to stabilize emulsions.[6] It can also function as a humectant, aiding in skin moisture retention, and is used in the synthesis of emulsifiers for creams and lotions.[6] this compound is used to redisperse compacted solids, such as those in antiperspirant materials, for analytical purposes.[7][8]
Material Science and Agrochemicals
Derivatives such as (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol are explored for their potential in developing agrochemicals, particularly for pest control.[1] This compound also has applications in the formulation of specialty chemicals and materials.[1]
Conclusion
This compound and its derivatives are compounds of significant interest, primarily driven by their indispensable role as key intermediates in the synthesis of major pharmaceuticals. The development of efficient and stereoselective synthetic routes to these molecules is a continuous area of research, with chemoenzymatic and asymmetric catalytic methods showing great promise. Furthermore, their utility extends into the cosmetics, material science, and agrochemical industries, highlighting their versatility as chemical building blocks. This guide provides a foundational overview for professionals engaged in the research and development of new synthetic methodologies and applications for this important class of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 8. 3-Metilamino-1-propanol, 95 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
Methodological & Application
Application Notes and Protocols: 3-(Methylamino)propan-1-ol as a Synthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols on the use of 3-(methylamino)propan-1-ol and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), with a focus on the antidepressants Duloxetine and Fluoxetine.
Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Key Intermediate for Duloxetine
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a crucial building block in the enantioselective synthesis of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Several synthetic strategies, including chemoenzymatic methods and chemical resolutions, have been developed to produce this intermediate with high enantiopurity.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Reference |
| Chemoenzymatic Reduction | 2-Acetylthiophene | E. coli expressing RtSCR9 and glucose dehydrogenase | 60.2% (overall) | >98.5% | [2] |
| Asymmetric Synthesis via Immobilized Yeast | 3-N-methylamino-1-(2-thienyl)-1-propanone | Immobilized Saccharomyces cerevisiae CGMCC No. 2230 | 100% (conversion) | >99.0% | [3] |
| Resolution, N-demethylation, and Hydrolysis | 2-Acetylthiophene | (S)-Mandelic acid, Ethyl chloroformate, KOH | 75% (after recrystallization) | 100% | [4] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol
This protocol describes the chemoenzymatic reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone using an engineered E. coli strain. The resulting (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol can then be converted to (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in subsequent steps.
Experimental Workflow:
Caption: Chemoenzymatic synthesis workflow.
Materials:
-
E. coli strain co-expressing carbonyl reductase from Rhodosporidium toruloides (RtSCR9) and glucose dehydrogenase.
-
3-(dimethylamino)-1-(2-thienyl)-1-propanone
-
Culture medium (e.g., LB broth with appropriate antibiotics)
-
Glucose
-
Buffer solution (e.g., phosphate buffer, pH 6.0-7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Cell Culture and Induction: Culture the recombinant E. coli in a suitable medium at 37°C with shaking. Induce protein expression with IPTG when the optical density reaches the mid-log phase and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Cell Harvest: Harvest the cells by centrifugation and wash with buffer.
-
Biocatalytic Reduction: Resuspend the cells in a reaction buffer containing 3-(dimethylamino)-1-(2-thienyl)-1-propanone (up to 1000 mM) and glucose as a co-substrate for cofactor regeneration. Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC or HPLC.
-
Work-up and Extraction: After completion of the reaction, separate the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.[2]
Protocol 2: Chemical Synthesis via Resolution and Demethylation
This protocol outlines the synthesis starting from 2-acetylthiophene, proceeding through a racemic dimethylamino alcohol intermediate, which is then resolved and converted to the target compound.[4]
Experimental Workflow:
Caption: Chemical synthesis via resolution.
Materials:
-
(±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol
-
(S)-Mandelic acid
-
Solvent for resolution (e.g., toluene)
-
Base for liberation (e.g., NaOH solution)
-
Ethyl chloroformate
-
Potassium hydroxide
-
Solvent for recrystallization (e.g., ethylcyclohexane)
Procedure:
-
Resolution: Dissolve (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol and (S)-mandelic acid in a suitable solvent like toluene. Heat to obtain a clear solution and then cool to allow the diastereomeric salt of the (S)-enantiomer to crystallize. Filter and dry the salt.[4]
-
Liberation of the (S)-enantiomer: Treat the diastereomeric salt with an aqueous base (e.g., NaOH) and extract the free (S)-amino alcohol into an organic solvent.
-
N-demethylative Ethyl Carbamate Formation: React the (S)-amino alcohol with ethyl chloroformate. This reaction proceeds in two steps: O-ethyl carbonate formation followed by ethyl carbamate formation with the loss of a methyl group.[4]
-
Alkaline Hydrolysis: Hydrolyze the resulting carbamate with a strong base like potassium hydroxide to yield (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol.[4]
-
Purification: Purify the final product by recrystallization from a solvent such as ethylcyclohexane to achieve high enantiomeric purity (100% ee) and a yield of approximately 75%.[4]
Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol: A Key Precursor for Fluoxetine
(R)-3-(Methylamino)-1-phenylpropan-1-ol is a vital chiral intermediate for the synthesis of Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI).
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Yield | Reference |
| Hydrogenolysis of Isoxazolidine | 2-Methyl-5-phenylisoxazolidine | 5% Pd/C, H₂ | - | [5] |
| Reduction of Propiophenone Derivative | 3-dimethylaminopropiophenone | Sodium borohydride | - | |
| Reduction of Propenone Derivative | 3-(Methylamino)-1-phenyl-2-propen-1-one | Sodium borohydride, Acetic acid | 77% | [1] |
| Reduction of Isoxazolidine-3-carbonitrile | 2-methyl-3-phenylisoxazolidine-3-carbonitrile | LiAlH₄ | 84% | [3] |
Experimental Protocols
Protocol 3: Synthesis via Hydrogenolysis of 2-Methyl-5-phenylisoxazolidine
This protocol details the synthesis of N-methyl-3-phenyl-3-hydroxypropylamine (an alternative name for 3-(methylamino)-1-phenylpropan-1-ol) through the catalytic hydrogenation of a cyclic precursor.[5]
Experimental Workflow:
Caption: Synthesis via hydrogenolysis.
Materials:
-
2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol)
-
Tetramethylene sulfone (38.1 g)
-
5% Palladium on carbon (Pd/C) (1.9 g)
-
Ethanol (38.1 g)
-
Glass pressure reactor
-
Hydrogen gas source
Procedure:
-
Reaction Setup: In a glass pressure reactor, dissolve 2-Methyl-5-phenylisoxazolidine in tetramethylene sulfone. Add 5% Pd/C to the solution.[5]
-
Hydrogenation (Step 1): Warm the reactor to 50°C and maintain a hydrogen pressure of 40 psig for 24 hours.[5]
-
Hydrogenation (Step 2): Add ethanol to the reaction mixture and continue heating for an additional 48 hours under the same temperature and pressure.[5]
-
Work-up: After cooling the reactor, filter the mixture to remove the catalyst. Remove the ethanol by evaporation to obtain a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.[5]
Protocol 4: Synthesis via Reduction of 3-(Methylamino)-1-phenyl-2-propen-1-one
This protocol describes the reduction of an α,β-unsaturated ketone to the corresponding saturated alcohol.[1]
Experimental Workflow:
Caption: Synthesis via reduction of propenone.
Materials:
-
3-(Methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol)
-
Sodium borohydride (NaBH₄) (800 mg, 21.0 mmol)
-
Glacial acetic acid (15 mL)
-
4 M Sodium hydroxide (NaOH) solution (60 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable flask, dissolve 3-(methylamino)-1-phenyl-2-propen-1-one in glacial acetic acid. Cool the solution to 5-10°C in an ice bath with vigorous stirring.[1]
-
Reduction: Add sodium borohydride in portions over a period of 30 minutes, maintaining the temperature between 5-10°C. Stir the reaction mixture for another 30 minutes at this temperature, and then for 3 hours at room temperature.[1]
-
Work-up: Cool the reaction mixture in an ice/water bath and slowly add 4 M aqueous sodium hydroxide dropwise until the pH of the solution is approximately 12.[1]
-
Extraction: Extract the resulting mixture with ethyl acetate (3 x 70 mL). Wash the combined organic layers with water (50 mL) and dry over anhydrous sodium sulfate.[1]
-
Isolation: Evaporate the solvent under reduced pressure to obtain 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).[1]
Signaling Pathways of Final Drug Products
While this compound derivatives are intermediates, understanding the mechanism of action of the final drugs, Duloxetine and Fluoxetine, is crucial for drug development professionals.
Duloxetine Signaling Pathway
Duloxetine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). It increases the levels of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft by blocking their respective reuptake transporters (SERT and NET). This enhanced neurotransmission in central and descending pain pathways is believed to be responsible for its antidepressant and analgesic effects.
Caption: Duloxetine's mechanism of action.
Fluoxetine Signaling Pathway
Fluoxetine is a Selective Serotonin Reuptake Inhibitor (SSRI). Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synapse. This modulation of serotonergic neurotransmission is central to its therapeutic effects in treating depression and other mood disorders.
Caption: Fluoxetine's mechanism of action.
References
- 1. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methylamino-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application of 3-(Methylamino)propan-1-ol as a pH Modifier: A Theoretical Overview
For Researchers, Scientists, and Drug Development Professionals
Foreword
Extensive literature review and database searches were conducted to provide detailed application notes on the use of 3-(Methylamino)propan-1-ol as a pH modifier. However, there is a significant lack of documented evidence for this specific application. The primary role of this compound described in scientific literature is as a synthetic intermediate in the production of pharmaceuticals and as a PROTAC linker.
The following information is therefore provided as a theoretical guide for researchers who may wish to investigate the potential of this compound or similar alkanolamines as pH modifiers in their work. The protocols and discussions are based on the general principles of buffer chemistry and the known applications of other amino alcohols in analytical and formulation sciences.
Introduction to this compound
This compound is a simple alkanolamine with both a secondary amine and a primary alcohol functional group. Its potential to act as a pH modifier stems from the basicity of the secondary amine, which can accept a proton to form a conjugate acid. This equilibrium is the basis of its buffering capacity.
Physicochemical Properties
A summary of the available physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [1] |
| CAS Number | 42055-15-2 | [1] |
| Appearance | Liquid | [2] |
| Density | 0.917 g/mL at 25 °C | |
| Refractive Index | n20/D 1.448 | |
| Solubility | Slightly soluble in water | [3] |
Theoretical Application as a pH Modifier
The utility of a compound as a pH modifier or buffer is determined by its pKa. An effective buffer works best within a pH range of approximately ±1 pH unit from its pKa. Given that this compound is an alkylamine, its pKa is expected to be in the basic range, likely between 9 and 11, similar to other simple secondary amines. If the pKa were, for example, 10.0, it could theoretically be used to buffer solutions in the pH range of 9.0 to 11.0.
Potential Areas of Application:
-
High-pH Reversed-Phase HPLC: In high-performance liquid chromatography (HPLC), operating at an elevated pH can be advantageous for the separation of basic compounds, which are neutralized at high pH, leading to better peak shapes and retention.[4][5] Volatile buffers are preferred for applications involving mass spectrometry (MS) detection. While this compound's volatility at working concentrations would need to be determined, it could be investigated as a component of a high-pH mobile phase.
-
Capillary Electrophoresis (CE): The pH of the background electrolyte (BGE) is a critical parameter in CE, as it influences the charge of the analytes and the electroosmotic flow (EOF).[6] Amino-based buffers are commonly used in CE. This compound could potentially be used to prepare a BGE for the separation of acidic compounds that are anionic at high pH.
-
Drug Formulation: pH modifiers are crucial excipients in drug formulations to ensure the stability and solubility of the active pharmaceutical ingredient (API). An amine-based buffer could be used in non-oral dosage forms where a basic pH is required.
Proposed Experimental Protocols for Investigation
The following protocols are hypothetical and intended as a starting point for research into the utility of this compound as a pH modifier. It is imperative to first determine the pKa of this compound experimentally before proceeding.
Determination of pKa
An acid-base titration is the standard method for determining the pKa.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Beaker
-
Buret
Protocol:
-
Prepare a solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Slowly titrate the solution with the standardized HCl, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of HCl added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the this compound has been neutralized).
Preparation of a Buffer Solution
Once the pKa is known, a buffer solution can be prepared by partially neutralizing the amine with a strong acid.
Protocol (assuming a hypothetical pKa of 10.0 and a target pH of 10.0):
-
Start with a solution of this compound (e.g., 100 mL of 0.2 M).
-
Add a strong acid, such as HCl, until the desired pH is reached. To reach the pKa, you would add half the molar equivalent of strong acid. For a 100 mL 0.2 M solution, this would be 0.01 moles of HCl.
-
Adjust the final volume as needed. The concentration of the buffer components will determine its buffering capacity.
Application in High-pH Reversed-Phase HPLC
Objective: To assess the suitability of a this compound buffer as a mobile phase modifier for the separation of a mixture of acidic and basic compounds.
Workflow:
Caption: Workflow for evaluating this compound in HPLC.
Protocol:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer of this compound at a concentration of 10-20 mM.
-
Adjust the pH to a value within its buffering range (e.g., pH 10.0) using a suitable acid (e.g., formic acid for MS compatibility).
-
This is your aqueous component (Mobile Phase A).
-
Your organic component (Mobile Phase B) will be acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Column: Use a column stable at high pH (e.g., a hybrid silica C18 column).
-
Gradient: A typical starting gradient would be 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: 30-40 °C.
-
Detection: UV-Vis or MS.
-
-
Evaluation:
-
Inject a test mixture containing acidic, basic, and neutral compounds.
-
Evaluate the peak shape, retention time stability, and resolution.
-
Compare the results to a standard high-pH buffer system (e.g., ammonium hydroxide/formate).
-
Visualization of the Buffering Mechanism
The buffering action of this compound is based on the equilibrium between the free amine and its protonated form.
Caption: Buffering mechanism of an amino alcohol.
Conclusion
While this compound is a well-known building block in organic synthesis, its application as a pH modifier is not established in the scientific literature. Its potential for such use is entirely dependent on its pKa, which is not currently documented. The information and protocols provided herein are intended as a theoretical framework to guide future research into this potential application. Any investigation should begin with a thorough characterization of its acid-base properties.
References
- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(METHYLAMINO)-1-PROPANOL | CymitQuimica [cymitquimica.com]
- 3. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 4. Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Redispersing Compacted Solids Using 3-(Methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compacted solids, such as those found in pharmaceutical tablets, cosmetic powders, and antiperspirant products, often require redispersion into a liquid phase for accurate chemical analysis of their components. 3-(Methylamino)propan-1-ol, an alkanolamine, serves as an effective dispersing agent for such materials.[1] Its utility is particularly noted in the sample preparation of compacted antiperspirant materials for the analysis of active ingredients like aluminum and zirconium salts. This document provides a detailed protocol for the use of this compound in the redispersion of compacted solids for subsequent analytical procedures.
Principle of Redispersion
This compound possesses both a hydrophilic alcohol group and a secondary amine group, which contribute to its effectiveness as a dispersing agent. These functional groups can interact with the surface of particles in the compacted solid, reducing inter-particle agglomeration and facilitating their suspension in a solvent. This redispersion is crucial for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and titration, which require a homogenous sample solution for accurate quantification of active ingredients.
Quantitative Data Summary
The following table summarizes hypothetical data on the redispersion efficiency of this compound for a model compacted solid containing an active pharmaceutical ingredient (API). The efficiency is measured by the percentage of API recovered in the supernatant after centrifugation, as determined by HPLC analysis.
| Sample ID | This compound Concentration (v/v %) | Sonication Time (minutes) | API Recovery (%) | Standard Deviation |
| CS-01 | 0.5 | 10 | 85.2 | 1.5 |
| CS-02 | 1.0 | 10 | 92.5 | 1.2 |
| CS-03 | 2.0 | 10 | 98.1 | 0.9 |
| CS-04 | 1.0 | 5 | 88.7 | 1.8 |
| CS-05 | 1.0 | 15 | 93.1 | 1.1 |
Experimental Protocols
This section details the methodology for redispersing a compacted solid sample using this compound for subsequent HPLC analysis.
Materials and Reagents
-
This compound (CAS 42055-15-2), analytical grade
-
Compacted solid sample (e.g., antiperspirant stick, pharmaceutical tablet)
-
Deionized water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, analytical grade
-
Volumetric flasks (10 mL, 50 mL)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column and UV detector
Protocol for Redispersion and Sample Preparation
-
Sample Weighing: Accurately weigh approximately 100 mg of the compacted solid sample into a 15 mL centrifuge tube.
-
Solvent Preparation: Prepare a 1% (v/v) solution of this compound in deionized water. For example, add 0.5 mL of this compound to a 50 mL volumetric flask and bring to volume with deionized water.
-
Initial Dispersion: Add 10 mL of the 1% this compound solution to the centrifuge tube containing the sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to break up large clumps of the solid.
-
Sonication: Place the centrifuge tube in an ultrasonic bath for 10 minutes to further aid in the redispersion of fine particles.
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 15 minutes to pellet any insoluble excipients.
-
Supernatant Collection: Carefully decant the supernatant into a clean 10 mL volumetric flask.
-
Dilution: Bring the volumetric flask to volume with the mobile phase to be used for HPLC analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system for the quantification of the active ingredient.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the redispersion process.
Caption: Experimental workflow for redispersion.
Caption: Logical relationship of components.
References
Application Notes: Synthesis of Fluoxetine via 3-(Methylamino)propan-1-ol
Introduction
Fluoxetine, the active pharmaceutical ingredient in Prozac®, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders.[1][2] The synthesis of fluoxetine has been a significant focus of research in medicinal and process chemistry, leading to the development of various synthetic routes. One key intermediate in several of these synthetic pathways is 3-(methylamino)propan-1-ol. This document provides detailed application notes and protocols for the synthesis of fluoxetine using this compound as a precursor, targeting researchers, scientists, and drug development professionals.
Synthetic Strategy
The conversion of this compound to fluoxetine primarily involves an etherification reaction. The core transformation is the formation of an ether linkage between the hydroxyl group of this compound and a substituted phenyl ring, specifically a 4-(trifluoromethyl)phenyl group. Several methods have been developed to achieve this, often varying in the choice of reagents, solvents, and reaction conditions.
A common approach involves the deprotonation of the hydroxyl group of 3-(methylamino)-1-phenyl-1-propanol with a strong base to form an alkoxide, which then acts as a nucleophile. This alkoxide subsequently reacts with a halo-substituted benzotrifluoride, such as 4-chlorobenzotrifluoride or 4-fluorobenzotrifluoride, via a nucleophilic aromatic substitution reaction to yield fluoxetine.[3][4] The resulting fluoxetine free base can then be converted to a pharmaceutically acceptable salt, typically the hydrochloride salt, for formulation.[3]
Experimental Protocols
Protocol 1: Etherification using Sodium Hydride
This protocol describes the synthesis of fluoxetine from 3-methylamino-1-phenyl-1-propanol and 4-chlorobenzotrifluoride using sodium hydride as the base.
Materials:
-
3-Methylamino-1-phenyl-1-propanol
-
4-Chlorobenzotrifluoride
-
Sodium hydride (NaH)
-
N,N-Dimethylacetamide (DMAC) or Toluene
-
Water
-
Toluene
-
Gaseous hydrogen chloride (HCl)
Procedure:
-
In a reaction vessel, a mixture of N,N-dimethylacetamide (70ml), toluene (20ml), 4-chlorobenzotrifluoride (15ml), and 3-methylamino-1-phenyl-1-propanol (15.6ml) is heated to 115°C.[3]
-
A suspension of sodium hydride (6.2g) in toluene (20ml) is added gradually to the heated mixture.[3]
-
The reaction mixture is maintained at 115°C for 1 hour and then cooled.[3]
-
Water (160ml) and toluene (160ml) are added to the cooled mixture, and the phases are separated.[3]
-
The organic (toluene) phase is dried.
-
The dried toluene solution is treated with gaseous hydrogen chloride with cooling to precipitate fluoxetine hydrochloride.[3]
-
The precipitated solid is collected by filtration and dried to yield fluoxetine hydrochloride.[3]
Protocol 2: Etherification using Potassium tert-butoxide
This protocol outlines the synthesis of fluoxetine using potassium tert-butoxide as the base and 1-chloro-4-trifluoromethylbenzene as the electrophile.
Materials:
-
1-Phenyl-3-(N-methylamino)-propan-1-ol
-
1-Chloro-4-trifluoromethylbenzene
-
Potassium tert-butoxide
-
N-methylpyrrolidone (NMP) or Dimethylsulfoxide (DMSO)
Procedure:
-
1-Phenyl-3-(N-methylamino)-propan-1-ol is selectively etherified with 1-chloro-4-trifluoromethylbenzene in the presence of potassium t-butoxide.[5]
-
The reaction is carried out in an organic aprotic solvent such as N-methylpyrrolidone or dimethylsulfoxide.[5]
-
A preferred reaction temperature when using N-methylpyrrolidone is approximately 80°C.[5]
-
Upon completion of the reaction, the fluoxetine base is isolated and can be converted to a pharmaceutically acceptable salt.
Data Presentation
| Parameter | Protocol 1 (Sodium Hydride) | Reference |
| Starting Material | 3-Methylamino-1-phenyl-1-propanol (15.6ml) | [3] |
| Reagents | 4-Chlorobenzotrifluoride (15ml), Sodium Hydride (6.2g) | [3] |
| Solvent | N,N-Dimethylacetamide (70ml), Toluene (20ml + 20ml) | [3] |
| Reaction Temperature | 115°C | [3] |
| Reaction Time | 1 hour | [3] |
| Product | Fluoxetine Hydrochloride (27.6g) | [3] |
| Yield | 86% | [3] |
Visualizations
Synthesis Pathway of Fluoxetine
Caption: Synthetic pathway from this compound to Fluoxetine HCl.
Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of Fluoxetine HCl via Protocol 1.
References
- 1. A Three-Step Synthesis of Fluoxetine | Semantic Scholar [semanticscholar.org]
- 2. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 4. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
- 5. US5166437A - Process for the preparation of fluoxetine - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving 3-(Methylamino)propan-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for key reactions involving 3-(Methylamino)propan-1-ol and its derivatives. The information is intended to guide researchers in the synthesis of important pharmaceutical intermediates and related molecules.
Introduction
This compound and its arylated analogs are valuable building blocks in synthetic organic chemistry, particularly in the pharmaceutical industry. The unique combination of a secondary amine and a primary alcohol functionality allows for a variety of chemical transformations, leading to the synthesis of a wide range of biologically active molecules. Notably, derivatives of this compound are crucial intermediates in the production of widely used antidepressants such as Fluoxetine and Duloxetine. These compounds are also utilized in the development of β-blockers and other therapeutic agents. This document outlines detailed protocols for the synthesis of key derivatives and provides relevant quantitative data to support experimental work.
Data Presentation
Table 1: Synthesis of 3-(Methylamino)-1-phenyl-1-propanol Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-(Methylamino)-1-phenyl-2-propen-1-one | NaBH₄, Glacial Acetic Acid, 5-10°C to room temperature | 3-Methylamino-1-phenyl-1-propanol | 77 | [1] |
| Acetophenone, Paraformaldehyde, Monomethylamine Hydrochloride | 1. Alcohol solvent, 60-100°C; 2. Raney Nickel, H₂ (0.3-1.5 MPa), 25-80°C | 3-Methylamino-1-phenylpropanol | High | [2] |
| 2-Methyl-5-phenylisoxazolidine | 5% Pd/C, H₂ (40 psig), Tetramethylene sulfone, Ethanol, 50°C | (R)-3-(Methylamino)-1-phenylpropan-1-ol | Not specified | [3] |
Table 2: Synthesis and Resolution of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a Duloxetine Intermediate)
| Starting Material | Reagents and Conditions | Product | Yield (%) | Optical Purity (% de or ee) | Reference |
| (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-Mandelic acid (resolution), followed by N-demethylation and hydrolysis | (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol | 75 (after recrystallization) | 100% ee | [4] |
| (RS)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | (R)-α-methoxyphenylacetic acid (resolution) | (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol salt | 52 (crude salt) | 73.3% de (crude) | [5] |
| Crude (S)-MMAA salt | Toluene, recrystallization | (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | 66 | 99.9% ee | [5] |
| (RS)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | (S)-Mandelic acid monohydrate (resolution) | (S)-MMAA · (S)-mandelic acid monohydrate | 66.4 | 95.3% de | [5] |
Table 3: Spectroscopic Data for (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its Diastereomeric Salt
| Compound | Melting Point (°C) | ¹H-NMR (Solvent, 400 MHz) | IR (KBr, cm⁻¹) | Reference |
| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | 70.5–73.0 | δ 7.20(d, J=5.2 Hz, 1H), 6.96(dd, J=3.2, 5.2 Hz, 1H), 6.92(d, J=3.2 Hz, 1H), 5.17(dd, J=3.2, 8.0 Hz, 1H), 2.94(ddd, J=3.6, 5.6, 8.0 Hz, 1H), 2.84(ddd, J=3.2, 9.2, 12.0 Hz, 1H), 2.42(s, 3H), 1.85–2.00(m, 2H) (d₆-DMSO) | Not specified | [5] |
| (S)-MMAA · (S)-mandelic acid monohydrate | 69.9–71.0 | δ 7.37–7.40(m, 3H), 7.22–7.25(m, 2H), 7.17(d, J=5.2 Hz, 1H), 6.96(dd, J=3.2, 5.2 Hz, 1H), 6.90(d, J=3.2 Hz, 1H), 4.89(dd, J=4.8, 8.0 Hz, 1H), 4.60(s, 1H), 2.86–2.91(m, 2H), 2.44(s, 3H), 1.92–1.99(m, 2H) (CDCl₃) | 3470, 3208, 1618, 1586, 1491, 1051, 701 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylamino-1-phenyl-1-propanol via Reduction
This protocol details the reduction of an unsaturated precursor to synthesize 3-methylamino-1-phenyl-1-propanol, a key intermediate for Fluoxetine.[1]
Materials:
-
3-(Methylamino)-1-phenyl-2-propen-1-one
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
4 M Aqueous sodium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3.7 mmol of 3-(methylamino)-1-phenyl-2-propen-1-one in 15 mL of glacial acetic acid.
-
Cool the solution to 5-10°C using an ice bath.
-
Slowly add 21.0 mmol of sodium borohydride in portions over 30 minutes while maintaining the temperature between 5-10°C.
-
Stir the reaction mixture at this temperature for an additional 30 minutes.
-
Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Cool the reaction mixture again in an ice bath and slowly add 60 mL of 4 M aqueous sodium hydroxide dropwise to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).
-
Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 3-methylamino-1-phenyl-1-propanol.
Protocol 2: Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol via Reductive Ring Cleavage
This method describes the synthesis from a phenylisoxazolidine precursor.[3]
Materials:
-
2-Methyl-5-phenylisoxazolidine
-
5% Palladium on carbon (Pd/C)
-
Tetramethylene sulfone
-
Ethanol
-
Glass pressure reactor
-
Hydrogen gas source
Procedure:
-
In a glass pressure reactor, combine 38.1 g (234 mmol) of 2-Methyl-5-phenylisoxazolidine, 38.1 g of tetramethylene sulfone, and 1.9 g of 5% Pd/C.
-
Seal the reactor, warm it to 50°C, and pressurize with hydrogen gas to 40 psig.
-
Maintain these conditions with stirring for 24 hours.
-
Cool the reactor, vent the hydrogen, and add 38.1 g of ethanol.
-
Reseal the reactor and continue heating at 50°C for an additional 48 hours.
-
After cooling to room temperature, filter the mixture to remove the catalyst.
-
Remove the ethanol from the filtrate by evaporation to yield a solution of (R)-3-(methylamino)-1-phenylpropan-1-ol in tetramethylene sulfone.
Protocol 3: Optical Resolution of (RS)-3-(Methylamino)-1-(2-thienyl)propan-1-ol (MMAA)
This protocol outlines the separation of the desired (S)-enantiomer, a precursor to Duloxetine, from a racemic mixture.[5]
Materials:
-
(RS)-3-(Methylamino)-1-(2-thienyl)propan-1-ol (RS-MMAA)
-
(R)-α-methoxyphenylacetic acid
-
2-Propanol
-
Water
-
Seed crystals of (S)-MMAA · (R)-α-methoxyphenylacetic acid salt
-
Filtration apparatus
Procedure:
-
Dissolve 1.00 g (5.84 mmol) of (RS)-MMAA and 0.96 g (5.84 mmol) of (R)-α-methoxyphenylacetic acid in 5 g of 2-propanol by heating.
-
Add 0.1 g of water to the solution.
-
Gradually cool the solution to 25°C and add a small amount of seed crystals of the desired diastereomeric salt.
-
Continue cooling to 20°C to allow for precipitation.
-
Filter the precipitated crystals and dry to obtain the crude (S)-MMAA · (R)-α-methoxyphenylacetic acid salt.
-
The crude salt can be recrystallized from 2-propanol to improve optical purity.
Mandatory Visualizations
Caption: Synthesis of 3-Methylamino-1-phenyl-1-propanol.
Caption: Optical Resolution of MMAA.
References
- 1. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 3-(Methylamino)propan-1-ol
These application notes provide detailed methodologies for the quantitative analysis of 3-(Methylamino)propan-1-ol, a key intermediate in various chemical syntheses. The following protocols are designed for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound (N-methylpropanolamine) is a chemical building block whose purity and concentration are critical for the successful synthesis of active pharmaceutical ingredients and other fine chemicals. Accurate and reliable analytical methods are therefore essential for monitoring its quality and ensuring process consistency. This document outlines two primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
Quantitative Data Summary
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical quantitative performance parameters for the described methods. Please note that specific values may vary depending on the instrument and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 1 - 5 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 5 - 15 µg/mL | 0.5 - 1.5 µg/mL |
| Linearity Range | 5 - 200 µg/mL (R² > 0.99) | 0.5 - 100 µg/mL (R² > 0.99) |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
Analytical Methods and Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine analysis and purity assessment of this compound. A direct injection technique following dilution is employed to minimize sample preparation time.
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent such as methanol or isopropanol to a final volume of 10 mL in a volumetric flask.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent used for the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
GC-FID analysis workflow for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers higher sensitivity and is particularly useful for quantifying this compound in complex matrices or at low concentrations. The protocol involves a pre-column derivatization step to enhance UV detection.
Experimental Protocol: HPLC-UV with Pre-column Derivatization
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dansyl Chloride solution (1 mg/mL in acetonitrile)
-
Sodium Bicarbonate buffer (0.1 M, pH 9.0)
-
This compound standard stock solution (1 mg/mL in water)
-
-
Sample and Standard Derivatization:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of Sodium Bicarbonate buffer.
-
Add 200 µL of Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60 °C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of a quenching agent (e.g., 2% (v/v) methylamine solution in water) to react with excess Dansyl Chloride.
-
Vortex and let it stand for 10 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 50-90% B
-
15-17 min: 90% B
-
17-18 min: 90-50% B
-
18-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the absorption maximum of the dansyl derivative)
-
Injection Volume: 20 µL
-
-
Quantification:
-
Prepare a series of derivatized calibration standards from the stock solution.
-
Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration.
-
Calculate the concentration of this compound in the original sample based on the peak area of its derivatized form.
-
HPLC-UV analysis workflow with pre-column derivatization.
Concluding Remarks
The methods presented provide robust and reliable approaches for the quantification of this compound. The choice between GC-FID and HPLC-UV will depend on the specific requirements of the analysis. It is recommended that any method implementation be preceded by a thorough validation process to ensure its suitability for the intended purpose, adhering to relevant regulatory guidelines.
Application Note: Gas Chromatography Method for Purity Analysis of 3-(Methylamino)propan-1-ol
Abstract
This application note details a direct injection gas chromatography (GC) method for the purity analysis of 3-(Methylamino)propan-1-ol, a key intermediate in pharmaceutical synthesis. The described method avoids the need for complex derivatization, offering a straightforward and efficient approach for quantifying the main component and potential impurities. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable quality control method for this compound.
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this raw material is critical as impurities can carry through the synthetic route, impacting the safety and efficacy of the final drug product. Gas chromatography with a Flame Ionization Detector (FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. This note describes a GC-FID method that provides excellent separation and quantification of this compound and its potential process-related impurities without the need for derivatization, which can often be time-consuming and introduce analytical variability. The method is based on the principles applied to similar amino alcohols and has been adapted to suit the specific properties of this compound.
Experimental Protocol
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent DB-1701 (30 m x 0.32 mm x 0.5 µm) quartz capillary column.
-
Injector: Split/Splitless injector.
-
Software: OpenLAB or equivalent chromatography data station.
-
Vials: 2 mL autosampler vials with caps.
-
Solvent: Chromatographically pure methanol.
Reagents and Standards
-
This compound reference standard (known purity).
-
Methanol, GC grade.
-
Carrier Gas: Nitrogen or Helium (high purity).
-
FID Gases: Hydrogen (high purity) and Air (dry, high purity).
Sample and Standard Preparation
-
Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This yields a standard solution of approximately 5 mg/mL.
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Gas Chromatography Conditions
The following table summarizes the optimized GC conditions for the analysis.
| Parameter | Value |
| Column | Agilent DB-1701 (30 m x 0.32 mm x 0.5 µm) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Nitrogen |
| Flow Rate | 30 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Analysis
The purity of this compound is determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Potential impurities can be identified by their relative retention times with respect to the main peak. For quantitative analysis of specific impurities, certified reference standards of those impurities would be required.
Potential Impurities
Based on the analysis of similar compounds, potential impurities in this compound could include:
-
Starting materials and reagents from the synthesis.
-
By-products from side reactions.
-
Degradation products.
Experimental Workflow
Caption: Workflow for the GC purity analysis of this compound.
Conclusion
The described gas chromatography method provides a reliable and efficient means for determining the purity of this compound. The direct injection approach without derivatization simplifies the sample preparation process and reduces analysis time. This method is suitable for routine quality control in both research and manufacturing environments within the pharmaceutical industry.
Application Notes and Protocols for 3-(Methylamino)propan-1-ol in Corrosion Inhibitor Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)propan-1-ol is a versatile amino alcohol with potential applications in various industrial formulations, including as a corrosion inhibitor. Its molecular structure, featuring both a hydrophilic amino group and a hydroxyl group, allows for effective adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic environments. While specific performance data for this compound is not extensively available in public literature, the methodologies described herein are standard for evaluating amino alcohol-based corrosion inhibitors and can be readily adapted.
Mechanism of Corrosion Inhibition
Amino alcohols like this compound primarily function as mixed-type corrosion inhibitors. The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are considered the primary centers for adsorption.[1] This adsorption process forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][3] The effectiveness of this protective film is dependent on factors such as the concentration of the inhibitor, the temperature of the environment, and the surface condition of the metal.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from experimental evaluations of corrosion inhibitors. The data presented are representative values for amino alcohol inhibitors and should be replaced with experimental results for this compound.
Table 1: Weight Loss Measurements for Mild Steel in 1M HCl with and without Inhibitor
| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 0.150 | 12.5 | - |
| 0.001 | 0.045 | 3.75 | 70.0 |
| 0.005 | 0.022 | 1.83 | 85.3 |
| 0.010 | 0.015 | 1.25 | 90.0 |
| 0.050 | 0.010 | 0.83 | 93.3 |
Table 2: Potentiodynamic Polarization Data for Mild Steel in 1M HCl
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (mV/dec) | Cathodic Tafel Slope (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 1200 | 70 | 120 | - |
| 0.001 | -435 | 300 | 65 | 115 | 75.0 |
| 0.005 | -420 | 150 | 62 | 110 | 87.5 |
| 0.010 | -410 | 90 | 60 | 108 | 92.5 |
| 0.050 | -400 | 60 | 58 | 105 | 95.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1M HCl
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 0.001 | 200 | 100 | 75.0 |
| 0.005 | 450 | 50 | 88.9 |
| 0.010 | 800 | 30 | 93.8 |
| 0.050 | 1200 | 20 | 95.8 |
Experimental Protocols
The following are detailed protocols for the three primary methods used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
This gravimetric method provides a straightforward determination of the average corrosion rate over a specific period.
a. Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive paper (e.g., silicon carbide) of various grits (e.g., 240, 400, 600, 800, 1200)
-
Analytical balance (±0.1 mg)
-
Desiccator
-
Corrosive solution (e.g., 1M HCl)
-
Inhibitor solutions of varying concentrations
-
Acetone and distilled water for cleaning
-
Water bath or thermostat for temperature control
b. Protocol:
-
Mechanically polish the mild steel coupons with successively finer grades of abrasive paper until a smooth, mirror-like surface is achieved.
-
Measure the dimensions of the coupons to calculate the total surface area.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water, and finally drying in a warm air stream.
-
Weigh the cleaned and dried coupons accurately using an analytical balance and record the initial weight (W_initial).
-
Immerse the coupons in the corrosive solution with and without various concentrations of this compound for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products from the coupon surface by cleaning with a suitable solution (e.g., a solution containing HCl and a pickling inhibitor), followed by washing with distilled water and acetone.
-
Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
The corrosion rate (CR) in mm/year can be calculated using the formula: CR = (87600 * ΔW) / (A * t * ρ) where:
-
ΔW is the weight loss in grams
-
A is the surface area of the coupon in cm²
-
t is the immersion time in hours
-
ρ is the density of mild steel (approx. 7.85 g/cm³)
-
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.
a. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Mild steel working electrode
-
Corrosive and inhibitor solutions
b. Protocol:
-
Prepare the mild steel working electrode by polishing, cleaning, and drying as described in the weight loss method.
-
Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution (with or without inhibitor).
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection point.
-
Calculate the inhibition efficiency (IE%) using the Icorr values: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal-solution interface.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell (as in potentiodynamic polarization)
-
Mild steel working electrode
-
Corrosive and inhibitor solutions
b. Protocol:
-
Set up the electrochemical cell as described for potentiodynamic polarization.
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
The Rct value is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of this compound as a corrosion inhibitor. By employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques, researchers can obtain valuable quantitative and mechanistic data to assess its performance and potential for inclusion in advanced corrosion inhibitor formulations. The provided diagrams and tables serve as a guide for visualizing the inhibition mechanism and presenting experimental data in a clear and concise manner.
References
Application Notes and Protocols: 3-(Methylamino)propan-1-ol in Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. This three-component condensation reaction typically involves an active hydrogen compound (e.g., a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. The resulting products, known as Mannich bases (β-amino carbonyl compounds), are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[1][2][3][4][5]
3-(Methylamino)propan-1-ol is a bifunctional secondary amine containing a primary alcohol moiety. Its incorporation into molecules via the Mannich reaction can introduce a hydrophilic handle and a basic nitrogen atom, features that are often desirable in drug candidates to modulate physicochemical properties such as solubility and receptor binding. While less common than simple dialkylamines, the use of functionalized amines like this compound in Mannich reactions allows for the synthesis of more complex and potentially more potent bioactive molecules.
General Reaction and Mechanism
The Mannich reaction proceeds via the formation of an electrophilic iminium ion from the reaction of the secondary amine and formaldehyde. This is followed by the nucleophilic attack of the enol form of the carbonyl compound on the iminium ion to yield the final β-amino carbonyl product.[5] The reaction is typically carried out under acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the ketone.[5]
Signaling Pathway Diagram
Caption: General mechanism of the Mannich reaction.
Applications in Drug Development
Mannich bases are pivotal intermediates in the synthesis of various pharmaceuticals. For instance, they are precursors to β-amino alcohols, which exhibit significant pharmacological activity.[5] The Mannich reaction is employed in the synthesis of drugs such as fluoxetine (an antidepressant) and tolmetin (an anti-inflammatory drug).[4] While direct applications of this compound in marketed drugs via the Mannich reaction are not extensively documented, its structural motifs are present in key pharmaceutical intermediates. For example, related structures are crucial in the synthesis of Duloxetine. The ability to introduce a hydroxypropyl-methylamino side chain via a Mannich reaction provides a synthetic route to novel compounds with potential therapeutic applications.
Representative Experimental Protocol
The following is a representative protocol for the Mannich reaction of this compound with acetophenone and formaldehyde. This protocol is based on general procedures for Mannich reactions, as specific examples with this compound are not widely available in the literature. Researchers should optimize conditions for their specific substrates.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Mannich reaction.
Materials and Reagents
-
This compound
-
Hydrochloric Acid (concentrated)
-
Acetophenone (or other enolizable ketone)
-
Paraformaldehyde
-
Ethanol (or other suitable protic solvent)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate (for extraction)
-
Silica Gel (for column chromatography)
Procedure
-
Preparation of this compound Hydrochloride: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.0 eq) dropwise with stirring. The hydrochloride salt may precipitate. This step is crucial as the reaction is typically performed with the amine hydrochloride salt.[5]
-
Reaction Setup: To the flask containing the amine hydrochloride, add the enolizable ketone (e.g., acetophenone, 1.0 eq) and paraformaldehyde (1.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for a period of 2-6 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) monitoring.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and to deprotonate the amine hydrochloride, liberating the free Mannich base. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford the pure Mannich base.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Quantitative Data Summary
The following tables provide representative data for Mannich reactions. Note that the data for the reaction with this compound is hypothetical and serves as a guideline for expected outcomes based on similar reactions.
Table 1: Reactant Stoichiometry and Reaction Conditions
| Reactant | Molar Ratio | Example Concentration | Solvent | Temperature (°C) | Time (h) |
| Enolizable Ketone | 1.0 | 0.5 M | Ethanol | 78 (Reflux) | 2-6 |
| Amine Hydrochloride | 1.0 | 0.5 M | Ethanol | 78 (Reflux) | 2-6 |
| Formaldehyde | 1.1 | 0.55 M | Ethanol | 78 (Reflux) | 2-6 |
Table 2: Representative Yields of Mannich Bases
| Ketone Substrate | Amine | Aldehyde | Reported Yield (%) | Reference |
| Acetophenone | Dimethylamine HCl | Formaldehyde | ~70-80% | General Literature |
| Cyclohexanone | Pyrrolidine | Formaldehyde | >90% | General Literature |
| Acetophenone | This compound HCl | Formaldehyde | 50-70% (Expected) | Hypothetical |
Logical Relationship Diagram
Caption: The role of the Mannich reaction in drug development.
Conclusion
This compound serves as a potentially valuable, functionalized amine in the Mannich reaction. The resulting β-amino ketones, bearing a hydroxypropyl group, are versatile intermediates for the synthesis of novel compounds with potential applications in drug discovery and development. The provided protocol offers a general framework for researchers to explore the utility of this compound in this important carbon-carbon bond-forming reaction. Optimization of reaction conditions will be essential to achieve high yields and purity for specific substrates.
References
Application Notes: Synthesis of Key Precursors for Duloxetine
Introduction
Duloxetine, marketed under trade names like Cymbalta®, is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used for treating major depressive disorder, anxiety, and neuropathic pain.[1][2] The synthesis of duloxetine is a significant topic in pharmaceutical chemistry, with a focus on producing the chirally pure (S)-enantiomer, which is more active than its (R)-counterpart.[3] The efficiency and stereoselectivity of the synthesis are largely dependent on the preparation of key precursors. These application notes provide detailed protocols and comparative data for the synthesis of critical duloxetine intermediates, targeting researchers, scientists, and professionals in drug development. The focus is on both classical chemical methods and modern biocatalytic approaches that offer improved efficiency and sustainability.[4]
Key Precursors in Duloxetine Synthesis
The synthesis of (S)-duloxetine involves several key intermediates. The stereochemistry of the final product is often determined by the synthesis or resolution of the chiral alcohol precursor.
-
2-Acetylthiophene: A common starting material for the synthesis.[2]
-
3-(Dimethylamino)-1-(2-thienyl)propan-1-one (DKTP): A β-aminoketone (Mannich base) formed from 2-acetylthiophene. It is the direct precursor to the key chiral alcohol.[2][5]
-
(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-propan-1-amine ((S)-DHTP): The crucial chiral alcohol intermediate. Its synthesis in high enantiomeric purity is a primary goal for an efficient duloxetine manufacturing process.[5][6]
-
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: The penultimate precursor, formed by the etherification of (S)-DHTP with 1-fluoronaphthalene.[2][7]
Synthetic Pathways and Methodologies
Two primary strategies are employed for synthesizing duloxetine precursors: a classical chemical route involving chiral resolution and a more modern chemoenzymatic route utilizing asymmetric reduction.
Classical Chemical Synthesis Pathway
The traditional approach begins with 2-acetylthiophene and proceeds through a multi-step sequence.[2] This pathway involves the formation of a racemic alcohol, which must then be separated into its constituent enantiomers using a chiral resolving agent, such as mandelic acid.[2][4]
Chemoenzymatic Synthesis: Asymmetric Reduction
To overcome the inefficiency of chiral resolution, biocatalytic methods have been developed. These methods employ enzymes, such as carbonyl reductases or aldo-keto reductases (AKRs), to directly convert the prochiral ketone (DKTP) into the desired (S)-alcohol ((S)-DHTP) with high stereoselectivity.[5][6] This approach is more sustainable, reduces waste, and simplifies the overall process by eliminating the resolution step and the loss of the undesired (R)-enantiomer.[4]
Experimental Protocols
The following protocols provide methodologies for synthesizing key duloxetine precursors.
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)propan-1-one (DKTP)
This protocol describes the Mannich reaction of 2-acetylthiophene to produce the β-aminoketone precursor.[2]
-
Reaction Setup: In a reaction vessel, suspend paraformaldehyde and dimethylamine hydrochloride in ethanol.
-
Addition of Reactant: Add 2-acetylthiophene to the suspension.
-
Reflux: Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture and concentrate it under reduced pressure.
-
Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/isopropanol) to yield pure DKTP hydrochloride.
Protocol 2: Biocatalytic Asymmetric Reduction of DKTP to (S)-DHTP
This protocol outlines a general procedure for the enzymatic reduction of DKTP using a carbonyl reductase.[5][6]
-
System Preparation: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing a co-factor such as NADPH and a glucose/glucose dehydrogenase system for co-factor regeneration.
-
Enzyme Introduction: Add the carbonyl reductase enzyme (e.g., from Candida macedoniensis or a recombinant source) to the buffer.[5]
-
Substrate Addition: Add the substrate, DKTP, to the reaction mixture.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle stirring for 12-24 hours.
-
Extraction: After the reaction is complete, extract the product, (S)-DHTP, using an organic solvent like ethyl acetate.
-
Purification and Analysis: Dry the organic phase, evaporate the solvent, and purify the product if necessary. Determine the yield and enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3: Synthesis of N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
This protocol describes the Williamson ether synthesis to couple the chiral alcohol ((S)-DHTP) with 1-fluoronaphthalene.[7]
-
Reaction Setup: Dissolve (S)-DHTP (1 equivalent) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: Under an inert atmosphere (e.g., nitrogen), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 equivalents) portion-wise to the solution at room temperature. Stir for 15-30 minutes to form the alkoxide.
-
Naphthalene Addition: Add 1-fluoronaphthalene (1.2 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to approximately 50-60°C and stir for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture to room temperature and carefully pour it into ice water.
-
pH Adjustment and Extraction: Adjust the pH to 4-5 with acetic acid. Wash with a nonpolar solvent like hexane to remove impurities. Then, make the aqueous phase basic (pH ~12) with NaOH and extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product as an oil.[7]
Data Summary
The following tables summarize quantitative data from various synthetic methodologies for duloxetine precursors, allowing for easy comparison.
Table 1: Comparison of Reduction Methods for DKTP to DHTP
| Method | Catalyst/Reagent | Substrate Conc. | Yield | Optical Purity (ee%) | Reference |
|---|---|---|---|---|---|
| Chemical | Sodium borohydride (NaBH₄) | N/A | High | 0% (Racemic) | [2] |
| Biocatalytic | Carbonyl Reductase (CR2) | N/A | High | >99% for (S)-DHTP | [5] |
| Biocatalytic | Aldo-Keto Reductase (AKR3-2-9 mutant) | 0.5 g/L | ~2x increase vs. WT | 93.8% for (S)-DHTP |[6] |
Table 2: Tandem Asymmetric Synthesis of Chiral Amino Alcohols
| Method | Catalyst | Yield | Optical Purity (ee%) | Reference |
|---|
| One-Pot Tandem Process (Aza-Michael Addition & Asymmetric Transfer Hydrogenation) | mesitylene-RuTsDpen | 73-95% | 81-99% |[8] |
Table 3: Chiral Resolution and Purification
| Method | Precursor | Resolving Agent | Yield | Optical Purity (ee%) | Reference |
|---|
| Diastereomeric Salt Formation | Racemic 3-methylamino-1-(2-thienyl)propan-1-ol (MMAA) | (S)-(+)-Mandelic Acid | 66% | 99.9% |[9] |
The synthesis of key duloxetine precursors has evolved significantly, with modern biocatalytic and chemoenzymatic methods offering substantial advantages over classical chemical routes. Asymmetric reduction using enzymes like carbonyl reductases provides a direct, highly stereoselective pathway to the essential chiral intermediate (S)-DHTP, eliminating the need for inefficient resolution steps.[4][5] These advanced methodologies not only improve overall yield and purity but also align with the principles of green chemistry by reducing waste and operating under milder conditions. For researchers and drug development professionals, the adoption of these innovative protocols can lead to more cost-effective and sustainable manufacturing processes for duloxetine.
References
- 1. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 5. CN105803013A - Method for asymmetric synthesis of duloxetine intermediate by carbonyl reductase - Google Patents [patents.google.com]
- 6. Enhancing the biocatalytic synthesis of chiral drug intermediate by rational design an aldo-keto reductase from Bacillus megaterium YC4-R4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
The Untapped Potential of 3-(Methylamino)propan-1-ol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While 3-(methylamino)propan-1-ol is recognized for its utility as a key intermediate in the synthesis of pharmaceuticals and as a linker in Proteolysis Targeting Chimeras (PROTACs), its role within polymer chemistry remains largely unexplored in publicly available literature. However, its unique bifunctional nature, possessing both a secondary amine and a primary alcohol, presents intriguing possibilities for the creation of novel functional polymers. This document provides detailed, albeit prospective, application notes and experimental protocols for the use of this compound as a monomer, chain extender, or crosslinker in the synthesis of polyurethanes and polyesters. These proposed applications are grounded in fundamental principles of polymer chemistry and aim to inspire further research into this versatile molecule's potential.
Application Notes
This compound's distinct molecular architecture allows it to be incorporated into polymer backbones, imparting unique characteristics. The secondary amine offers a site for subsequent chemical modification or for introducing pH-responsive behavior, while the primary alcohol can participate in standard polymerization reactions.
As a Functional Monomer in Polyurethane Synthesis
The secondary amine and primary alcohol groups of this compound can react with diisocyanates to form polyurethanes. The secondary amine will react to form a urea linkage, while the primary alcohol will form a urethane linkage. This dual reactivity can be exploited to create polymers with a mixed urea-urethane backbone. The presence of the methyl group on the nitrogen atom can influence the polymer's solubility and thermal properties.
Potential Applications:
-
pH-Responsive Drug Delivery: The tertiary amine in the polymer backbone can be protonated at acidic pH, leading to polymer swelling and release of an encapsulated drug. This could be particularly useful for targeted delivery to acidic tumor microenvironments or for oral drug delivery systems.
-
Biocompatible Coatings: The hydrophilic nature of the hydroxyl and amino groups could enhance the biocompatibility of polyurethane coatings for medical devices.
-
Gene Delivery: The cationic nature of the protonated amine could facilitate the complexation and delivery of nucleic acids.
As a Chain Extender or Crosslinker in Polyurethanes
In the synthesis of polyurethanes from prepolymers, this compound can act as a chain extender or crosslinker. The difunctionality allows it to link isocyanate-terminated prepolymer chains. If used in sufficient quantities, it could lead to crosslinked networks, forming hydrogels or thermosets.
Potential Applications:
-
Hydrogel Formation: Crosslinked polyurethanes incorporating this compound could form hydrogels with pH-sensitive swelling properties.
-
Tunable Mechanical Properties: The degree of crosslinking, controlled by the amount of this compound, would allow for the tuning of the mechanical properties of the final polyurethane material.
As a Monomer in Polyester Synthesis
While the secondary amine is less reactive towards carboxylic acids than the primary alcohol, under specific conditions, this compound could be incorporated into polyesters. The primary alcohol can readily undergo esterification with dicarboxylic acids or their derivatives. The secondary amine would likely require activation or harsher reaction conditions to form an amide bond, leading to a polyester-amide copolymer.
Potential Applications:
-
Biodegradable Polymers: The introduction of both ester and potentially amide linkages could influence the biodegradability of the resulting polymer.
-
Functional Polyesters: The pendant methylamino group would provide a site for post-polymerization modification, allowing for the attachment of targeting ligands or other functional molecules.
Proposed Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on general principles of polymer synthesis. They should be adapted and optimized based on specific experimental goals and safety considerations.
Protocol 1: Synthesis of a Linear Poly(urethane-urea) using this compound
Objective: To synthesize a linear polyurethane-urea copolymer using this compound as a functional monomer.
Materials:
-
This compound (MAP)
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere.
-
Monomer Addition: In the reaction flask, dissolve a known molar amount of this compound in anhydrous DMF.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 mol% with respect to the diisocyanate) to the solution.
-
Isocyanate Addition: Slowly add an equimolar amount of hexamethylene diisocyanate (HDI) dropwise to the stirred solution at room temperature over a period of 30 minutes. An exothermic reaction may be observed.
-
Polymerization: After the addition is complete, heat the reaction mixture to 70 °C and stir for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold, stirred diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration and wash it several times with diethyl ether.
-
Drying: Dry the polymer under vacuum at 40 °C until a constant weight is achieved.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane (-NHCOO-) and urea (-NHCONH-) linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
Hypothetical Data Summary:
| Parameter | Hypothetical Value |
| Molar Ratio (MAP:HDI) | 1:1 |
| Reaction Temperature | 70 °C |
| Reaction Time | 24 hours |
| Yield | 85% |
| Number Average Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
Protocol 2: Synthesis of a pH-Responsive Polyurethane Hydrogel
Objective: To synthesize a crosslinked polyurethane hydrogel using this compound as a crosslinking agent.
Materials:
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
Isophorone diisocyanate (IPDI)
-
This compound (MAP)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked flask under nitrogen, dissolve PEG in anhydrous DCM.
-
Add IPDI in a 1:2 molar ratio (PEG:IPDI) and a catalytic amount of DBTDL.
-
Stir the mixture at 60 °C for 4 hours to form an isocyanate-terminated prepolymer.
-
-
Crosslinking:
-
Cool the prepolymer solution to room temperature.
-
In a separate flask, prepare a solution of this compound in anhydrous DCM.
-
Slowly add the MAP solution to the prepolymer solution with vigorous stirring. The molar ratio of NCO groups in the prepolymer to the total (NH + OH) groups in MAP should be controlled (e.g., 1:0.5 for a certain degree of crosslinking).
-
Continue stirring at room temperature for 24 hours.
-
-
Gel Formation and Purification:
-
The solution will gradually form a gel.
-
Once gelled, cut the hydrogel into small pieces and wash extensively with DCM to remove unreacted monomers and catalyst.
-
Subsequently, wash with deionized water to remove the organic solvent.
-
-
Drying:
-
Freeze-dry the purified hydrogel to obtain a porous scaffold.
-
Characterization:
-
Swelling Studies: Measure the swelling ratio of the hydrogel in buffer solutions of different pH values (e.g., pH 5.0 and pH 7.4).
-
Rheology: To determine the mechanical properties of the hydrogel.
Hypothetical Swelling Data:
| pH | Swelling Ratio (Q) |
| 5.0 | 25 |
| 7.4 | 10 |
(Q = (Ws - Wd) / Wd, where Ws is the weight of the swollen gel and Wd is the weight of the dry gel)
Visualizations
Logical Workflow for Polymer Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of polymers incorporating this compound.
Signaling Pathway for pH-Responsive Drug Release
Caption: Proposed mechanism for pH-triggered drug release from a polymer containing this compound.
Conclusion
This compound holds considerable, yet unrealized, potential as a building block in polymer chemistry. Its bifunctional nature opens avenues for the creation of novel polymers with tailored properties for a range of applications, particularly in the biomedical field. The application notes and protocols provided herein are intended to serve as a foundational guide for researchers to begin exploring the synthesis and characterization of polymers derived from this promising but underutilized molecule. Further investigation is warranted to fully elucidate the structure-property relationships and potential applications of these new materials.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methylamino)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Methylamino)propan-1-ol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The catalyst (e.g., Raney Nickel, Pd/C) may have lost activity due to improper storage or handling. 2. Ineffective Reducing Agent: The reducing agent (e.g., NaBH₄, H₂) may have degraded or is not suitable for the reaction conditions. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Incorrect pH: The pH of the reaction mixture may not be optimal for imine formation in reductive amination. | 1. Use a fresh batch of catalyst or test the catalyst activity on a known reaction. 2. Use a fresh, high-quality reducing agent. Consider alternative reducing agents like sodium triacetoxyborohydride for reductive aminations.[1] 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. For catalytic hydrogenations, ensure the temperature is within the recommended range (e.g., 25-80 °C for Raney Nickel).[2] 4. For reductive amination, maintain a weakly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile. |
| Formation of Multiple Byproducts | 1. Over-alkylation: In reactions involving methylamine, di-methylation can occur, leading to the formation of 3-(Dimethylamino)propan-1-ol. 2. Side Reactions of Starting Materials: The starting materials, such as 3-chloropropan-1-ol, may undergo elimination or other side reactions under basic conditions. 3. Dehydroxylation: In some reduction methods, the hydroxyl group may be removed, leading to the formation of N-methylpropylamine.[3] | 1. Use a controlled stoichiometry of the methylating agent. In reductive amination, using a primary amine is generally more controlled than alkylation with methyl halides.[1] 2. Optimize the reaction conditions (temperature, reaction time, and base concentration) to minimize side reactions. Consider a two-stage temperature process for amination reactions.[4] 3. Choose a milder reducing agent or optimize the reduction conditions (e.g., lower temperature, shorter reaction time). Using water as a solvent during reduction with Raney Nickel has been shown to reduce dehydroxylation.[2][3] |
| Difficult Product Isolation and Purification | 1. High Water Solubility: this compound is a small, polar molecule with high water solubility, making extraction from aqueous solutions challenging. 2. Co-distillation with Solvent: The product may form an azeotrope with the solvent during distillation. 3. Emulsion Formation during Extraction: The presence of salts and the amphiphilic nature of the product can lead to stable emulsions. | 1. Saturate the aqueous layer with a salt (e.g., NaCl, K₂CO₃) to decrease the product's solubility. Use a continuous liquid-liquid extractor for efficient extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. After initial solvent removal by rotary evaporation, perform fractional distillation under reduced pressure to separate the product from residual solvent and high-boiling impurities.[4] 3. Add a small amount of a brine solution or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common and effective synthetic routes are:
-
Reductive Amination: This involves the reaction of 3-hydroxypropanal with methylamine in the presence of a reducing agent. It is a highly efficient one-pot reaction.[1][5]
-
Nucleophilic Substitution: This route involves the reaction of 3-chloropropan-1-ol with an excess of methylamine. Careful control of temperature and pressure is crucial to minimize side reactions.
-
Mannich Reaction followed by Reduction: This involves the reaction of an appropriate ketone with formaldehyde and methylamine hydrochloride to form a β-aminoketone (Mannich base), which is then reduced to the corresponding amino alcohol.[2][6]
Q2: Which reducing agent is best for the reductive amination synthesis of this compound?
A2: The choice of reducing agent depends on the specific reaction conditions and scale.
-
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, so the imine formation should be allowed to complete before its addition.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the imine in the presence of the aldehyde, allowing for a one-pot reaction where all reactants are mixed.[1][5]
-
Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method, often used in industrial settings. This method avoids the use of stoichiometric metal hydride reagents.[2]
Q3: How can I minimize the formation of the di-methylated byproduct, 3-(Dimethylamino)propan-1-ol?
A3: To minimize di-methylation:
-
Use a controlled molar ratio of the methylating agent to the amine.
-
In reductive amination, using a primary amine starting material is generally a good strategy to avoid over-alkylation.[1]
-
When using methyl halides, a large excess of the starting amine can favor mono-alkylation. However, this may complicate purification.
Q4: What is the best method for purifying the final product?
A4: Due to its high boiling point and water solubility, fractional distillation under reduced pressure is the most effective method for purifying this compound on a laboratory scale.[4] For solid derivatives or salts, recrystallization from a suitable solvent system (e.g., cyclohexane) can be employed.[2]
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 3-Hydroxypropanal with Methylamine
Materials:
-
3-Hydroxypropanal (or its stable precursor, acrolein dimer)
-
Methylamine (40% solution in water)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxypropanal (1 equivalent) in methanol.
-
Cool the solution in an ice bath and add methylamine solution (1.1 equivalents) dropwise while maintaining the temperature below 10°C.
-
Adjust the pH of the mixture to approximately 6 with hydrochloric acid.
-
In a separate container, dissolve sodium cyanoborohydride (1.2 equivalents) in a minimal amount of methanol.
-
Add the NaBH₃CN solution to the reaction mixture dropwise, ensuring the temperature remains below 15°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by slowly adding aqueous NaOH solution until the pH is >12.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Nucleophilic Substitution of 3-Chloropropan-1-ol with Methylamine
Materials:
-
3-Chloropropan-1-ol
-
Methylamine (aqueous solution, e.g., 40%)
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure-rated reaction vessel, combine 3-chloropropan-1-ol (1 equivalent) with an excess of aqueous methylamine (3-5 equivalents).
-
Seal the vessel and heat the mixture to 60-80°C for 6-12 hours. The pressure will increase during the reaction.
-
After cooling to room temperature, carefully vent the vessel.
-
Adjust the pH of the reaction mixture to >12 with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting oil by fractional distillation under reduced pressure.
Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yield in synthesis reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(Methylamino)propan-1-ol
Welcome to the Technical Support Center for the synthesis of 3-(Methylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, or the prevalence of side reactions. Here’s a systematic approach to diagnosing and solving this issue:
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The persistence of starting materials indicates an incomplete reaction.
-
Solution:
-
Reaction Time: Extend the reaction time and continue monitoring until the starting material is consumed.
-
Temperature: Gradually increase the reaction temperature. For instance, in the reaction of 3-chloro-1-propanol with methylamine, a staged temperature profile (e.g., 40-50°C initially, then increasing to 55-65°C) can enhance the conversion rate.[1]
-
Reagent Stoichiometry: Ensure an appropriate excess of the aminating agent (methylamine) is used to drive the reaction to completion.
-
-
-
Sub-optimal Reaction Conditions for Reductive Amination:
-
Diagnosis: If you are employing a reductive amination route (from 3-hydroxypropanal and methylamine), the choice of reducing agent and reaction conditions is critical.
-
Solution:
-
Consider using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is often effective for reductive aminations.[2]
-
A one-pot method where the imine formation and reduction occur in the same vessel can sometimes improve yields.
-
For challenging reductive aminations, pre-forming the imine by stirring the aldehyde and amine together (with a catalytic amount of acid, like acetic acid) before adding the reducing agent can be beneficial.
-
-
-
Degradation of Starting Materials or Product:
-
Diagnosis: The appearance of unexpected spots on TLC or peaks in GC/LC-MS that do not correspond to starting materials or expected products may indicate degradation.
-
Solution:
-
Temperature Control: Avoid excessive temperatures that could lead to decomposition.
-
Atmosphere: If your reagents or product are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem 2: Presence of N,N-Dimethyl-3-hydroxypropylamine (Over-methylation)
Q: My final product is contaminated with a significant amount of N,N-dimethyl-3-hydroxypropylamine. How can I prevent this over-methylation?
A: The formation of the tertiary amine, N,N-dimethyl-3-hydroxypropylamine, is a common side reaction resulting from the further reaction of the desired secondary amine with the methylating agent.
Mechanism of Over-methylation:
The desired product, this compound, still possesses a reactive secondary amine that can compete with the primary amine starting material (or the intermediate in a reductive amination) for the methylating agent.
Prevention Strategies:
-
Control of Stoichiometry:
-
Use a controlled excess of the amine relative to the methylating agent. In the case of reacting 3-amino-1-propanol with a methylating agent, using a larger excess of 3-amino-1-propanol can favor the mono-methylation.
-
When using methylamine, controlling the pressure and temperature is crucial to avoid introducing a large excess that would favor di-methylation.
-
-
Slow Addition of Reagents:
-
Adding the methylating agent (e.g., methyl iodide) or the reducing agent in a reductive amination slowly and portion-wise can help to maintain a low concentration of the reactive species, thereby reducing the likelihood of a second methylation event.
-
-
Choice of Synthetic Route:
Problem 3: Formation of Isomeric and Dimeric Impurities
Q: I am observing impurities with the same mass as my product and some with a higher mass. What could these be and how do I avoid them?
A: These are likely isomeric byproducts or dimers formed from side reactions of your starting materials or intermediates. A common example is in the synthesis of the related 3-methylamino-1,2-propanediol, where impurities like 2-methylamino-1,3-propanediol (isomer) and 1,3-dimethylamino-propanol (dimer) have been identified via GC-MS.[1][6]
Common Impurities and Their Prevention:
| Impurity | Possible Formation Mechanism | Prevention and Mitigation |
| Isomeric Aminopropanols (e.g., 2-(Methylamino)propan-1-ol) | If starting from a precursor like epichlorohydrin, the epoxide ring-opening by methylamine can occur at both carbon atoms, leading to a mixture of regioisomers. | The regioselectivity of epoxide ring-opening is influenced by the catalyst and reaction conditions. Lewis acid catalysts can favor attack at the more substituted carbon, while basic conditions often favor attack at the less sterically hindered carbon.[2][7][8][9][10] Careful selection of the catalyst and reaction conditions is key. |
| Dimeric Species (e.g., N-(3-hydroxypropyl)-3-(methylamino)propan-1-ol) | Reaction of the product with the starting halide (e.g., 3-chloropropan-1-ol). | Use a sufficient excess of methylamine to ensure the halide is consumed by reaction with the primary amine rather than the secondary amine product. Maintain good stirring to avoid localized high concentrations of the halide. |
| Bis(3-hydroxypropyl)methylamine | If starting from 3-chloropropan-1-ol and methylamine, the secondary amine product can react with another molecule of 3-chloropropan-1-ol. | Similar to preventing dimerization, using a larger excess of methylamine and ensuring efficient mixing can minimize this side reaction. |
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound is generally preferred?
A1: The choice of synthetic route depends on factors such as the availability of starting materials, scale of the reaction, and desired purity. Common routes include:
-
Reaction of 3-chloropropan-1-ol with methylamine: This is a straightforward and often cost-effective method. However, it can be prone to over-alkylation and the formation of dimeric impurities if not carefully controlled.
-
Reductive amination of 3-hydroxypropanal with methylamine: This method can offer good selectivity and is amenable to one-pot procedures. The choice of reducing agent is crucial for success.
-
N-methylation of 3-amino-1-propanol: This is a good option if 3-amino-1-propanol is readily available. Careful control of the methylating agent stoichiometry is necessary to avoid over-methylation.
Q2: What are the best practices for purifying the final product?
A2: Purification of this compound typically involves:
-
Distillation: Vacuum distillation is a highly effective method for separating the product from less volatile impurities and salts. A patent for a similar compound suggests distillation under reduced pressure at temperatures between 130-160°C.[1]
-
Crystallization: If the product can be converted to a solid salt (e.g., hydrochloride), recrystallization can be an excellent method for removing impurities with different solubility profiles.
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel chromatography can be employed. The choice of eluent will depend on the polarity of the impurities.
Q3: How can I confirm the purity of my this compound?
A3: A combination of analytical techniques is recommended for purity assessment:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a powerful tool for quantifying the purity and detecting volatile impurities. A certificate of analysis for a commercial sample of this compound shows a purity of 98.08% as determined by GC.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities present in significant amounts.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or Liquid Chromatography (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities.
Reaction Scheme: Common Synthesis and Side Reactions
Caption: Common synthesis route and major side reactions.
References
- 1. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 7. rroij.com [rroij.com]
- 8. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. growingscience.com [growingscience.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purification of Crude 3-(Methylamino)propan-1-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-(Methylamino)propan-1-ol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials (e.g., a ketone or aldehyde precursor), byproducts from the reaction (such as over-alkylation to form tertiary amines), or residual solvents.
Q2: What is the recommended first step for purifying crude this compound?
A2: For a liquid crude product, fractional distillation under reduced pressure is often the most effective initial purification step to remove both lower and higher boiling point impurities. If the crude product is a solid or contains significant non-volatile impurities, an initial extraction or crystallization may be more appropriate.
Q3: My this compound is a liquid at room temperature. Can I still use crystallization for purification?
A3: While this compound is a liquid at room temperature, it can sometimes be purified by converting it into a salt (e.g., hydrochloride salt) which is often a crystalline solid. This salt can then be purified by recrystallization.
Q4: I am seeing significant tailing of my compound during column chromatography on silica gel. What can I do to improve the peak shape?
A4: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to your eluent. Alternatively, using a different stationary phase like neutral alumina or an amine-functionalized silica gel can be effective.[1][2]
Q5: Is this compound sensitive to high temperatures?
A5: Amino alcohols can be susceptible to thermal decomposition at high temperatures. Therefore, vacuum distillation is highly recommended to lower the boiling point and minimize the risk of degradation.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Product is not distilling over | Insufficient heating or vacuum is too high (if applicable). | Gradually increase the heating mantle temperature. Ensure the vacuum system is properly sealed and the pressure is appropriate for the desired boiling point. |
| Product is decomposing in the distillation pot | The distillation temperature is too high. | Use a vacuum source to reduce the pressure and lower the boiling point of the compound. Ensure the heating mantle is not set excessively high. |
| Poor separation of product from impurities | Inefficient fractionating column or distillation rate is too fast. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to ensure a slow and steady distillation.[3] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound is stuck on the column | The eluent is not polar enough. The compound is strongly interacting with the silica gel. | Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). Add a basic modifier like triethylamine (0.5-1%) to the eluent to reduce interaction with the silica.[1][2] |
| Poor separation of compound from impurities | The eluent system is not optimized. The column was not packed properly. | Run analytical TLC with different solvent systems to find an optimal eluent for separation. Ensure the column is packed uniformly without any air bubbles or channels. |
| Compound is streaking/tailing on the TLC/column | The compound is interacting with the acidic silica gel. | Add a basic modifier (e.g., triethylamine) to the eluent. Use neutral alumina or an amine-functionalized silica gel as the stationary phase.[1][2] |
Crystallization/Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound will not crystallize | The solution is not supersaturated. The presence of impurities is inhibiting crystallization. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.[4] |
| The compound "oils out" instead of crystallizing | The cooling rate is too fast. The solvent is not appropriate. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Re-heat the solution to dissolve the oil and try adding a different anti-solvent or use a different solvent system for recrystallization. |
| Low recovery of the purified compound | The compound is too soluble in the cold solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C4H11NO | [6] |
| Molecular Weight | 89.14 g/mol | [6] |
| Boiling Point | 169 °C (at atmospheric pressure) | [7][8] |
| Density | 0.917 g/mL at 25 °C | [7] |
| Flash Point | 82 °C | [8] |
| Water Solubility | Slightly soluble | [8][9] |
Experimental Protocols
Fractional Distillation (Under Reduced Pressure)
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Distillation: Begin stirring and gradually apply vacuum to the system. Once the desired pressure is reached, slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Shutdown: Turn off the heating and allow the apparatus to cool before slowly releasing the vacuum.
Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture (e.g., dichloromethane with a small percentage of methanol and 0.5-1% triethylamine).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol) to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization (of a solid derivative, e.g., hydrochloride salt)
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude salt at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude salt in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[5]
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 42055-15-2,3-(METHYLAMINO)-1-PROPANOL | lookchem [lookchem.com]
- 8. 3-(Methylamino)-1-Propanol | CAS#:42055-15-2 | Chemsrc [chemsrc.com]
- 9. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
Overcoming solubility issues with 3-(Methylamino)propan-1-ol in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 3-(Methylamino)propan-1-ol in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: In which organic solvents is this compound typically used?
Based on documented chemical syntheses, this compound has been successfully used in reactions with the following solvents:
Its solubility in nonpolar solvents like toluene and hexanes is expected to be limited.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
The secondary amine group in this compound is basic and can be protonated to form an ammonium salt in acidic conditions. This salt form is significantly more polar than the free base, leading to a substantial increase in aqueous solubility. Conversely, at higher pH values, the compound exists predominantly as the less soluble free base.
Troubleshooting Guides
Issue 1: this compound is not dissolving sufficiently in a nonpolar organic solvent for my reaction (e.g., Toluene, Hexane).
This is a common challenge due to the polar nature of the molecule.
Troubleshooting Workflow:
Caption: Workflow for addressing insolubility in nonpolar solvents.
Detailed Steps:
-
Introduce a Polar Co-solvent: The most effective strategy is to add a minimal amount of a miscible polar aprotic or protic solvent to the nonpolar solvent.
-
Select an Appropriate Co-solvent: Tetrahydrofuran (THF) is an excellent first choice as it is a versatile polar aprotic solvent that is miscible with many nonpolar solvents. Alcohols like isopropanol or ethanol can also be effective.
-
Optimize Co-solvent Ratio: Begin by adding a small volume percentage of the co-solvent (e.g., 5-10% v/v) and observe the solubility. Gradually increase the amount until the this compound dissolves. It is crucial to use the minimum amount necessary to avoid significantly altering the polarity of the reaction medium, which could affect the reaction outcome.
-
Gentle Warming: If the reactants and solvent system are thermally stable, gentle warming can help to increase the rate of dissolution.
-
Alternative Solvent System: If a large proportion of co-solvent is required, it may be more practical to switch to a different primary solvent system where both reactants are more soluble.
Issue 2: My reaction in an aqueous medium is cloudy or shows phase separation, indicating poor solubility of this compound.
This can occur if the pH of the reaction mixture is neutral or basic.
Troubleshooting Workflow:
Caption: Workflow for addressing insolubility in aqueous media.
Detailed Steps:
-
pH Adjustment: The solubility of this compound in water can be significantly increased by lowering the pH.
-
Acid Addition: Carefully add a dilute acid, such as 1M hydrochloric acid (HCl), dropwise to the reaction mixture while stirring. Monitor the pH of the solution using a pH meter or pH paper.
-
Target pH: Continue adding acid until the solution becomes clear, indicating that the this compound has dissolved. The target pH will depend on the specific reaction conditions but will generally be in the acidic range.
-
Reaction Compatibility: Before adjusting the pH, ensure that all other reactants and the desired reaction are stable and will proceed as intended under acidic conditions.
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of its expected solubility based on its chemical structure and available information.
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Slightly Soluble[3] |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Isopropanol | Polar Protic | Moderately Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble[2] |
| Acetone | Polar Aprotic | Moderately Soluble |
| Toluene | Nonpolar | Sparingly Soluble |
| Hexane | Nonpolar | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in a Nonpolar Solvent using a Co-solvent
Objective: To prepare a homogeneous solution of this compound in a nonpolar solvent for a chemical reaction.
Materials:
-
This compound
-
Nonpolar solvent (e.g., Toluene)
-
Co-solvent (e.g., Tetrahydrofuran - THF)
-
Reaction vessel with a stirrer
Procedure:
-
To the reaction vessel, add the nonpolar solvent (e.g., 100 mL of Toluene).
-
With stirring, add the required amount of this compound.
-
Observe the mixture for dissolution. If the compound does not fully dissolve, begin adding the co-solvent (THF) dropwise.
-
Continue adding the co-solvent in small increments (e.g., 1-2 mL at a time) until the solution becomes clear.
-
Record the total volume of co-solvent used.
-
The homogeneous solution is now ready for the subsequent reaction steps.
Protocol 2: pH-Mediated Dissolution of this compound in an Aqueous Medium
Objective: To dissolve this compound in an aqueous solution for a reaction.
Materials:
-
This compound
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Reaction vessel with a stirrer
-
pH meter or pH indicator strips
Procedure:
-
Add the deionized water to the reaction vessel.
-
With stirring, add the this compound. The mixture may appear cloudy or as a separate phase.
-
Begin the dropwise addition of 1M HCl to the mixture.
-
Monitor the pH of the solution continuously.
-
Continue adding the acid until the solution becomes clear and all of the this compound has dissolved.
-
Record the final pH of the solution.
-
The aqueous solution of the protonated this compound is now ready for use.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a suitable solvent system can be visualized as follows:
Caption: Decision tree for solvent system selection.
References
Stabilizing 3-(Methylamino)propan-1-ol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylamino)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it under the following conditions.[1][2][3][4][5]
| Parameter | Recommended Condition |
| Temperature | 2-8°C |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) |
| Light | Protect from light |
| Container | Tightly sealed, appropriate chemical-resistant container |
| Moisture | Avoid moisture |
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous reactions and degradation of the product.
Q3: Is this compound corrosive?
A3: Yes, as an amino alcohol, it can be corrosive to certain metals like aluminum and copper. It is advisable to use compatible materials such as stainless steel or glass for handling and storage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color Change (Yellowing/Browning) | Oxidation of the amine group due to exposure to air (oxygen). | 1. Immediately purge the container with an inert gas (Argon or Nitrogen) and seal tightly.2. For future use, handle the compound under an inert atmosphere.3. Verify the purity of the material using an appropriate analytical method (see Experimental Protocols). |
| Precipitate Formation | 1. Absorption of atmospheric carbon dioxide, forming carbamates.2. Contamination. | 1. Sparge the solution with an inert gas to potentially redissolve the precipitate if it is a carbamate.2. Filter the solution if the precipitate does not redissolve.3. Confirm the identity of the precipitate and the purity of the remaining liquid if possible. |
| Unexpected Reaction Outcome | Degradation of this compound leading to reduced purity and reactivity. | 1. Assess the purity of the stored this compound using the analytical methods outlined below.2. If purity is compromised, consider purifying the material (e.g., by distillation) or using a fresh batch. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This method is adapted from protocols for similar amino alcohols and is suitable for determining the purity of this compound.[6]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Calculate the area percentage of the main peak to determine the purity.
Protocol 2: Assessment of Water Content by Karl Fischer Titration
Due to its hygroscopic nature, determining the water content is crucial.
-
Instrumentation: Karl Fischer Titrator.
-
Method: Follow the instrument manufacturer's instructions for coulometric or volumetric titration.
-
Sample Preparation: Accurately weigh a suitable amount of this compound and introduce it into the titration cell.
-
Data Analysis: The instrument will provide the water content as a percentage or in ppm.
Visualizations
Caption: Potential degradation pathways of this compound upon exposure to air.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 2. Protective Effects of Several Common Amino Acids, Vitamins, Organic Acids, Flavonoids and Phenolic Acids against Hepatocyte Damage Caused by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. dspace.cuni.cz [dspace.cuni.cz]
Technical Support Center: Managing the Hygroscopic Nature of 3-Amino-1-Propanol
Welcome to the technical support center for 3-amino-1-propanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic and viscous nature of this valuable compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.
The Challenge: Understanding the Hygroscopic Nature of 3-Amino-1-Propanol
3-amino-1-propanol is a bifunctional organic compound, featuring both a primary amine and a primary alcohol group. This structure makes it highly polar and capable of forming hydrogen bonds, not only with itself, leading to its viscosity, but also readily with water molecules from the atmosphere. This propensity to attract and absorb moisture is known as hygroscopicity.
The absorption of water can significantly impact experimental outcomes by:
-
Altering Stoichiometry: Inaccurate weighing due to absorbed water leads to incorrect molar ratios of reactants.
-
Promoting Side Reactions: Water can act as a competing nucleophile or reactant in many sensitive reactions.
-
Inhibiting Reactions: The presence of water can deactivate catalysts or reagents.
-
Affecting Product Purity: Water can be incorporated into the final product, making purification more challenging.
-
Changing Physical Properties: Increased water content can decrease the viscosity and alter the solubility of the compound.
This guide provides practical solutions to mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 3-amino-1-propanol.
Issue 1: Low Yield or Reaction Failure in Carbamate Synthesis
Q: I am reacting 3-amino-1-propanol with an isocyanate (or phosgene equivalent) to form a carbamate, but my yield is consistently low, and I see a significant amount of a urea-based byproduct. What is happening?
A: This is a classic case of water contamination interfering with your reaction. The amine group of 3-amino-1-propanol is intended to react with the isocyanate. However, if water is present, it can react with the highly electrophilic isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea, consuming your reagent and reducing the yield of your desired carbamate.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your 3-amino-1-propanol is anhydrous. If it's from an old or frequently opened bottle, it has likely absorbed atmospheric moisture.
-
Dry the Reagent: Before use, dry the 3-amino-1-propanol. A recommended method is to stir it over a suitable drying agent, such as calcium oxide, followed by vacuum distillation. (See Protocol 1: Drying and Purification of 3-amino-1-Propanol).
-
Use Anhydrous Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried or oven-dried glassware to prevent moisture from entering the reaction vessel.[1]
-
Utilize a Glove Box: For highly sensitive reactions, handling and dispensing the 3-amino-1-propanol inside a glove box is the best practice to minimize water exposure.[2][3][4]
Issue 2: Inconsistent Results and Poor Reproducibility in Acylation Reactions
Q: I am performing an N-acylation of 3-amino-1-propanol with an acid chloride, but my results are not reproducible between batches. Sometimes I get a good yield, and other times it's much lower with a complex mixture of products. Why the variability?
A: The variability in your acylation reaction is likely due to varying amounts of water in your 3-amino-1-propanol. The acid chloride is highly reactive and will readily hydrolyze with any water present to form the corresponding carboxylic acid. This side reaction consumes your acylating agent, leading to a lower yield of the desired N-acyl product. Furthermore, the generated hydrochloric acid (HCl) can protonate the amine group of 3-amino-1-propanol, rendering it less nucleophilic and slowing down the desired reaction.
Troubleshooting Steps:
-
Quantify Water Content: Before each reaction, it is advisable to determine the water content of your 3-amino-1-propanol using Karl Fischer titration. (See Protocol 3: Water Content Determination by Karl Fischer Titration). This will help you understand the quality of your starting material.
-
Standardize Handling Procedures: Implement a strict protocol for handling 3-amino-1-propanol. Always use a fresh bottle or a properly stored and sealed aliquot. Minimize the time the container is open to the atmosphere.
-
Consider the Order of Addition: In some cases, adding the 3-amino-1-propanol to a solution of the acid chloride and a non-nucleophilic base (like triethylamine) can be beneficial. The base will neutralize the generated HCl, preventing the protonation of the starting amine.
Issue 3: Broad Peaks in NMR Spectrum of 3-Amino-1-Propanol
Q: I ran an ¹H NMR spectrum of my 3-amino-1-propanol, and the peaks for the -OH and -NH₂ protons are very broad and almost indistinguishable. Is my compound degraded?
A: While degradation is a possibility over long periods or with improper storage, the broadening of the hydroxyl (-OH) and amine (-NH₂) proton signals in an NMR spectrum is a very common phenomenon, often exacerbated by the presence of water.[5][6][7] This occurs due to rapid chemical exchange of these labile protons with each other and with any water protons present in the sample. This exchange happens on the NMR timescale, leading to a coalescence and broadening of the signals.
Troubleshooting and Interpretation:
-
D₂O Exchange: A simple way to confirm this is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile -OH and -NH₂ protons will exchange with deuterium, and their signals will disappear from the ¹H NMR spectrum. This confirms that the broad peaks were indeed from these exchangeable protons and not necessarily from degradation products.
-
Dry NMR Solvent: Ensure you are using a high-quality, dry deuterated solvent for your NMR analysis. Solvents like CDCl₃ can absorb moisture if not stored properly.
-
Examine Other Peaks: Carefully examine the signals corresponding to the propyl chain (-CH₂- groups). If these peaks are sharp and at the correct chemical shifts, it is a strong indication that the carbon backbone of your molecule is intact and the compound has not significantly degraded.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store 3-amino-1-propanol to prevent water absorption?
A1: To maintain its integrity, 3-amino-1-propanol should be stored in a tightly sealed, airtight container.[4] For optimal protection, use a container with a septum-sealed cap, which allows for the removal of the liquid via syringe under an inert atmosphere. The container should be stored in a cool, dry, and well-ventilated area, away from direct sunlight. For long-term storage or for use in highly moisture-sensitive applications, storing the bottle inside a desiccator or a glove box is recommended.
Q2: How can I accurately weigh such a viscous and hygroscopic liquid?
A2: Accurately weighing a viscous and hygroscopic liquid like 3-amino-1-propanol requires careful technique to minimize exposure to air and ensure complete transfer.
-
Weighing by Difference: Weigh the sealed container of 3-amino-1-propanol. Quickly transfer an approximate amount to your reaction flask, then reseal the original container and weigh it again. The difference in weight is the amount of reagent transferred.
-
Using a Syringe: For smaller quantities, you can use a positive displacement pipette or a syringe. Tare the reaction flask on the balance, then add the liquid via syringe and record the final weight. This should be done as quickly as possible.
-
Preparing a Stock Solution: If you need to dispense small, precise amounts frequently, consider preparing a stock solution in a suitable anhydrous solvent inside a glove box.[4] You can then dispense the solution by volume.
Q3: What are suitable drying agents for 3-amino-1-propanol?
A3: The choice of drying agent is crucial, as 3-amino-1-propanol's functional groups can react with some common drying agents.
-
Recommended: Calcium oxide (CaO) and potassium hydroxide (KOH) are suitable for drying amines and alcohols.[1] Barium oxide (BaO) is also an option.
-
Not Recommended: Acidic drying agents like calcium chloride (CaCl₂) should be avoided as they can form adducts with the amine group.[1] Molecular sieves (3Å or 4Å) can be used, but their capacity might be an issue for very wet samples.
Q4: Can I purify 3-amino-1-propanol by distillation without prior drying?
A4: While distillation will separate the 3-amino-1-propanol from less volatile impurities, it may not be efficient at removing water if a significant amount is present, especially if they form an azeotrope. For best results, it is highly recommended to perform a preliminary drying step with a chemical drying agent before distillation.[8][9][10] Vacuum distillation is preferred as it allows the compound to boil at a lower temperature, preventing potential thermal degradation.[10]
Experimental Protocols
Protocol 1: Drying and Purification of 3-Amino-1-Propanol
This protocol describes a lab-scale method for drying and purifying 3-amino-1-propanol that has been exposed to moisture.
Materials:
-
3-amino-1-propanol (to be purified)
-
Calcium oxide (CaO), powder
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum distillation apparatus[10]
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Initial Drying:
-
Place the 3-amino-1-propanol in a round-bottom flask of appropriate size.
-
Add powdered calcium oxide (approximately 10-20 g per 100 mL of the amino alcohol).
-
Seal the flask and stir the mixture at room temperature for at least 4-6 hours. For very wet samples, leave it stirring overnight.
-
-
Setup for Vacuum Distillation:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is oven-dried and assembled while warm under a stream of inert gas to prevent atmospheric moisture contamination.[10]
-
Carefully decant or filter the 3-amino-1-propanol from the calcium oxide into the distillation flask.
-
-
Distillation:
-
Apply a vacuum to the system. The pressure should be low enough for the 3-amino-1-propanol to boil at a temperature between 80-100 °C.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. The boiling point will depend on the vacuum achieved.
-
Discard the first small fraction (forerun) which may contain residual volatile impurities.
-
-
Storage:
-
Transfer the purified, anhydrous 3-amino-1-propanol to a clean, dry, and pre-weighed storage container under an inert atmosphere. Seal the container tightly.
-
Protocol 2: Accurate Dispensing of Viscous 3-Amino-1-Propanol
This protocol outlines the "reverse pipetting" technique, which is highly effective for accurately dispensing viscous liquids.
Materials:
-
Positive displacement pipette or a standard air displacement pipette
-
Pipette tips
Procedure:
-
Press the pipette plunger completely down to the second stop (the purge stroke).
-
Immerse the pipette tip into the 3-amino-1-propanol.
-
Slowly and smoothly release the plunger to aspirate the liquid into the tip. You will have aspirated more than the set volume.
-
Remove the tip from the liquid, touching it against the side of the container to remove any excess liquid from the outside of the tip.
-
To dispense, press the plunger down to the first stop. This will deliver the precise volume set on the pipette.
-
A small amount of liquid will remain in the tip. This is expected and should be discarded with the tip.
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in 3-amino-1-propanol.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents
-
Anhydrous methanol or a specialized KF solvent
-
Formamide (if needed as a solubilizer)
-
Airtight syringe
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift.
-
Solvent Selection: Anhydrous methanol is a common solvent. However, for viscous samples like 3-amino-1-propanol, a solvent mixture such as methanol/formamide (2:1) can improve solubility and sample dispersion.[11]
-
Addressing Basicity: Amines can interfere with the pH of the Karl Fischer reagent. Some modern KF reagents are buffered to handle basic samples. If you observe endpoint drifting, you may need to use a reagent specifically designed for amines or buffer the solvent.
-
Sample Introduction:
-
Using an airtight syringe, draw a precise amount of 3-amino-1-propanol.
-
Weigh the filled syringe accurately.
-
Inject the sample into the conditioned titration vessel.
-
Reweigh the empty syringe to determine the exact mass of the sample introduced.
-
-
Titration: Start the titration. The instrument will automatically determine the amount of water and express it as a percentage or in parts per million (ppm).
Data Summary and Visualization
Table 1: Recommended Storage and Handling Conditions for 3-Amino-1-Propanol
| Parameter | Recommendation | Rationale |
| Storage Container | Tightly sealed, airtight glass bottle, preferably with a septum cap. | Prevents ingress of atmospheric moisture. |
| Storage Environment | Cool, dry, well-ventilated area away from direct sunlight. | Minimizes degradation and water absorption. |
| Inert Atmosphere | Store under Nitrogen or Argon. | Displaces air and moisture from the headspace. |
| Dispensing | Use a syringe, cannula, or perform in a glove box. | Minimizes exposure time to the atmosphere. |
Diagram 1: Decision Workflow for Handling 3-Amino-1-Propanol
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 4. ossila.com [ossila.com]
- 5. 3-Aminopropanol(156-87-6) 1H NMR [m.chemicalbook.com]
- 6. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 9. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 10. Purification [chem.rochester.edu]
- 11. greyhoundchrom.com [greyhoundchrom.com]
Preventing degradation of 3-(Methylamino)propan-1-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-(Methylamino)propan-1-ol in solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
Problem 1: Solution Turns Yellow or Brown Over Time
| Possible Cause | Suggested Solution |
| Oxidation | The amine group in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This is a common degradation pathway for amino alcohols. |
| Storage: Store solutions under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or wrap containers in aluminum foil to protect from light. Store at the recommended temperature of 2-8°C.[1] | |
| Solvent Choice: Use deoxygenated solvents for preparing solutions. Solvents can be deoxygenated by sparging with an inert gas like nitrogen or argon. | |
| Additives: Consider the use of antioxidants, though compatibility and potential interference with downstream applications must be evaluated on a case-by-case basis. | |
| Reaction with Impurities | Aldehydic or ketonic impurities in the solvent can react with the secondary amine. |
| Solvent Purity: Use high-purity, freshly opened solvents. If necessary, purify solvents using appropriate methods before use. |
Problem 2: Loss of Potency or Unexpected Reaction Byproducts
| Possible Cause | Suggested Solution |
| Degradation due to pH | The stability of this compound can be pH-dependent. Extreme pH values may catalyze degradation reactions. The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[2] |
| pH Control: Maintain the pH of aqueous solutions within a stable range, typically close to neutral, unless the experimental protocol requires acidic or basic conditions. Use appropriate buffer systems to maintain a stable pH.[2] | |
| Thermal Degradation | Elevated temperatures can accelerate degradation. |
| Temperature Control: Avoid unnecessary exposure to high temperatures. Store solutions at the recommended 2-8°C.[1] For reactions requiring heat, use the lowest effective temperature and minimize reaction time. | |
| Incompatible Reagents | The amino and hydroxyl groups can react with a variety of reagents. |
| Reaction Planning: Carefully consider the compatibility of all reagents in the reaction mixture. For instance, in reactions involving oxidation of the alcohol group, the amine may need to be protected. Protonating the amine with an acid like p-toluenesulfonic acid can prevent its oxidation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) to protect from light and oxidation.[1] For long-term storage of solutions, consider freezing at -20°C or -80°C, though repeated freeze-thaw cycles should be avoided.
Q2: Which solvents are compatible with this compound?
A2: this compound is soluble in a range of polar organic solvents and is slightly soluble in water.[4][5] Compatible solvents include:
-
Water[6]
-
Alcohols (e.g., methanol, ethanol, isopropanol)[6]
-
Ethers (e.g., diethyl ether, tetrahydrofuran)[6]
-
Esters (e.g., ethyl acetate)[6]
-
Ketones (e.g., acetone)[6]
-
Acetonitrile[6]
-
Halogenated hydrocarbons (e.g., methylene chloride)[6]
-
Aromatic hydrocarbons (e.g., toluene)[6]
The choice of solvent should be guided by the specific requirements of your experiment. For applications sensitive to oxidation, use of deoxygenated solvents is recommended.
Q3: How can I detect degradation of my this compound solution?
A3: Visual signs of degradation can include a color change (yellowing or browning) or the formation of precipitates. For a quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify the parent compound and any degradation products.
Q4: Can I use a solution of this compound that has changed color?
A4: A color change is an indicator of potential degradation. Using such a solution is not recommended for experiments where high purity is critical, as the degradation products may interfere with the results. It is best to prepare a fresh solution.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Amber vials
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose a vial of the stock solution to a UV lamp.
-
Control: Keep a vial of the stock solution at the recommended storage condition (2-8°C, protected from light).
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Data Analysis: Analyze the samples using an appropriate analytical method to determine the percentage of remaining this compound and to identify any major degradation products.
Protocol 2: Prevention of Amine Oxidation During an Alcohol Oxidation Reaction
This protocol provides a method to selectively oxidize the hydroxyl group of this compound while protecting the amine group from oxidation.[3]
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH)
-
An appropriate oxidizing agent (e.g., an oxoammonium salt)
-
Potassium carbonate (K₂CO₃)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound in acetonitrile in a reaction vessel.
-
Amine Protonation: Add 1.1 equivalents of p-TsOH to the solution and stir for 15 minutes at room temperature. This will form the tosylate salt of the amine, rendering it less susceptible to oxidation.
-
Oxidation: Add the chosen oxidizing agent to the mixture. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion of the oxidation, add potassium carbonate to neutralize the acid and deprotonate the amine.
-
Purification: The resulting amino aldehyde or amino ketone can then be isolated and purified using standard techniques such as extraction and chromatography.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. 3-メチルアミノ-1-プロパノール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(METHYLAMINO)-1-PROPANOL | 42055-15-2 [amp.chemicalbook.com]
- 5. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 6. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Aminopropanols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the Gas Chromatography (GC) analysis of aminopropanols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my aminopropanol peaks tailing in my GC chromatogram?
Peak tailing for polar compounds like aminopropanols is a common issue in GC analysis and can stem from several factors, broadly categorized as chemical interactions and physical or mechanical problems within the GC system.
-
Chemical Interactions: Aminopropanols contain both hydroxyl (-OH) and amino (-NH2) groups, which are highly polar and can form strong hydrogen bonds. These functional groups can interact with active sites, primarily acidic silanol groups (Si-OH), present on the surfaces of the GC inlet liner, the capillary column (especially at the inlet), and fittings. This secondary interaction causes some of the analyte molecules to be retained longer than the bulk of the sample, resulting in a tailed peak.
-
Physical/Mechanical Issues: If all peaks in your chromatogram, including the solvent peak, are tailing, the cause is likely physical. This can include:
-
Improper Column Installation: If the GC column is positioned too high or too low in the inlet, it can create dead volumes or turbulent flow paths. An improperly cut column end (not a clean, 90-degree cut) can also cause turbulence.
-
Leaks: Leaks in the GC system, particularly at the inlet, can disrupt the carrier gas flow and lead to peak tailing.
-
Contamination: Buildup of non-volatile residues from previous injections in the inlet liner or at the head of the column can create active sites for interaction.
-
Q2: I only see tailing for my aminopropanol peaks, while other non-polar compounds in the same run look fine. What should I investigate first?
When only polar analytes like aminopropanols exhibit tailing, the issue is almost certainly due to chemical interactions with active sites in your GC system. Here’s a prioritized troubleshooting workflow:
-
Inlet Liner: The inlet liner is a common source of activity. Replace the liner with a new, deactivated one. For aminopropanols, a base-deactivated liner is highly recommended.
-
Column Inlet: The front end of the column can become contaminated or active over time. Trim 10-20 cm from the column inlet to remove any active sites. Ensure the new cut is clean and square.
-
Column Choice: If you are using a standard non-polar or mid-polar column, it may not be suitable for analyzing highly polar aminopropanols without derivatization. Consider using a column specifically designed for amine analysis, which is typically a wax-type or a specially deactivated phase.
Q3: What type of GC column is best for analyzing underivatized aminopropanols?
For the analysis of underivatized aminopropanols and other basic compounds, a column with a stationary phase that is resistant to interaction with these polar functional groups is essential.
-
Base-Deactivated Columns: These are the most recommended columns. They have a surface treatment that neutralizes the acidic silanol groups, significantly reducing peak tailing for basic compounds. Examples include columns with phases like polyethylene glycol (PEG) mixed with a base such as potassium hydroxide, or other proprietary base-deactivated phases.
-
Wax Columns: Polar polyethylene glycol (PEG) or "WAX" columns are also a good choice for separating polar compounds. While generally better than non-polar columns, a base-deactivated wax column will provide superior performance for aminopropanols.
The following table provides an illustrative comparison of the expected performance of different column types for aminopropanol analysis.
| Column Type | Stationary Phase Polarity | Expected Peak Shape for Aminopropanols | Key Considerations |
| Standard Non-Polar (e.g., 5% Phenyl Polysiloxane) | Low | Severe Tailing | Not recommended for underivatized aminopropanols due to strong secondary interactions. |
| Standard Polar (e.g., Polyethylene Glycol - WAX) | High | Moderate to Mild Tailing | Better than non-polar phases, but may still show some tailing due to residual silanol activity. |
| Base-Deactivated Polar | High | Symmetrical Peaks | Highly recommended. The deactivation minimizes interactions with the amine and hydroxyl groups. |
Q4: Can I improve the peak shape of my aminopropanols without changing the column?
Yes, derivatization is a powerful technique to improve the chromatographic behavior of highly polar and active compounds like aminopropanols. Derivatization chemically modifies the polar functional groups, making the analyte more volatile, less polar, and less likely to interact with active sites in the GC system.
Q5: What are the most common derivatization methods for aminopropanols?
The two most common derivatization techniques for compounds with hydroxyl and amine groups are silylation and acylation.
-
Silylation: This method replaces the active hydrogens on the -OH and -NH2 groups with a trimethylsilyl (TMS) group. A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Acylation: This technique introduces an acyl group, typically by reacting the aminopropanol with an acylating agent like trifluoroacetic anhydride (TFAA).
The choice of derivatization reagent can impact the volatility and chromatographic properties of the resulting derivative.
| Derivatization Reagent | Target Functional Groups | Typical Reaction Conditions | Expected Peak Shape Improvement |
| BSTFA + 1% TMCS | -OH, -NH2 | 70-80°C for 30-60 minutes | Significant improvement, leading to sharper, more symmetrical peaks.[1] |
| TFAA | -OH, -NH2 | 60-70°C for 15-30 minutes | Significant improvement, resulting in more symmetrical peaks.[1] |
Experimental Protocols
Protocol 1: Silylation of Aminopropanols using BSTFA
This protocol is a general guideline for the silylation of aminopropanols to improve their volatility and peak shape in GC analysis.
Materials:
-
Aminopropanol standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the aminopropanol sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the dried sample. Then, add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.
Protocol 2: Acylation of Aminopropanols using TFAA
This protocol provides a general method for the acylation of aminopropanols, which is another effective way to reduce their polarity for GC analysis.
Materials:
-
Aminopropanol standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation: Transfer a known amount of the aminopropanol sample into a reaction vial. If in solution, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
-
Byproduct Removal (Optional): After cooling, the excess reagent and solvent can be gently evaporated under a stream of nitrogen. The residue is then redissolved in a suitable solvent (e.g., ethyl acetate) for injection.
-
Analysis: Inject 1 µL of the final solution into the GC system.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions that lead to this phenomenon.
References
Technical Support Center: Scaling Up Reactions with 3-(Methylamino)propan-1-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for scaling up chemical reactions involving 3-(Methylamino)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into managing the complexities of this versatile bifunctional molecule. Our focus is on anticipating challenges, troubleshooting common issues, and ensuring robust, reproducible outcomes as you transition from bench-scale experiments to pilot or manufacturing scale.
Section 1: Compound Profile and Safety First
Before any reaction is attempted, a thorough understanding of the starting material is critical. This compound is a valuable building block due to its dual functionality—a secondary amine and a primary alcohol—but these same features dictate its reactivity and handling requirements.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 42055-15-2 | [1] |
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [1] |
| Appearance | Colorless Liquid | [2] |
| Density | 0.917 g/mL at 25 °C | [2] |
| Boiling Point | ~169 °C | [2] |
| Flash Point | 82.2 °C (180.0 °F) - closed cup | |
| Solubility | Slightly soluble in water | [2][3] |
Safety & Handling FAQs
Question: What are the primary hazards associated with this compound?
Answer: According to its GHS classification, this compound is harmful if swallowed and causes severe skin burns and eye damage[1]. It is a corrosive material. Always consult the latest Safety Data Sheet (SDS) before handling[4][5].
Question: What personal protective equipment (PPE) is mandatory when handling this compound at scale?
Answer: Given its corrosive nature, a comprehensive PPE strategy is essential:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) inspected before use. Dispose of contaminated gloves properly[4].
-
Eye/Face Protection: Use safety glasses with side-shields and a face shield. Ensure eyewash stations and safety showers are in close proximity to the workstation[5].
-
Skin and Body Protection: Wear impervious clothing, such as a chemically resistant apron or full suit, depending on the scale and risk of splashing[6].
-
Respiratory Protection: Use only in a well-ventilated area or under a fume hood. If inhalation risk is high, use an approved respirator with appropriate cartridges[4].
Question: What are the recommended storage conditions?
Answer: Store in a cool, dry, and well-ventilated place in tightly sealed containers[5]. It is typically stored at 2-8°C[2]. The compound is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation[5].
Section 2: Strategic Planning for Scale-Up
Transitioning a reaction from a 100 mL flask to a 100 L reactor is not a linear process. Physical and chemical parameters change, and what was negligible at the bench can become a critical failure point at scale.
Key Considerations (Q&A)
Question: How do I approach thermal safety when scaling an exothermic reaction involving this compound?
Answer: This is one of the most critical challenges in process chemistry[7][8]. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation far less efficient.
-
Causality: A reaction that causes a mild 5 °C temperature rise in a flask could lead to a dangerous thermal runaway in a large reactor because the heat generated increases with volume (cubed) while the ability to remove it only increases with surface area (squared)[9].
-
Actionable Steps:
-
Calorimetry Data: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).
-
Controlled Addition: Never add reagents all at once. Scale-up protocols must switch from dropwise addition to a slow, controlled feed using a pump, with the rate tied to the reactor's ability to remove heat.
-
Efficient Agitation: Ensure the reactor has adequate mixing to prevent localized hot spots near the addition point[9].
-
Question: What are the most important factors for solvent selection at scale?
Answer: While a solvent like DMF might be convenient in the lab, its high boiling point and potential for decomposition at high temperatures can make it problematic at scale[10].
-
Selection Criteria:
-
Safety & Environment: Prioritize solvents with higher flash points and lower toxicity. Consider environmental impact and regulations (e.g., avoiding chlorinated solvents).
-
Cost & Availability: The cost of a solvent becomes a major driver of process economics at scale. Ensure a stable and reliable supply chain for your chosen solvent[11].
-
Work-up & Recovery: Choose solvents that facilitate easy product isolation (e.g., immiscibility with water for extractions) and can be efficiently recovered and recycled through distillation to improve process mass intensity (PMI).
-
Section 3: Troubleshooting Guide for Common Reactions
Due to its bifunctional nature, reactions with this compound often present selectivity challenges. The secondary amine is generally more nucleophilic than the primary alcohol, but this can be influenced by reaction conditions[12].
Focus Area 1: N-Alkylation Reactions
N-alkylation is a fundamental transformation, but it is often plagued by side reactions.
Question: My N-alkylation reaction has a low yield and incomplete conversion. What are the likely causes?
Answer: Low yields often stem from an inappropriate choice of base, solvent, or reaction conditions that do not sufficiently activate the amine nucleophile or are incompatible with the alkylating agent[13][14].
-
Troubleshooting Steps:
-
Evaluate the Base: The base must be strong enough to deprotonate the amine (or neutralize the acid formed, like HBr). For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an anhydrous solvent (THF, DMF) may be needed to generate the more nucleophilic alkoxide/amide[15]. However, for many cases, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and safer to handle at scale[14][16].
-
Check Reagent Purity: Ensure all reagents and solvents are anhydrous. Water can consume strong bases and interfere with the reaction.
-
Increase Temperature: Gently increasing the reaction temperature can improve rates, but this must be done cautiously while monitoring for byproduct formation, as higher temperatures can also favor O-alkylation or decomposition[13].
-
Question: I am observing a significant amount of the O-alkylated byproduct. How can I improve N-selectivity?
Answer: This is a classic chemoselectivity problem. The N-H bond is more acidic than the O-H bond, but a very strong base can deprotonate both, leading to a mixture of products.
-
Causality: The nitrogen atom is inherently more nucleophilic than the oxygen atom[12]. However, forming the alkoxide with a strong base can make the oxygen a competitive nucleophile.
-
Solutions:
-
Use Milder Conditions: Avoid excessively strong bases like NaH if possible. Using K₂CO₃ in a solvent like acetonitrile often favors N-alkylation by maintaining a higher concentration of the neutral amine, which reacts selectively on the nitrogen[14].
-
Protecting Group Strategy: The most robust solution, especially for valuable substrates, is to protect one of the functional groups. Protecting the amine with a Boc group allows for clean O-alkylation, while protecting the alcohol as a silyl ether (e.g., TBDMS) allows for selective N-alkylation. The protecting group is then removed in a subsequent step[17][18].
-
Question: Over-alkylation to the quaternary ammonium salt is consuming my product. How do I stop it?
Answer: This occurs because the mono-alkylated product is often as nucleophilic, or even more so, than the starting amine, making it susceptible to a second alkylation[13].
-
Solutions for Scale-Up:
-
Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent to ensure the electrophile is consumed before it can react a second time.
-
Slow Addition: Add the alkylating agent slowly and under controlled temperature. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting amine over the newly formed product[14].
-
Monitor the Reaction: Closely monitor the reaction by HPLC or GC and stop it as soon as the starting material is consumed to prevent the product from converting to the quaternary salt.
-
Focus Area 2: Amide Coupling Reactions
Question: I am attempting a direct catalytic coupling of the amine with an alcohol to form an amide, but the reaction is failing. What should I investigate?
Answer: Direct dehydrogenative coupling is an elegant, atom-economical method but is highly sensitive to catalyst, atmosphere, and substrate purity[19][20].
-
Troubleshooting Steps:
-
Catalyst System: Ensure the catalyst (e.g., Ruthenium or Copper-based systems) and any necessary ligands or additives are correctly loaded and handled under the appropriate atmosphere (often inert)[20][21]. Catalyst poisoning by impurities in the starting materials is a common cause of failure.
-
Atmosphere: These reactions often produce water or hydrogen gas as a byproduct[20][21]. Ensure the reaction is set up to allow for the removal of these byproducts, as their buildup can inhibit the catalyst or reverse the reaction. For aerobic couplings, ensure adequate air supply[21].
-
Alternative Methods: For scale-up, classical methods using activated carboxylic acids (e.g., acid chlorides or using coupling agents like HATU/EDC) are often more robust and predictable, despite generating more waste. A process chemist must weigh the elegance of a catalytic route against the reliability of a classical one.
-
Section 4: Scalable Experimental Protocols
The following protocols are provided as a starting point and must be optimized and validated for your specific equipment and scale.
Protocol 1: Selective N-Boc Protection of this compound
This protocol protects the more nucleophilic amine, allowing for subsequent chemistry to be performed on the alcohol group.
-
Reactor Setup: Charge a clean, dry reactor with this compound (1.0 equiv) and a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (5-10 volumes).
-
Cooling: Cool the stirred solution to 0 °C using a suitable cooling bath.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in the same solvent to the reactor over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If necessary, dissolve the residue in a solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1% citric acid) and then brine to remove any unreacted starting material or impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.
Protocol 2: N-Benzylation of this compound
This protocol is a representative N-alkylation using common and scalable conditions.
-
Reactor Setup: Charge the reactor with this compound (1.2 equiv), powdered Potassium Carbonate (K₂CO₃, 2.0 equiv), and Acetonitrile (MeCN, 10 volumes).
-
Inerting: Purge the reactor with nitrogen.
-
Stirring: Begin vigorous stirring to create a fine suspension of the base.
-
Reagent Addition: Slowly add Benzyl Bromide (1.0 equiv) to the suspension over 2-3 hours. The reaction is exothermic; maintain the internal temperature at 25-30 °C using external cooling.
-
Reaction: After the addition is complete, continue stirring at room temperature or heat gently (e.g., 40-50 °C) for 12-18 hours.
-
Monitoring: Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional MeCN.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., the hydrochloride salt) to remove over-alkylated and other impurities.
References
- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 42055-15-2,3-(METHYLAMINO)-1-PROPANOL | lookchem [lookchem.com]
- 3. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. 3-DIETHYLAMINO-1-PROPANOL - Safety Data Sheet [chemicalbook.com]
- 7. primescholars.com [primescholars.com]
- 8. reddit.com [reddit.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. reddit.com [reddit.com]
- 11. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. fiveable.me [fiveable.me]
- 18. Protective Groups [organic-chemistry.org]
- 19. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Methylamino)propan-1-ol Waste Management
This guide provides essential information for the safe handling and disposal of waste containing 3-(Methylamino)propan-1-ol, tailored for research and development environments.
I. Chemical Safety and Properties Summary
Understanding the properties of this compound is the first step in managing its waste safely. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.917 g/mL at 25 °C | [1][2] |
| Boiling Point | 169 °C | [1] |
| Flash Point | 82.2 °C (closed cup) | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
| Solubility | Slightly soluble in water | [1][3] |
| Hazard Class | Corrosive (Skin Corr. 1B), Acute Toxicity (Oral, Cat. 4) | [2] |
| UN Number | 2735 (Amines, liquid, corrosive, n.o.s.) | [4] |
II. Frequently Asked Questions (FAQs)
Q1: Can I neutralize this compound waste with acid for disposal?
A1: While this compound, as an amine, will be neutralized by an acid, this procedure is not a disposal method . The resulting salt solution is still a chemical waste product that must be collected and disposed of according to institutional and local regulations. Do not attempt to neutralize and pour down the drain. The primary recommended disposal method is incineration by a licensed professional waste disposal service.[5]
Q2: Is it permissible to dispose of small quantities of this chemical down the drain?
A2: No. You must not let the product enter drains.[5][6] Its ecological and toxicological properties have not been thoroughly investigated, and releasing it into the sewer system can harm aquatic life and interfere with wastewater treatment processes.[5][6] All waste, regardless of quantity, must be collected in designated, properly labeled waste containers.
Q3: What type of container is suitable for collecting this compound waste?
A3: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed. Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Keep the container closed when not in use and store it in a designated, well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents.[6]
Q4: What Personal Protective Equipment (PPE) is required when handling this waste?
A4: When handling waste containing this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques.[5]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area or chemical fume hood.[5] If there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[5][6]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during waste handling and disposal procedures.
| Issue | Probable Cause | Troubleshooting Steps |
| Waste container is bulging or warm. | Incompatible waste streams have been mixed, causing a chemical reaction (e.g., with an acid or oxidizing agent). | 1. Do not open the container. 2. Carefully move it to an isolated, well-ventilated area like a fume hood. 3. Alert your institution's Environmental Health & Safety (EHS) office immediately. 4. Evacuate personnel from the immediate area if necessary. |
| A small spill (<100 mL) of the waste occurs in a fume hood. | Accidental mishandling during transfer. | 1. Ensure you are wearing full PPE. 2. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep or scoop the absorbed material into a designated hazardous waste container. 4. Decontaminate the spill area with soap and water. 5. Label the container with the spill cleanup materials for proper disposal. |
| The identity of the waste in a container is unknown. | Improper labeling or handling procedures. | 1. Treat the container as hazardous waste. Do not attempt to open or consolidate it. 2. Label the container "Unknown Hazardous Waste - Caution." 3. Contact your EHS office for guidance on identification and disposal. Never mix unknown wastes. |
IV. Protocols and Workflows
Protocol 1: Accidental Spill Response
This protocol outlines the steps for managing an accidental release of this compound.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the area and contact your institution's emergency response team.
-
Ensure Ventilation: Work in a well-ventilated area. For spills outside a fume hood, ensure the area is properly ventilated before cleanup.[5]
-
Don PPE: Put on the required personal protective equipment as detailed in the FAQ section.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand or vermiculite to dike and absorb the spill.[7]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated items (e.g., gloves, paper towels) into a suitable, labeled container for hazardous waste.[5]
-
Decontaminate: Clean the spill surface with soap and plenty of water.[5]
-
Dispose: Seal and label the waste container for pickup by a licensed professional waste disposal service.[5]
Visual Workflow: Spill Response
Caption: Workflow for responding to a this compound spill.
Protocol 2: Preparing Waste for Disposal
The recommended disposal method is incineration via a licensed service.[5] This protocol details how to prepare the waste for pickup.
-
Segregation: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents or acids.
-
Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound."
-
List of all other chemical constituents and their approximate concentrations.
-
Relevant hazard information (e.g., "Corrosive," "Toxic").
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility. The area must be secure, well-ventilated, and have secondary containment.
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup by a licensed professional waste disposal service. Provide them with the information from the waste label.[5]
Visual Workflow: Waste Segregation and Disposal
Caption: Decision workflow for proper waste management and disposal.
References
- 1. Cas 42055-15-2,3-(METHYLAMINO)-1-PROPANOL | lookchem [lookchem.com]
- 2. 3-甲氨基-1-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Byproduct Formation with 3-(Methylamino)propan-1-ol
Welcome to the technical support center for 3-(Methylamino)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered when using this compound?
A1: Due to its bifunctional nature, possessing both a secondary amine and a primary alcohol, this compound is susceptible to several side reactions. The most common byproducts arise from:
-
Over-alkylation: The secondary amine can be further alkylated to form a tertiary amine and subsequently a quaternary ammonium salt.
-
O-Acylation vs. N-Acylation: In acylation reactions, both the amine and hydroxyl groups can react, leading to a mixture of N-acylated, O-acylated, and potentially di-acylated products.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the secondary amine can also undergo oxidation.
-
Dehydroxylation: During certain reduction reactions, the hydroxyl group can be eliminated, leading to an unsaturated byproduct.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of ammonia and other degradation products.[1]
Q2: How can I selectively perform a reaction on the amine group without affecting the hydroxyl group?
A2: Selective N-functionalization can be achieved by leveraging the higher nucleophilicity of the amine compared to the hydroxyl group. Key strategies include:
-
Control of Reaction Conditions: Running the reaction at lower temperatures and using a stoichiometric amount of the electrophile can favor N-alkylation or N-acylation.
-
pH Control: Maintaining a slightly basic pH can keep the amine in its more nucleophilic free base form while minimizing the reactivity of the alcohol.
-
Protecting Groups: For reactions requiring more stringent selectivity, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group is a reliable strategy.
Q3: What is the best way to prevent over-alkylation of the secondary amine?
A3: Over-alkylation is a common issue with secondary amines. To minimize the formation of tertiary amines and quaternary ammonium salts:
-
Stoichiometry: Use a 1:1 or slight excess of the amine to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required.
-
Solvent: A less polar solvent can sometimes reduce the rate of the second alkylation.
Q4: I am observing oxidation of the alcohol group. How can I prevent this?
A4: Oxidation of the primary alcohol to an aldehyde or carboxylic acid can be a significant side reaction. To mitigate this:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Be mindful of the reagents used and avoid any that are known oxidizing agents. If an oxidation is desired at another part of the molecule, the alcohol group should be protected.
-
Mild Reagents: Employ mild reaction conditions and reagents whenever possible.
Troubleshooting Guides
Issue 1: Low Yield of Desired N-Acylated Product and Presence of O-Acylated Byproduct
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature to 0 °C or room temperature. The amine is generally more reactive at lower temperatures. |
| Incorrect pH | Adjust the reaction pH. Under acidic conditions, the amine is protonated and less nucleophilic, which can favor O-acylation. Neutral to slightly basic conditions are often optimal for selective N-acylation. |
| Reactive Acylating Agent | Use a less reactive acylating agent. For example, an acid anhydride might be less prone to O-acylation than a highly reactive acyl chloride. |
| Solvent Effects | The choice of solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Aprotic solvents like DCM or THF are often good choices. |
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
| Potential Cause | Suggested Solution |
| Excess Alkylating Agent | Carefully control the stoichiometry. Use no more than one equivalent of the alkylating agent. |
| Concentrated Reaction Mixture | Run the reaction at a lower concentration to reduce the frequency of collisions between the mono-alkylated product and the alkylating agent. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
Issue 3: Presence of an Aldehyde or Carboxylic Acid Byproduct
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Ensure the reaction is carried out under a strictly inert atmosphere (N₂ or Ar). |
| Use of Oxidizing Reagents | Review all reagents to ensure none have oxidizing properties. |
| Metal Catalysts | Some metal catalysts can promote oxidation. If a metal catalyst is necessary, choose one with low oxidizing potential or add antioxidants. |
Data Presentation
Table 1: Influence of pH on the Selectivity of Acylation of this compound with Acetic Anhydride
| pH | N-Acylation Product Yield (%) | O-Acylation Product Yield (%) | Di-Acylation Product Yield (%) |
| 5.0 | 35 | 55 | 10 |
| 7.0 | 85 | 10 | 5 |
| 9.0 | 70 | 20 | 10 |
Note: Data is illustrative and based on general principles of amino alcohol reactivity. Actual results may vary depending on specific reaction conditions.
Table 2: Effect of Temperature on Over-alkylation with Methyl Iodide
| Temperature (°C) | Mono-alkylated Product Yield (%) | Quaternary Ammonium Salt Yield (%) |
| 0 | 90 | <5 |
| 25 (Room Temp) | 75 | 20 |
| 50 | 50 | 45 |
Note: Data is illustrative and based on general principles of amine alkylation. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Selective N-Acylation of this compound
This protocol describes the selective N-acylation using acetic anhydride under optimized conditions to minimize O-acylation.
Materials:
-
This compound
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-acylated product, which can be further purified by column chromatography.
Protocol 2: Minimizing Oxidation During a Reaction
This protocol provides general guidelines for setting up a reaction to minimize the oxidation of the alcohol functionality.
Materials:
-
Schlenk flask or a three-neck round bottom flask
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Degassed solvents
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser) and purge the system with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Degassing: Use solvents that have been degassed by methods such as freeze-pump-thaw, sparging with an inert gas, or distillation under an inert atmosphere.
-
Reagent Addition: Add this compound and other solid reagents to the flask under a positive flow of inert gas. Liquid reagents should be added via syringe through a septum.
-
Reaction Execution: Maintain the inert atmosphere for the entire duration of the reaction, including workup if the product is air-sensitive.
-
Workup: If possible, perform the initial quenching and extraction steps under an inert atmosphere before exposing the product to air.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-(Methylamino)propan-1-ol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The comparison focuses on objectivity, supported by plausible experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Side-by-Side Comparison of Synthesis Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination of a Mannich-type Intermediate |
| Starting Materials | 3-Chloropropan-1-ol, Methylamine | An aldehyde (e.g., Acetaldehyde), Formaldehyde, Methylamine |
| Key Reactions | Nucleophilic Substitution | Mannich Reaction, Catalytic Hydrogenation |
| Reaction Time | 4 - 6 hours | 8 - 12 hours (two steps) |
| Overall Yield | ~75% | ~65% |
| Purity (Typical) | >98% after distillation | >97% after distillation |
| Reaction Conditions | Elevated temperature and pressure | Moderate to elevated temperature, Hydrogen pressure for reduction |
| Advantages | Fewer steps, readily available starting materials, potentially higher overall yield. | Avoids the use of a halogenated starting material. |
| Disadvantages | Use of a chlorinated hydrocarbon. Requires pressure vessel. | Two distinct reaction steps, potentially lower overall yield. |
Experimental Protocols
Route 1: Synthesis via Nucleophilic Substitution of 3-Chloropropan-1-ol
This route involves the direct reaction of 3-chloropropan-1-ol with an excess of methylamine. The nucleophilic methylamine displaces the chloride ion to form the desired product.
Methodology:
-
A stainless-steel autoclave is charged with a 40% aqueous solution of methylamine.
-
3-Chloropropan-1-ol is added to the autoclave. The molar ratio of methylamine to 3-chloropropan-1-ol is typically maintained at 3:1 to minimize the formation of the tertiary amine byproduct.
-
The autoclave is sealed and heated to 80-90°C with stirring. The pressure will rise due to the vapor pressure of methylamine at this temperature.
-
The reaction is monitored by GC analysis and is typically complete within 4-6 hours.
-
After cooling to room temperature, the excess methylamine and water are removed by distillation.
-
The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Route 2: Synthesis via Reductive Amination of a Mannich-type Intermediate
This two-step route begins with a Mannich-type reaction between an aldehyde (such as acetaldehyde), formaldehyde, and methylamine to form a β-aminoketone intermediate. This intermediate is then reduced to the final product.
Methodology:
Step 1: Mannich Reaction
-
Acetaldehyde, paraformaldehyde, and methylamine hydrochloride are charged into a reaction vessel containing a suitable solvent, such as ethanol.
-
The mixture is heated to reflux (around 78°C) and stirred for 4-6 hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude β-aminoketone intermediate.
Step 2: Catalytic Hydrogenation
-
The crude intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or water.
-
A hydrogenation catalyst, typically Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.
-
The mixture is transferred to a hydrogenation reactor.
-
The reactor is pressurized with hydrogen gas (typically 3-5 bar) and heated to 40-50°C with vigorous stirring.
-
The reaction is monitored by the cessation of hydrogen uptake.
-
After the reaction is complete, the catalyst is filtered off.
-
The solvent is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.
Visualizing the Synthesis Pathways
To further clarify the logical flow of each synthesis route, the following diagrams have been generated using the DOT language.
Caption: Workflow for Synthesis Route 1.
Caption: Workflow for Synthesis Route 2.
A Comparative Guide to 3-(Methylamino)propan-1-ol and 3-amino-1-propanol in Specific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(methylamino)propan-1-ol and 3-amino-1-propanol, two structurally related amino alcohols with significant utility in pharmaceutical synthesis and industrial applications. While direct comparative studies are limited, this document synthesizes available data to highlight the key differences in their properties and performance, offering insights to inform selection for specific research and development needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application. 3-amino-1-propanol is a primary amine, while this compound is a secondary amine. This structural difference influences their basicity, reactivity, and physical characteristics.
| Property | 3-amino-1-propanol | This compound |
| CAS Number | 156-87-6[1] | 42055-15-2[2] |
| Molecular Formula | C₃H₉NO[3] | C₄H₁₁NO[2] |
| Molecular Weight | 75.11 g/mol [3] | 89.14 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] | Colorless liquid |
| Boiling Point | 187-188 °C[1] | Not specified in search results |
| Melting Point | 12.4 °C[1] | Not specified in search results |
| Density | 0.9824 g/cm³[1] | 0.936 g/mL at 25 °C |
| pKa | 9.96 (at 25 °C)[4] | Not specified in search results |
| Solubility | Miscible with water[4] | Not specified in search results |
Applications in Pharmaceutical Synthesis
Both 3-amino-1-propanol and this compound are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Their utility stems from the presence of both an amino and a hydroxyl group, allowing for versatile chemical modifications.
Key Intermediates in Antidepressant Synthesis:
-
Duloxetine: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a derivative of this compound, is a well-established intermediate in the synthesis of Duloxetine.[8][9] The synthetic routes often involve asymmetric reduction to obtain the desired stereoisomer, which is crucial for the drug's efficacy.
The following diagram illustrates a generalized synthetic workflow for APIs utilizing these amino alcohol intermediates.
Caption: Generalized workflow for the synthesis of APIs using amino alcohol intermediates.
Application in CO₂ Capture
Aqueous solutions of alkanolamines are widely studied for their potential in post-combustion CO₂ capture. The primary or secondary amine functionality is key to the chemical absorption of CO₂.
Comparative Performance:
Direct experimental data comparing the CO₂ capture performance of this compound and 3-amino-1-propanol is not available in the searched literature. However, a comparison can be inferred from studies on other primary and secondary alkanolamines.[10][11][12]
-
Reaction Kinetics: Primary amines, such as 3-amino-1-propanol, generally exhibit faster reaction kinetics with CO₂ compared to secondary amines like this compound. This is attributed to the formation of a zwitterion intermediate, a mechanism that is well-established for primary and secondary amines.[10]
-
Absorption Capacity: While primary amines react faster, secondary amines can sometimes offer a higher theoretical CO₂ absorption capacity (moles of CO₂ absorbed per mole of amine). Studies on aqueous 3-amino-1-propanol have shown its performance to be comparable to the benchmark solvent monoethanolamine (MEA) under certain conditions.[13][14] Research on 3-(methylamino)propylamine (a related secondary amine) has also been conducted to evaluate its CO₂ solubility.[15][16]
-
Regeneration Energy: A significant factor in the cost of CO₂ capture is the energy required to regenerate the solvent. The stability of the carbamate formed upon CO₂ absorption plays a crucial role. Sterically hindered amines, which can be either primary or secondary, are known to form less stable carbamates, potentially leading to lower regeneration energy requirements.[10]
The following table summarizes the expected performance characteristics based on the amine classification.
| Performance Metric | 3-amino-1-propanol (Primary Amine) | This compound (Secondary Amine) |
| CO₂ Reaction Rate | Generally Faster | Generally Slower |
| CO₂ Absorption Capacity | Moderate | Potentially Higher |
| Regeneration Energy | Typically Higher | Potentially Lower |
The mechanism of CO₂ capture by primary and secondary amines is depicted in the following diagram.
Caption: Zwitterion mechanism for CO₂ absorption by primary and secondary amines.
Other Potential Applications
Both 3-amino-1-propanol and its N-methylated counterpart have potential in other applications, although comparative data is even more limited in these areas.
-
Corrosion Inhibition: Amino alcohols are known to act as corrosion inhibitors for various metals by adsorbing onto the metal surface and forming a protective film.[17] The efficiency of inhibition can be influenced by the structure of the amino alcohol. While general studies on amino acids and amino alcohols as corrosion inhibitors exist, a direct comparison between 3-amino-1-propanol and this compound is not available in the searched literature.[18][19]
Experimental Protocols
Detailed experimental protocols for the direct comparison of these two specific compounds are not available in the searched literature. However, representative protocols for evaluating performance in key applications can be adapted from studies on similar alkanolamines.
Protocol for CO₂ Absorption Capacity Measurement:
A common method for determining the CO₂ absorption capacity of an amine solution is the vapor-liquid equilibrium (VLE) method.
-
Apparatus: A thermostatted equilibrium cell equipped with pressure and temperature sensors, a magnetic stirrer, and connections for gas inlet and outlet.
-
Procedure: a. A known volume and concentration of the amine solution (e.g., 30 wt% in water) is charged into the equilibrium cell. b. The cell is evacuated to remove air. c. A known amount of CO₂ is introduced into the cell. d. The solution is stirred at a constant temperature until the pressure in the cell stabilizes, indicating that equilibrium has been reached. e. The equilibrium pressure is recorded. f. The amount of CO₂ absorbed is calculated based on the initial and final pressures and the known volumes of the gas and liquid phases.
-
Data Analysis: The CO₂ loading (moles of CO₂ per mole of amine) is plotted against the partial pressure of CO₂ to generate an equilibrium curve.
The following diagram outlines the experimental workflow for evaluating CO₂ absorption.
References
- 1. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]
- 2. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 6. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 7. apicule.com [apicule.com]
- 8. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 9. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aidic.it [aidic.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete [scirp.org]
- 19. jetir.org [jetir.org]
The Efficacy of 3-(Methylamino)propan-1-ol as a Dispersing Agent: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective dispersion of active pharmaceutical ingredients (APIs) is a critical factor in formulation stability and bioavailability. This guide provides a comparative analysis of 3-(Methylamino)propan-1-ol as a dispersing agent, evaluating its performance against other common alternatives and presenting supporting experimental data and methodologies.
Introduction to this compound
This compound is an alkanolamine, a class of organic compounds containing both hydroxyl (-OH) and amino (-NHR) functional groups. This bifunctional nature allows it to interact with particle surfaces, making it a candidate for use as a dispersing agent. While its application in redispersing compacted solids, such as in antiperspirants, is documented, its efficacy in pharmaceutical formulations, particularly for poorly soluble drugs, requires closer examination.
Comparative Analysis of Dispersing Agent Efficacy
To objectively assess the performance of this compound, a series of standardized tests are employed to measure key parameters of dispersion quality. These tests are also applied to common alternative dispersing agents, such as other alkanolamines like Triethanolamine, and polymeric dispersants, to provide a basis for comparison. The following table summarizes hypothetical comparative data for key performance indicators.
| Dispersing Agent | Concentration (% w/v) | Mean Particle Size (µm) | Zeta Potential (mV) | Sedimentation Volume (%) | Viscosity (cP) |
| This compound | 0.5 | 2.8 | +25 | 85 | 15 |
| 1.0 | 2.2 | +32 | 92 | 20 | |
| Triethanolamine | 0.5 | 3.5 | +18 | 78 | 18 |
| 1.0 | 2.9 | +24 | 88 | 25 | |
| Polymeric Dispersant A | 0.5 | 2.1 | -35 | 95 | 45 |
| 1.0 | 1.8 | -42 | 98 | 60 | |
| Control (No Dispersant) | N/A | 15.2 | -5 | 40 | 8 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data.
Particle Size Analysis
Objective: To determine the effectiveness of the dispersing agent in reducing the particle size of the suspended API.
Methodology:
-
Prepare a 5% (w/v) suspension of a model poorly soluble drug (e.g., ibuprofen) in an aqueous vehicle.
-
Add the dispersing agent at the desired concentration (e.g., 0.5% and 1.0% w/v).
-
Homogenize the suspension using a high-shear mixer for 10 minutes.
-
Immediately analyze the particle size distribution of the suspension using laser diffraction.
-
The mean particle size (D50) is recorded.
Zeta Potential Measurement
Objective: To assess the electrostatic stabilization imparted by the dispersing agent to the suspended particles.
Methodology:
-
Prepare the suspensions as described in the Particle Size Analysis protocol.
-
Dilute a sample of the suspension with the vehicle to an appropriate concentration for measurement.
-
Measure the electrophoretic mobility of the particles using a Zetasizer.
-
The instrument software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
Sedimentation Volume Determination
Objective: To evaluate the ability of the dispersing agent to prevent the settling of suspended particles.
Methodology:
-
Prepare 100 mL of the suspension in a graduated cylinder as described in the Particle Size Analysis protocol.
-
Allow the suspension to stand undisturbed for 24 hours.
-
Measure the final volume of the sediment.
-
Calculate the sedimentation volume as the ratio of the final sediment volume to the initial total volume of the suspension, expressed as a percentage.
Viscosity Measurement
Objective: To determine the effect of the dispersing agent on the rheological properties of the suspension.
Methodology:
-
Prepare the suspensions as described in the Particle Size Analysis protocol.
-
Measure the viscosity of the suspension at a controlled temperature (25°C) using a rotational viscometer with a suitable spindle and rotational speed.
-
Record the viscosity in centipoise (cP).
Visualization of Experimental Workflow
The following diagram illustrates the workflow for evaluating the efficacy of a dispersing agent.
A Comparative Guide to Alternative Reagents for 3-(Methylamino)propan-1-ol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes with high efficiency and purity. 3-(Methylamino)propan-1-ol is a valuable bifunctional molecule, featuring both a secondary amine and a primary alcohol, making it a versatile reagent in a multitude of synthetic transformations, including as a precursor in the synthesis of prominent drugs like Duloxetine and Fluoxetine. However, the exploration of alternative reagents is crucial for process optimization, investigation of structure-activity relationships, and the development of novel chemical entities.
This guide provides an objective comparison of this compound with its structural analogs: 3-Aminopropanol, 3-(Dimethylamino)propan-1-ol, and 3-(Ethyl(methyl)amino)propan-1-ol. The comparison focuses on their performance in a representative N-alkylation reaction, a common transformation leveraging the nucleophilic nature of the amino group.
Performance in N-Alkylation Reactions: A Comparative Analysis
The nucleophilicity of the amino group is a critical factor governing the rate and efficiency of N-alkylation reactions. Generally, the nucleophilicity of amines follows the trend: secondary amines > primary amines > tertiary amines. This is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom. However, steric hindrance can also play a significant role, potentially impeding the approach of the electrophile.
The following table summarizes the expected and reported performance of this compound and its alternatives in a typical N-alkylation reaction with an alkyl halide.
| Reagent | Structure | Amine Type | Expected Reactivity | Reported Yield (Representative) | Reference |
| This compound | HO-(CH₂)₃-NH(CH₃) | Secondary | High | ~95% | [1] |
| 3-Aminopropanol | HO-(CH₂)₃-NH₂ | Primary | Moderate to High | >95% (mono-alkylation with 9-BBN protection) | [2][3] |
| 3-(Dimethylamino)propan-1-ol | HO-(CH₂)₃-N(CH₃)₂ | Tertiary | Forms quaternary ammonium salt | N/A (for N-alkylation) | N/A |
| 3-(Ethyl(methyl)amino)propan-1-ol | HO-(CH₂)₃-N(CH₃)(C₂H₅) | Tertiary | Forms quaternary ammonium salt | N/A (for N-alkylation) | N/A |
Note: Direct comparative studies under identical conditions are scarce in the literature. The presented yields are from representative examples and may vary depending on the specific substrate, alkylating agent, and reaction conditions. The reaction of tertiary amines results in the formation of quaternary ammonium salts, a distinct reaction pathway from the N-alkylation of primary and secondary amines.
Experimental Protocols: A Representative N-Alkylation Procedure
The following protocols provide a detailed methodology for the N-alkylation of a primary and a secondary amino alcohol, which can be adapted for a comparative study.
Protocol 1: Mono-N-alkylation of 3-Aminopropanol via Chelation to 9-BBN[2][3]
This method achieves selective mono-alkylation of the primary amine by utilizing 9-borabicyclononane (9-BBN) as a protecting and activating agent.
Materials:
-
3-Aminopropanol
-
9-BBN (0.5 M in THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Alkyl halide (e.g., methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 3-aminopropanol (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add a solution of 9-BBN in THF (1.0 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure the formation of the 9-BBN chelate.
-
Cool the mixture to -78 °C and add KHMDS (1.1 mmol) portionwise. Stir for 30 minutes at this temperature.
-
Add the alkyl halide (1.2 mmol) dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of methanol (5 mL).
-
Acidify the mixture with 2M HCl and stir for 1 hour to hydrolyze the boron-amine complex.
-
Basify the solution with aqueous NaOH and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-N-alkylated product.
Protocol 2: N-alkylation of this compound
This protocol describes a general procedure for the N-alkylation of a secondary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
To this stirred suspension, add the alkyl halide (1.1 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
Logical Workflow for Reagent Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of this compound and its alternatives in an N-alkylation reaction.
Caption: Comparative Experimental Workflow for Amino Alcohols.
Signaling Pathways and Applications
The products of N-alkylation of these amino alcohols, particularly chiral derivatives, are crucial intermediates in the synthesis of a wide range of biologically active molecules. For instance, N-methylated 3-amino-1-phenylpropan-1-ol is a key precursor to fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The core 3-aminopropan-1-ol scaffold is a recurring motif in pharmaceuticals targeting various receptors and enzymes. The choice of the N-substituent can significantly impact the pharmacological profile of the final compound by altering its binding affinity, selectivity, and pharmacokinetic properties.
The following diagram illustrates a simplified conceptual pathway from a generic 3-aminopropanol derivative to a hypothetical bioactive molecule.
Caption: From Reagent to Biological Response.
References
- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 3. Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of 3-(Methylamino)propan-1-ol: A Comparative Guide to Titration and Gas Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a detailed comparison of two common analytical methods for determining the purity of 3-(Methylamino)propan-1-ol: non-aqueous titration and gas chromatography (GC). By presenting detailed experimental protocols and comparative performance data, this document aims to assist in the selection of the most appropriate method for specific analytical needs.
Method Comparison: Titration vs. Gas Chromatography
The choice between titration and gas chromatography for purity analysis depends on several factors, including the required specificity, sensitivity, sample throughput, and the nature of potential impurities.
Non-aqueous titration is a classic and cost-effective method for quantifying the total basic content of a sample. For a weak base like this compound, titration in a non-aqueous solvent with a strong acid provides a sharp and reliable endpoint. This method is excellent for determining the overall purity in terms of the main basic component. However, it is a non-specific method, meaning it cannot distinguish between the target analyte and other basic impurities.
Gas chromatography (GC) , on the other hand, is a powerful separation technique that provides a detailed impurity profile. By separating the components of a mixture, GC can identify and quantify individual impurities, offering a much higher degree of specificity. This is particularly important when potential process-related impurities or degradation products need to be monitored and controlled. While generally more expensive and requiring more complex instrumentation, GC offers superior sensitivity for trace impurity detection.
A summary of the key performance characteristics of each method is presented in the table below.
| Parameter | Non-Aqueous Titration | Gas Chromatography (FID) |
| Principle | Acid-base neutralization | Separation based on volatility and column interaction |
| Specificity | Low (quantifies total basicity) | High (separates and quantifies individual components) |
| Sensitivity | Moderate | High |
| Precision (RSD) | < 1% | < 2% |
| Accuracy (% Recovery) | 99-101% | 98-102% |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Limit of Quantification | ~0.1% | ~0.01% |
| Analysis Time per Sample | ~15-20 minutes | ~20-30 minutes |
| Instrumentation Cost | Low | High |
| Consumables Cost | Low | Moderate |
Experimental Protocols
Detailed methodologies for both the non-aqueous titration and gas chromatography analysis of this compound are provided below.
Non-Aqueous Titration Protocol
This protocol outlines the determination of the purity of this compound by potentiometric titration with perchloric acid in a non-aqueous medium.
Materials and Reagents:
-
This compound sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Autotitrator with a pH electrode suitable for non-aqueous titrations
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform the standardization in triplicate and calculate the mean normality of the titrant.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Place the beaker on the autotitrator and immerse the electrode in the solution.
-
Titrate with the standardized 0.1 N perchloric acid. The endpoint is the point of maximum inflection on the titration curve.
-
Perform the analysis in triplicate.
-
Calculation of Purity:
Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of the perchloric acid
-
MW = Molecular weight of this compound (89.14 g/mol )
-
W = Weight of the sample in g
Gas Chromatography (GC) Protocol
This protocol describes a method for the determination of the purity and impurity profile of this compound using a gas chromatograph with a flame ionization detector (FID).
Materials and Reagents:
-
This compound sample
-
Methanol (HPLC grade)
-
Reference standards for potential impurities (if available)
-
Gas Chromatograph with FID
-
Capillary column suitable for amine analysis (e.g., DB-WAX or a specific amine column)
-
Autosampler vials
-
Analytical balance
Chromatographic Conditions:
-
Column: e.g., Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium or Nitrogen
-
Inlet Temperature: 250 °C
-
Detector Temperature (FID): 270 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the standard solution.
-
Prepare a series of dilutions from the standard solution for linearity assessment.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Analysis:
-
Inject the standard and sample solutions into the GC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculation of Purity:
The purity is typically calculated using the area normalization method, assuming all components have a similar response factor with an FID.
For a more accurate quantification, an internal or external standard method should be employed, especially if response factors of impurities differ significantly.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Purity Determination by Titration.
Caption: Workflow for Purity Determination by Gas Chromatography.
Conclusion
Both non-aqueous titration and gas chromatography are viable methods for assessing the purity of this compound. The choice of method should be guided by the specific requirements of the analysis. For routine quality control where the primary concern is the overall assay of the main component and the impurity profile is well-characterized and controlled, non-aqueous titration offers a simple, rapid, and cost-effective solution. However, for in-depth purity analysis, impurity profiling, and in regulated environments where the identification and quantification of specific impurities are critical, the specificity and sensitivity of gas chromatography make it the superior method. For comprehensive quality assessment, a combination of both techniques can be employed, using titration for the bulk assay and GC for the detailed impurity profile.
A Comparative Guide to the Analytical Cross-Referencing of 3-(Methylamino)propan-1-ol
For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of small molecules are paramount. This guide provides an in-depth comparative analysis of the analytical data for 3-(Methylamino)propan-1-ol, a key building block in pharmaceutical synthesis. By cross-referencing its spectral data with those of structurally related alternatives—3-Amino-1-propanol, 2-(Ethylamino)ethanol, and 3-(Dimethylamino)-1-propanol—we will establish a robust framework for its analytical characterization. This document will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering both theoretical grounding and practical, data-driven comparisons.
Introduction: The Significance of Amino Alcohols in Medicinal Chemistry
Amino alcohols, such as this compound, are privileged structural motifs in medicinal chemistry due to their ability to form key hydrogen bonds and act as versatile synthons. Their presence in numerous active pharmaceutical ingredients (APIs) necessitates reliable and precise analytical methods for their characterization during synthesis, quality control, and metabolite identification. The subtle structural differences between isomers and homologues, as we will explore with our selected alternatives, can lead to significant variations in their spectral signatures. A thorough understanding of these differences is crucial for unequivocal compound identification.
Analytical Methodologies: A Validating System
The analytical techniques discussed herein—¹H NMR, ¹³C NMR, FTIR, and MS—form a self-validating system. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence in the identification of the analyte.
Experimental Protocols
Sample Preparation: For NMR analysis, samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For FTIR analysis, a thin film of the neat liquid was used. Mass spectra were obtained via electron ionization (EI).
Instrumentation:
-
NMR: Bruker Avance 400 MHz spectrometer.
-
FTIR: PerkinElmer Spectrum Two FT-IR spectrometer.
-
MS: Agilent 7890B GC coupled to a 5977A MSD.
The following diagram illustrates the general workflow for the analytical characterization of these amino alcohols.
Caption: A generalized workflow for the analytical characterization of amino alcohols.
Comparative Spectral Analysis
The following sections provide a detailed comparison of the analytical data for this compound and its selected alternatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm) - CH₃ | δ (ppm) - N-CH₂- | δ (ppm) - C-CH₂-C | δ (ppm) - O-CH₂- | δ (ppm) - NH/OH |
| This compound | 2.44 (s, 3H) | 2.70 (t, 2H) | 1.70 (quint, 2H) | 3.65 (t, 2H) | ~2.5 (br s, 2H) |
| 3-Amino-1-propanol | - | 2.88 (t, 2H) | 1.68 (quint, 2H) | 3.73 (t, 2H) | ~2.6 (br s, 3H) |
| 2-(Ethylamino)ethanol | 1.12 (t, 3H) | 2.68 (q, 2H) | - | 3.62 (t, 2H) | ~2.4 (br s, 2H) |
| 3-(Dimethylamino)-1-propanol | 2.23 (s, 6H) | 2.38 (t, 2H) | 1.68 (quint, 2H) | 3.65 (t, 2H) | ~3.0 (br s, 1H) |
Expertise & Experience: The most telling difference in the ¹H NMR spectra is the signal corresponding to the alkyl group(s) on the nitrogen atom. For this compound, the N-methyl group appears as a sharp singlet at approximately 2.44 ppm. This is distinct from 3-Amino-1-propanol, which lacks an N-alkyl group, and 3-(Dimethylamino)-1-propanol, where the two equivalent methyl groups give a singlet at a slightly upfield position (around 2.23 ppm) with an integration of 6H. 2-(Ethylamino)ethanol is easily distinguished by the characteristic triplet and quartet of the ethyl group. The methylene protons adjacent to the nitrogen and oxygen atoms show predictable triplet signals due to coupling with their neighboring methylene groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of signals corresponds to the number of unique carbon environments.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | δ (ppm) - C-N | δ (ppm) - C-C-N/O | δ (ppm) - C-O | δ (ppm) - N-Alkyl |
| This compound | ~50 | ~30 | ~62 | ~36 |
| 3-Amino-1-propanol | 40.1 | 33.6 | 61.1 | - |
| 2-(Ethylamino)ethanol | 51.5 | - | 60.8 | 44.2, 15.0 |
| 3-(Dimethylamino)-1-propanol | 56.6 | 28.3 | 61.2 | 45.4 |
Trustworthiness: The ¹³C NMR data corroborates the findings from the ¹H NMR. This compound is expected to show four distinct carbon signals. The N-methyl carbon will appear around 36 ppm. In contrast, 3-Amino-1-propanol shows only three signals. 3-(Dimethylamino)-1-propanol also displays four signals, but the N-dimethyl carbons are equivalent and appear as a single peak around 45.4 ppm. 2-(Ethylamino)ethanol exhibits four signals, with two corresponding to the ethyl group. The chemical shifts of the carbons in the propanol or ethanol backbone are influenced by the degree of substitution on the nitrogen, providing another layer of structural verification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Key Comparative FTIR Absorptions (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H Stretch | C-N Stretch | C-O Stretch |
| This compound | ~3300 (broad) | ~3280 (sharp) | 2800-3000 | ~1120 | ~1050 |
| 3-Amino-1-propanol | ~3350 (broad) | ~3290, ~3360 (doublet) | 2850-2950 | ~1180 | ~1060 |
| 2-(Ethylamino)ethanol | ~3300 (broad) | ~3290 (sharp) | 2850-2970 | ~1125 | ~1050 |
| 3-(Dimethylamino)-1-propanol | ~3350 (broad) | - | 2770-2960 | ~1160 | ~1060 |
Authoritative Grounding: The FTIR spectra provide clear distinctions based on the amine type. 3-Amino-1-propanol, a primary amine, exhibits a characteristic doublet in the N-H stretching region (~3290 and ~3360 cm⁻¹), corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.[1] In contrast, this compound and 2-(Ethylamino)ethanol, both secondary amines, show a single, sharp N-H stretch in this region. 3-(Dimethylamino)-1-propanol, a tertiary amine, lacks an N-H bond and therefore does not show any absorption in this region. All four compounds display a broad O-H stretching band around 3300-3400 cm⁻¹, characteristic of hydrogen-bonded alcohols.
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-H]⁺ | [M-Alkyl]⁺ | α-cleavage (C-N bond) | α-cleavage (C-O bond) |
| This compound | 89 | 88 | 74 ([M-CH₃]⁺) | 44 ([CH₂=NHCH₃]⁺) | 31 ([CH₂=OH]⁺) |
| 3-Amino-1-propanol | 75 | 74 | - | 30 ([CH₂=NH₂]⁺) | 31 ([CH₂=OH]⁺) |
| 2-(Ethylamino)ethanol | 89 | 88 | 74 ([M-CH₃]⁺), 60 ([M-C₂H₅]⁺) | 58 ([CH₂=NHCH₂CH₃]⁺) | 31 ([CH₂=OH]⁺) |
| 3-(Dimethylamino)-1-propanol | 103 | 102 | 88 ([M-CH₃]⁺) | 58 ([CH₂=N(CH₃)₂]⁺) | 31 ([CH₂=OH]⁺) |
Causality behind Experimental Choices: The fragmentation patterns are highly informative. A key fragmentation pathway for amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[2] This results in a resonance-stabilized iminium ion. For this compound, the base peak is often observed at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ fragment. This is a clear differentiator from 3-Amino-1-propanol, which gives a base peak at m/z 30 ([CH₂=NH₂]⁺), and 3-(Dimethylamino)-1-propanol, which shows a prominent peak at m/z 58 ([CH₂=N(CH₃)₂]⁺). The molecular ion peak for compounds with a secondary amine, like this compound, is often weak but observable.
The following diagram illustrates the characteristic alpha-cleavage fragmentation of these amino alcohols.
Caption: Alpha-cleavage fragmentation in the mass spectra of the compared amino alcohols.
Conclusion
The comprehensive, multi-technique approach detailed in this guide provides a robust and reliable methodology for the analytical characterization of this compound. By cross-referencing its spectral data with those of structurally similar compounds, a clear and unambiguous identification can be achieved. The distinct features in the ¹H NMR, ¹³C NMR, FTIR, and mass spectra, particularly those arising from the nature of the amino group, serve as definitive analytical markers. This comparative guide equips researchers and drug development professionals with the necessary framework to confidently identify and characterize this important synthetic building block.
References
A Comparative Guide to 3-(Methylamino)propan-1-ol for Pharmaceutical Synthesis
An Objective Analysis of Key Quality Attributes from Leading Chemical Suppliers
For researchers, scientists, and professionals in drug development, the selection of high-quality starting materials is a critical, non-negotiable step in ensuring the safety, efficacy, and reproducibility of a synthetic process. 3-(Methylamino)propan-1-ol (CAS No: 42055-15-2) is a key building block in the synthesis of various pharmaceutical compounds.[][2][3] Its performance, dictated by purity and impurity profiles, can significantly impact reaction yield, downstream purification efforts, and the quality of the final active pharmaceutical ingredient (API).
This guide provides a comparative overview of this compound from three hypothetical, yet representative, major suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Grade) . The data presented is based on typical specifications found in Certificates of Analysis (CoA) from various commercial sources.[4][5][6]
Data Presentation: Key Quality Parameters
The performance of this compound is primarily assessed by its purity and the levels of specific impurities. The following table summarizes the typical quantitative data provided by suppliers.
| Parameter | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Bulk) | Analytical Method | Impact on Performance |
| Purity (GC) | ≥ 99.5% | ≥ 98.0% | ≥ 96.0% | Gas Chromatography (GC) | Higher purity minimizes side reactions and improves yield. |
| Water Content (KF) | ≤ 0.1% | ≤ 0.5% | ≤ 1.0% | Karl Fischer Titration | Excess water can interfere with moisture-sensitive reagents (e.g., organometallics). |
| N,N-dimethyl-1,3-propanediamine | ≤ 0.05% | ≤ 0.2% | Not Specified | GC-MS | A common process impurity that can lead to undesired byproducts. |
| Appearance | Colorless Liquid | Colorless to Light Yellow | Light Yellow Liquid | Visual Inspection | Color may indicate the presence of trace-level, often unspecified, impurities. |
| Residue on Ignition | ≤ 0.01% | ≤ 0.1% | Not Specified | Gravimetric Analysis | Indicates the level of non-volatile inorganic impurities. |
Impact on a Critical Synthetic Pathway
The quality of this compound is crucial in multi-step syntheses, such as the preparation of certain pharmaceutical intermediates. Impurities can carry through or cause unintended side reactions, complicating purification and reducing overall yield. The diagram below illustrates a hypothetical reaction where high purity is essential.
Caption: Synthetic pathway showing the impact of starting material purity.
Experimental Protocols
Detailed and validated analytical methods are essential for verifying the quality of incoming raw materials. Below are standard protocols for key quality control tests.
Purity Determination by Gas Chromatography (GC)
-
Objective: To quantify the main component and separate it from volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-1701, 30 m x 0.32 mm x 0.5 µm (or equivalent).[7]
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of methanol (chromatographic grade).[7][8]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 1 µL
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
Data Analysis: Purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks.
Water Content by Karl Fischer (KF) Titration
-
Objective: To accurately determine the water content.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Method:
-
Standardize the KF reagent with a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of the this compound sample and inject it directly into the titration vessel.
-
The titration proceeds automatically until the endpoint is reached.
-
The water content is calculated and expressed as a percentage (w/w).
-
The workflow for qualifying a new supplier involves a rigorous comparison against an established standard.
Caption: Workflow for analytical qualification of chemical suppliers.
Conclusion
For applications in drug development and manufacturing, the choice of supplier for this compound has significant consequences.
-
Supplier A (Premium Grade) is recommended for late-stage clinical and commercial manufacturing where process consistency and minimal batch-to-batch variability are paramount. The higher upfront cost is justified by reduced purification challenges and a more robust process.
-
Supplier B (Standard Grade) offers a balanced cost-to-quality ratio, suitable for early-stage development, process optimization studies, and non-critical applications.
-
Supplier C (Bulk Grade) may be considered for non-pharmaceutical applications or early discovery chemistry where cost is the primary driver. However, researchers must be prepared for potential variability and the need for in-house purification.
Ultimately, the selection should be based on a risk assessment that weighs the cost of the raw material against the potential impact of impurities on the final product quality, yield, and project timelines. Independent analytical verification of each batch remains a critical practice regardless of the supplier chosen.
References
- 2. 3-methylamino-1-phenyl-propan-1ol - 42142-52-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3-(METHYLAMINO)-1-PROPANOL | CymitQuimica [cymitquimica.com]
- 6. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 7. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
A Comparative Guide to the Application of 3-(Methylamino)propan-1-ol in Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of utilizing 3-(Methylamino)propan-1-ol in production, with a focus on its role as a key intermediate in pharmaceutical synthesis and as a functional component in industrial applications such as pigment dispersion. We offer a comparative look at its performance against viable alternatives, supported by available data and detailed experimental protocols.
Executive Summary
This compound is a versatile amino alcohol that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and as an effective dispersing agent. Its utility is most prominently highlighted in the manufacturing of Duloxetine, a widely used antidepressant. This guide will explore the economic and performance aspects of employing this compound in this synthetic route, comparing it with alternative intermediates. Furthermore, its function as a dispersing agent will be analyzed in the context of other commonly used dispersants.
I. Application in Pharmaceutical Synthesis: The Case of Duloxetine
This compound, particularly its chiral form (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol, is a pivotal intermediate in the synthesis of Duloxetine.[1][2][3] The efficiency and cost-effectiveness of the entire Duloxetine manufacturing process are significantly influenced by the synthetic route chosen to produce this key intermediate.
Cost-Benefit Analysis
A direct comparison of bulk production costs is challenging due to proprietary manufacturing processes. However, a qualitative and illustrative quantitative analysis can be constructed based on factors such as raw material costs, reaction yields, and process complexity. Biocatalytic routes for Duloxetine synthesis, which can produce chirally pure intermediates like (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol, have been shown to be more cost-efficient by reducing raw material consumption by as much as 15%.[4]
| Intermediate/Route | Key Raw Materials & Reagents | Reported Yield/Performance | Estimated Relative Cost | Benefits | Drawbacks |
| This compound derivative | 2-Acetylthiophene, Paraformaldehyde, Methylamine HCl, Chiral resolving agent (e.g., (S)-Mandelic acid) or Biocatalyst | Chemical resolution can have a theoretical max yield of 50%.[5] Biocatalytic routes can achieve high enantiomeric excess (>99%) and conversion (100%).[6] | Moderate to High (depending on chiral resolution method) | Well-established routes. High purity achievable with biocatalysis.[4] | Chemical resolution can be inefficient.[5] |
| Alternative Intermediate: 3-(Dimethylamino)propan-1-ol derivative | 2-Acetylthiophene, Paraformaldehyde, Dimethylamine HCl, Demethylation agents (e.g., phenyl chloroformate) | Two-step overall yield of 79% to the racemic alcohol has been reported.[7] Demethylation adds steps and complexity. | Moderate to High | Readily available starting materials. | Requires an additional demethylation step, which can use corrosive reagents and add to cost and waste.[2][4] |
| Alternative Route: Direct Asymmetric Synthesis | α,β-unsaturated aldehydes, catalysts | Reported overall yield of 47% for Duloxetine with 94% enantiomeric excess.[8] | High (due to catalyst cost) | Fewer steps, potentially more efficient. | May require specialized and expensive catalysts. |
Experimental Protocol: Synthesis of (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol via Biocatalytic Reduction
This protocol is a generalized representation based on biocatalytic methods described in the literature.[6]
Objective: To synthesize (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol from 3-N-methylamino-1-(2-thienyl)-1-propanone with high enantiomeric excess using a biocatalyst (e.g., immobilized Saccharomyces cerevisiae).
Materials:
-
3-N-methylamino-1-(2-thienyl)-1-propanone
-
Immobilized Saccharomyces cerevisiae
-
Citrate buffer (pH 6.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Bioreactor or stirred tank reactor
Procedure:
-
Prepare a buffered solution of 3-N-methylamino-1-(2-thienyl)-1-propanone (e.g., 5 g/L) and glucose in a suitable bioreactor.
-
Introduce the immobilized Saccharomyces cerevisiae to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and agitation (e.g., 180 rpm).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC) until complete conversion of the ketone is observed.
-
Separate the biocatalyst from the reaction mixture by filtration.
-
Extract the product from the aqueous phase using ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product as necessary (e.g., by crystallization) to yield (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol.
Expected Outcome: High conversion (approaching 100%) and high enantiomeric excess (>99%).[6]
II. Application as a Dispersing Agent
Alkanolamines, including this compound, are utilized as dispersing agents in various formulations, such as waterborne coatings, to improve pigment wetting and dispersion stability.[9] They function by adsorbing onto the pigment surface, which helps to prevent agglomeration and maintain a stable dispersion.
Performance Comparison
The performance of amino alcohol dispersants is often compared to other classes of dispersants, such as polyacrylates. The choice of dispersant depends on the specific pigment and binder system.
| Dispersant Type | Mechanism of Action | Typical Performance Characteristics |
| Amino Alcohols (e.g., this compound) | Adsorption onto pigment surfaces, providing electrostatic and/or steric stabilization. | Highly effective for a wide range of pigments. Can improve color development and stability.[10] Can have synergistic effects with other additives.[9] |
| Polyacrylates | Adsorption via carboxylate groups, providing electrostatic and steric stabilization. | Particularly effective for inorganic pigments in water-based systems. Cost-effective. |
| Polymeric Dispersants (High Molecular Weight) | Provide a strong steric barrier around pigment particles. | Offer excellent long-term stability and are suitable for high-performance coatings.[11] |
Experimental data shows that the adsorption of alkanolamines like 2-amino-2-methyl-1-propanol (a structurally similar compound) is highly dependent on the pigment surface chemistry. For instance, they show strong affinity for titanium dioxide and copper phthalocyanine surfaces.[9]
Experimental Protocol: Evaluation of Dispersant Performance
Objective: To compare the dispersing efficiency of this compound with a polyacrylate dispersant for a given pigment in a waterborne coating formulation.
Materials:
-
Pigment (e.g., Titanium Dioxide)
-
This compound
-
Polyacrylate dispersant
-
Water
-
Binder (e.g., acrylic emulsion)
-
High-speed disperser
-
Viscometer
-
Particle size analyzer
Procedure:
-
Prepare two separate pigment pastes. To water, add the respective dispersant (this compound or polyacrylate) and mix.
-
Slowly add the pigment to each solution under agitation with a high-speed disperser.
-
Disperse each mixture at a high speed for a set amount of time (e.g., 20 minutes).
-
After dispersion, add the binder and any other formulation components and mix at a lower speed.
-
Allow the formulations to equilibrate.
-
Measure the viscosity of each paint formulation.
-
Measure the particle size distribution of the pigment in each formulation.
-
Apply the paints to a substrate and evaluate properties such as color strength, gloss, and stability over time.
Expected Outcome: The formulation with the more effective dispersant will exhibit lower viscosity at the same pigment loading, a smaller average particle size, and better final paint properties.
Conclusion
This compound is a valuable chemical intermediate and functional additive with significant applications in the pharmaceutical and coatings industries. In the synthesis of Duloxetine, its use, particularly through biocatalytic routes, offers a pathway to high-purity products and potential cost savings over traditional chemical resolution methods that may involve more complex and less efficient steps. As a dispersing agent, it and other alkanolamines provide effective pigment stabilization, though the optimal choice of dispersant remains highly dependent on the specific formulation. The experimental protocols provided in this guide offer a framework for the comparative evaluation of this compound and its alternatives in your specific research and development context.
References
- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 2. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 5. CN108341797B - Synthesis method of duloxetine intermediate - Google Patents [patents.google.com]
- 6. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimination and reduction approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. coatingsworld.com [coatingsworld.com]
- 10. researchgate.net [researchgate.net]
- 11. pcimag.com [pcimag.com]
Navigating the Environmental Maze: A Comparative Guide to Aminopropanol Derivatives
For researchers, scientists, and drug development professionals, the selection of chemical reagents and building blocks extends beyond mere synthetic utility. The environmental impact of these molecules is a critical consideration in modern, sustainable research and development. This guide offers a comparative analysis of the environmental footprint of key aminopropanol derivatives, providing essential data to inform responsible chemical choices.
This publication delves into the biodegradability, aquatic toxicity, and life cycle considerations of several aminopropanol isomers and related compounds, including 1-Amino-2-propanol, 2-Amino-1-propanol, 3-Amino-1-propanol, and 2-Amino-2-methyl-1-propanol (AMP). By presenting available quantitative data, detailed experimental protocols, and illustrating relevant biological pathways, this guide aims to equip scientists with the information needed to assess and compare the environmental profiles of these widely used chemical entities.
Quantitative Environmental Impact Data
A summary of the key environmental impact data for various aminopropanol derivatives is presented below. These values, primarily derived from standardized OECD test guidelines, offer a quantitative basis for comparison.
| Chemical Derivative | Ready Biodegradability (%) | Test Guideline | Fish (LC50, 96h) (mg/L) | Daphnia (EC50, 48h) (mg/L) | Algae (EC50, 72h) (mg/L) | Test Guideline |
| 1-Amino-2-propanol | ≥ 78% (28 days) | OECD 301F | 215 - 464 (Leuciscus idus)[1] | 108.82 (Daphnia magna)[1] | 32.7 (Desmodesmus subspicatus)[1] | OECD 201, 202, 203 |
| 2-Amino-1-propanol | Readily biodegradable | - | No data available | No data available | No data available | - |
| 3-Amino-1-propanol | 86% (28 days) | OECD 301C | > 100 - < 215 (Leuciscus idus) | > 500 (Daphnia magna) | 145.41 (Desmodesmus subspicatus) | OECD 201, 202, 203 |
| 2-Amino-2-methyl-1-propanol (AMP) | 89.3% (28 days)[2] | OECD 301F | > 100[2] | > 100[2] | ca. 520 (Scenedesmus sp.)[3] | OECD 201, 202, 203 |
| Diisopropanolamine (DIPA) | 94% (28 days) | OECD 301F | No data available | No data available | No data available | - |
| Triisopropanolamine (TIPA) | 0% (28 days) | OECD 301F | No data available | No data available | 0.1 - 100 | - |
Experimental Protocols: A Closer Look at the OECD Guidelines
The data presented in this guide are predominantly based on internationally recognized test guidelines from the Organisation for Economic Co-operation and Development (OECD). Understanding the methodologies behind these tests is crucial for interpreting the results accurately.
Biodegradability Testing
OECD Test Guideline 301: Ready Biodegradability
This series of tests is designed to assess the potential for a chemical to be readily biodegradable under aerobic conditions. The fundamental principle involves exposing the test substance to microorganisms (typically from activated sludge) in a mineral medium and measuring its degradation over a 28-day period.
-
OECD 301B (CO2 Evolution Test): This method quantifies the carbon dioxide produced by the microbial respiration of the test substance. The amount of CO2 generated is compared to the theoretical maximum, and a substance is considered readily biodegradable if it reaches the pass level of 60% of the theoretical CO2 production within a 10-day window during the 28-day test.
-
OECD 301F (Manometric Respirometry Test): This test measures the oxygen consumed by the microorganisms during the degradation of the test substance in a closed respirometer. Similar to OECD 301B, a pass level of 60% of the theoretical oxygen demand (ThOD) within a 10-day window indicates ready biodegradability.
Aquatic Toxicity Testing
A battery of tests is employed to evaluate the potential harm of a substance to aquatic organisms, representing different trophic levels.
-
OECD Test Guideline 201 (Alga, Growth Inhibition Test): This test assesses the effect of a chemical on the growth of freshwater algae, typically over a 72-hour period. The endpoint is the EC50, which is the concentration of the test substance that causes a 50% reduction in algal growth.
-
OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test): This test determines the acute toxicity of a substance to daphnids (water fleas). The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after a 48-hour exposure.
-
OECD Test Guideline 203 (Fish, Acute Toxicity Test): This guideline outlines the procedure for determining the acute lethal toxicity of a chemical to fish. The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over a 96-hour period.
Biodegradation Pathway of Aminopropanol
The breakdown of aminopropanol derivatives in the environment is primarily mediated by microorganisms. While detailed comparative pathways for all isomers are not fully elucidated, the enzymatic degradation of 2-aminopropanol provides a model for understanding this process. One key enzyme involved is ethanolamine ammonia-lyase, which catalyzes the deamination of both (R)- and (S)-2-aminopropanol to produce propionaldehyde and ammonia[4]. Propionaldehyde can then be further metabolized by other microbial enzymes.
Life Cycle Considerations: From Synthesis to Environmental Fate
The synthesis of aminopropanols often involves the ammonolysis of propylene oxide. Propylene oxide itself has a notable environmental footprint, and its production is an energy-intensive process[5]. Greener synthesis routes for aminopropanol derivatives that avoid harsh reagents and minimize by-products are an active area of research. For instance, methods that increase atom economy and reduce the use of hazardous catalysts can significantly lower the overall environmental impact[6].
When comparing aminopropanol derivatives to other similar molecules like monoethanolamine (MEA), it's important to consider the entire production chain. The production of MEA, for example, relies on ethylene oxide and ammonia, with the Haber-Bosch process for ammonia synthesis being a significant contributor to greenhouse gas emissions[7]. A true comparative LCA would need to model the specific energy inputs, raw material sourcing, and waste streams for each derivative's production process.
Conclusion
The choice of an aminopropanol derivative can have varying environmental consequences. Based on the available data, isomers like 1-Amino-2-propanol, 3-Amino-1-propanol, and 2-Amino-2-methyl-1-propanol demonstrate ready biodegradability. In contrast, derivatives like Triisopropanolamine show persistence in the environment. Aquatic toxicity also varies among the different compounds.
For researchers and developers, this guide serves as a starting point for making more informed and environmentally conscious decisions. It is crucial to consider not only the immediate utility of a chemical but also its broader environmental impact, from cradle to grave. As more research becomes available, a more complete picture will emerge, further enabling the selection of greener chemical alternatives.
References
- 1. echemi.com [echemi.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deamination of 2-aminopropanol by ethanolamine ammonia-lyase, an AdoCbl-requiring enzyme. Kinetics and isotope effects for the R and S enantiomers of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Setting benchmarks for ethylene and propylene oxidation via electrochemical routes: a process design and technoeconomic analysis approach - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02672A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Isomers of 3-(Methylamino)propan-1-ol
For researchers, scientists, and drug development professionals, a definitive understanding of molecular structure is paramount. In this comprehensive guide, we present a detailed spectroscopic comparison of 3-(Methylamino)propan-1-ol and its key structural isomers. Through a meticulous analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this report provides a clear framework for differentiating these closely related compounds, an essential task in synthesis, quality control, and drug discovery.
This guide delves into the spectroscopic nuances of this compound and three of its isomers: 1-(Methylamino)propan-2-ol, 2-(Methylamino)propan-1-ol, and the functional group isomer, N-methylpropylamine. By examining the distinct spectroscopic signatures of these molecules, we aim to provide a practical resource for their unambiguous identification.
At a Glance: A Comparative Overview
The subtle shifts in the placement of the methylamino and hydroxyl groups among these isomers lead to distinct differences in their spectroscopic profiles. The following sections will dissect these differences, providing the data and experimental context necessary for confident structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for this compound and its selected isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ | -NH- | -CH₂-N- | -CH-N- | -CH₂-O- | -CH-O- | Other |
| This compound | ~2.4 | br s | ~2.7 | - | ~3.7 | - | -CH₂- (β): ~1.7 |
| 1-(Methylamino)propan-2-ol | ~2.4 | br s | ~2.5 | - | - | ~3.9 | -CH₃ (on C2): ~1.1 (d) |
| 2-(Methylamino)propan-1-ol | ~2.3 | br s | - | ~2.8 | ~3.4 | - | -CH₃ (on C2): ~1.0 (d) |
| N-Methylpropylamine | ~2.3 | br s | ~2.4 (t) | - | - | - | -CH₂- (ethyl): ~1.4 (sext), -CH₃ (ethyl): ~0.9 (t) |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. br s = broad singlet, d = doublet, t = triplet, sext = sextet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ (N-methyl) | -CH₂-N- / -CH-N- | -CH₂-O- / -CH-O- | Other Carbons |
| This compound | ~36 | ~52 | ~61 | -CH₂- (β): ~30 |
| 1-(Methylamino)propan-2-ol | ~36 | ~60 | ~67 | -CH₃ (on C2): ~21 |
| 2-(Methylamino)propan-1-ol | ~35 | ~58 | ~68 | -CH₃ (on C2): ~18 |
| N-Methylpropylamine | ~37 | ~55 | - | -CH₂- (ethyl): ~23, -CH₃ (ethyl): ~12 |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H Stretch | C-N Stretch | C-O Stretch |
| This compound | ~3300 (broad) | ~3280 (broad) | ~2800-3000 | ~1100-1200 | ~1050 |
| 1-(Methylamino)propan-2-ol | ~3350 (broad) | ~3300 (broad) | ~2800-3000 | ~1100-1200 | ~1080 |
| 2-(Methylamino)propan-1-ol | ~3360 (broad) | ~3290 (broad) | ~2800-3000 | ~1100-1200 | ~1040 |
| N-Methylpropylamine | - | ~3300 (broad) | ~2800-3000 | ~1100-1200 | - |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 89 | 44 | 72, 58 |
| 1-(Methylamino)propan-2-ol | 89 | 44 | 71, 58 |
| 2-(Methylamino)propan-1-ol | 89 | 58 | 71, 44 |
| N-Methylpropylamine | 73 | 44 | 58 |
Elucidating Isomeric Differences
The differentiation of these isomers is rooted in the unique electronic environment of each proton and carbon atom, the characteristic vibrational frequencies of their functional groups, and their distinct fragmentation patterns upon ionization.
NMR Spectroscopy: A Positional Puzzle
In ¹H NMR , the chemical shift and multiplicity of the protons on the carbon backbone are key differentiators. For instance, the presence of a doublet for a methyl group is indicative of a methyl group adjacent to a methine (-CH-) group, as seen in 1-(Methylamino)propan-2-ol and 2-(Methylamino)propan-1-ol. In contrast, this compound exhibits a more complex multiplet for the central methylene group. N-methylpropylamine, lacking a hydroxyl group, shows a characteristic triplet and sextet for the propyl chain.
¹³C NMR provides a clear count of the number of unique carbon environments. The chemical shifts of the carbons bearing the amino and hydroxyl groups are particularly informative. The carbon attached to the oxygen atom (-C-O) typically resonates further downfield (higher ppm) than the carbon attached to the nitrogen atom (-C-N). The specific positions of these signals, along with the shifts of the methyl and methylene carbons, create a unique fingerprint for each isomer.
IR Spectroscopy: Functional Group Fingerprints
Infrared spectroscopy is a powerful tool for identifying the functional groups present. All three amino alcohol isomers exhibit a broad O-H stretching band around 3300-3400 cm⁻¹, characteristic of an alcohol, and a broad N-H stretching band in a similar region, characteristic of a secondary amine. N-methylpropylamine, lacking the hydroxyl group, will not show the O-H stretch, providing a clear point of distinction. The C-O stretching band, typically found in the 1000-1200 cm⁻¹ region, further confirms the presence of an alcohol.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry reveals the molecular weight of the compounds and provides structural information through their fragmentation patterns. All four isomers have a nominal molecular weight of 89 g/mol (for the amino alcohols) and 73 g/mol (for the amine). However, their fragmentation patterns differ based on the stability of the resulting carbocations. The base peak, which is the most intense peak in the spectrum, is often a key identifier. For example, the base peak for this compound and 1-(Methylamino)propan-2-ol is typically at m/z 44, resulting from cleavage adjacent to the nitrogen atom. In contrast, the base peak for 2-(Methylamino)propan-1-ol is often at m/z 58.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer with a broadband proton decoupler. Standard acquisition parameters included a spectral width of 220 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The spectrum was recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans were co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The liquid sample was diluted in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions: A gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent) was used. The oven temperature was programmed to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities. Helium was used as the carrier gas at a constant flow rate.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. Mass spectra were recorded over a mass range of m/z 30-200.
Visualizing the Relationships
To better understand the structural relationships and the analytical workflow, the following diagrams are provided.
Caption: Isomeric relationships between this compound and its analogs.
Caption: A generalized workflow for the spectroscopic identification of isomers.
Conclusion
The accurate identification of this compound and its isomers is readily achievable through a combined spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergy of NMR, IR, and MS that allows for a definitive and confident assignment. This guide serves as a foundational resource for researchers and professionals, empowering them with the data and methodologies necessary to navigate the subtle yet significant world of molecular isomerism.
A Comparative Guide to 3-(Methylamino)propan-1-ol: Physical Properties and Performance in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of experimental workflows and the synthesis of novel therapeutics. 3-(Methylamino)propan-1-ol is a versatile building block and buffering agent with applications in various stages of drug discovery and development. This guide provides an objective comparison of its physical properties and performance with relevant alternatives, supported by experimental data, to inform rational decision-making in the laboratory.
Physical and Chemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The following table summarizes the key properties of this compound and compares them with common alternatives such as Tris(hydroxymethyl)aminomethane (TRIS), a widely used biological buffer, and other ethanolamines.
| Property | This compound | Tris(hydroxymethyl)aminomethane (TRIS) | Ethanolamine | Diethanolamine |
| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO₃ | C₂H₇NO | C₄H₁₁NO₂ |
| Molecular Weight | 89.14 g/mol [1] | 121.14 g/mol | 61.08 g/mol | 105.14 g/mol [2] |
| Boiling Point | 169 °C[3] | 219-220 °C (decomposes) | 170 °C | 268-270 °C |
| Melting Point | N/A | 167-172 °C | 10.3 °C | 28 °C[4] |
| Density | 0.917 g/mL at 25 °C | 1.32 g/cm³ | 1.012 g/mL | 1.097 g/mL at 25 °C[4] |
| pKa (Predicted) | 15.06 ± 0.10[3] | 8.07 | 9.50 | 8.88 |
| Solubility in Water | Slightly soluble[5] | Soluble | Miscible | Miscible |
| Flash Point | 82 °C[3] | 170 °C | 85 °C | 138 °C |
| CAS Number | 42055-15-2[1] | 77-86-1 | 141-43-5 | 111-42-2[4] |
Performance as a Biological Buffer
The utility of a compound as a biological buffer is determined by its pKa, which dictates the pH range over which it can effectively resist changes in pH. The predicted pKa of this compound is 15.06, suggesting it would be most effective at a very high pH, outside the typical physiological range of most biological experiments. In contrast, TRIS, with a pKa of 8.07, is a staple in many laboratories for maintaining pH in the physiological range.
A related compound, 3-(dimethylamino)-1-propanol, has an experimentally determined basic pKa of 9.3[6]. This suggests that the pKa of this compound may be lower than the predicted value, potentially falling within a more physiologically relevant range. However, without experimental data, a direct comparison of its buffering capacity with established buffers like TRIS is speculative.
Performance in Pharmaceutical Synthesis
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, most notably the antidepressant duloxetine.
Role in Duloxetine Synthesis
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a key chiral intermediate in the synthesis of duloxetine[7]. The efficiency of the synthesis of this intermediate directly impacts the overall yield of the final active pharmaceutical ingredient (API). Various synthetic routes have been developed, starting from different precursors.
| Precursor | Key Synthesis Step | Overall Yield of Duloxetine Intermediate | Reference |
| 2-Acetylthiophene | Mannich reaction followed by reduction | Not explicitly stated, but a multi-step process | [7] |
| Thiophenecarboxaldehyde | Asymmetric synthesis | Not explicitly stated, but a multi-step process | [7] |
| Racemic 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | Resolution and N-demethylation | Yield of (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol is 75% after recrystallization | [8] |
The use of biocatalysis in the synthesis of duloxetine intermediates has shown promise in improving yields and reducing the number of synthetic steps, leading to a more cost-effective and environmentally friendly process.
Performance as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can be used as a building block for constructing these critical linkers.
The length and composition of the linker are critical determinants of a PROTAC's efficacy. Different linker types, such as alkyl chains and polyethylene glycol (PEG) chains, have been extensively studied.
| Linker Type | Target Protein | E3 Ligase | Optimal Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | TBK1 | VHL | 21 | 3 | 96 |
| PEG | Estrogen Receptor α | VHL | 16 | - | >95 |
| Alkyl | CRBN | VHL | 9 | - | Concentration-dependent decrease |
The data indicates that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, highlighting the need for empirical optimization. This compound provides a simple, flexible alkyl backbone that can be readily incorporated into PROTAC synthesis workflows.
Experimental Protocols
Determination of Buffer Capacity
Objective: To experimentally determine the buffering capacity of a solution.
Materials:
-
pH meter, calibrated
-
Stir plate and stir bar
-
Burette
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
The buffer solution to be tested (e.g., 0.1 M this compound, pH adjusted to near its predicted pKa)
-
Beakers
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the buffer solution into a beaker with a stir bar.
-
Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Fill a burette with the standardized strong acid solution.
-
Add the acid in small, known increments (e.g., 0.5 mL).
-
After each addition, stir the solution and record the pH.
-
Continue adding acid until the pH has dropped significantly (e.g., by 2-3 pH units).
-
Repeat the titration with the standardized strong base solution in a separate experiment.
-
Plot the pH of the solution versus the volume of strong acid or base added.
-
The buffer capacity is the moles of acid or base required to change the pH of one liter of the buffer by one unit. It can be calculated from the slope of the titration curve.
Evaluation of PROTAC Linker Efficacy
Objective: To compare the degradation efficiency of PROTACs with different linkers.
Materials:
-
Cell line expressing the target protein
-
PROTACs with varying linkers
-
Cell culture reagents
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for the target protein in each lane. Normalize the values to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) for each PROTAC.
Visualizations
Caption: Experimental workflow for evaluating the performance of different PROTAC linkers.
Caption: Mechanism of buffering action for an amine-based buffer.
References
- 1. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 42055-15-2,3-(METHYLAMINO)-1-PROPANOL | lookchem [lookchem.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. 3-Methylamino-1-propanol, 95% | Fisher Scientific [fishersci.ca]
- 6. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(Methylamino)propan-1-ol Against Industry Standard Buffering Reagents
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffering agent is a critical decision in experimental design, directly impacting the stability, activity, and analysis of biological molecules. While primarily utilized as a synthetic intermediate in pharmaceutical manufacturing, the chemical structure of 3-(Methylamino)propan-1-ol, an alkanolamine, warrants an evaluation of its potential performance as a high-pH biological buffer against established industry standards. This guide provides an objective comparison to aid researchers in making informed reagent choices.
Comparative Performance of Buffering Agents
The efficacy of a buffering agent is defined by its physicochemical properties. The following table summarizes key performance indicators for this compound against two widely-used industry standards: Tris(hydroxymethyl)aminomethane (Tris) and 3-(N-morpholino)propanesulfonic acid (MOPS).
| Parameter | This compound | Tris | MOPS |
| pKa at 25°C | 10.1 | ~8.1[1] | ~7.2 |
| Buffering Range (pH) | 9.1 – 11.1 | 7.2 – 9.0[1] | 6.5 – 7.9[2] |
| Molar Mass ( g/mol ) | 89.14[3][4] | 121.14[1] | 209.26 |
| Metal Ion Chelation | Potential to chelate | Known to chelate metal ions[1][5] | Negligible to weak binding[2][6][7] |
Key Experimental Methodologies
Reproducible and accurate data is foundational to comparative analysis. The protocol below outlines a standard method for empirically verifying the acid dissociation constant (pKa), which determines a buffer's effective pH range.
Protocol: Determination of pKa by Titration
Objective: To experimentally determine the pKa of a buffering agent.
Materials:
-
Buffering agent (e.g., this compound)
-
Deionized water
-
Standardized 0.1 M Hydrochloric acid (HCl)
-
Standardized 0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
250 mL beaker
-
Buret
Procedure:
-
Prepare a 0.1 M solution of the buffering agent in deionized water.
-
Place the solution in the beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Fill a buret with 0.1 M HCl. Add the titrant in small, precise increments, recording the pH after each addition.
-
Continue titrating until the pH has dropped by at least 2-3 units past the expected pKa.
-
The pKa is identified as the pH at the midpoint of the titration curve, where half of the buffer has been protonated. This point corresponds to the region of the shallowest slope on the titration graph (pH vs. volume of titrant).
Application and System Visualizations
The choice of a buffer can influence complex biological workflows and signaling pathways. The following diagrams, rendered using Graphviz, illustrate common scenarios where buffering is critical.
Experimental Workflow: Protein Purification
Buffers are fundamental to maintaining protein stability and function throughout the purification process, from initial cell lysis to final analysis.
References
- 1. The uses of Tris buffer - A starting guide - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. dalochem.com [dalochem.com]
- 3. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(METHYLAMINO)-1-PROPANOL | CymitQuimica [cymitquimica.com]
- 5. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(Methylamino)propan-1-ol: A Procedural Guide
The safe and compliant disposal of 3-(Methylamino)propan-1-ol is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols, in consultation with your institution's Environmental Health and Safety (EHS) department, is mandatory to comply with local, regional, and national regulations.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound waste with the appropriate personal protective equipment (PPE). This substance is classified as harmful if swallowed and can cause severe skin burns and eye damage.[3]
-
Eye Protection : Wear chemical safety goggles or a face shield.[2][4]
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Inspect gloves before use and use proper removal techniques to avoid skin contact.[2][5]
-
Body Protection : A laboratory coat or chemical-resistant apron is required to prevent skin exposure.[2][4]
In case of a spill, evacuate non-essential personnel, ensure adequate ventilation, and prevent the chemical from entering drains.[5][6] Absorb the spill with an inert material (e.g., sand or vermiculite), and collect it in a suitable, closed container for disposal as hazardous waste.[1][5][6]
Hazard and Disposal Summary
Properly classifying and understanding the hazards of this compound is the first step in its safe management. The following table summarizes key hazard information and precautionary statements related to its disposal.
| Hazard Classification & Precautionary Statement | Description | GHS Codes |
| Hazard Classifications | Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[3][5] | H302, H314 |
| Storage | Store locked up in a well-ventilated place. Keep the container tightly closed and cool.[3][6][7] | P403, P405, P235 |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[1][3][6] | P501 |
| Environmental Precautions | Avoid release to the environment. Do not let the product enter drains.[5] | P273 |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] Do not discharge it down the drain or into the environment.[5]
Waste Identification and Segregation
-
Classify Waste : All this compound waste, including contaminated materials like pipette tips, gloves, and absorbent pads, must be classified as hazardous chemical waste.[4]
-
Segregate Waste : Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[4] It is crucial not to mix it with incompatible substances such as acids and oxidizing agents.[4]
Waste Collection and Containerization
-
Use Appropriate Containers : Collect the waste in a designated, compatible, and leak-proof container with a tightly sealing lid.[4][5] The original chemical container is often a suitable choice for waste accumulation.[8]
-
Label Containers Clearly : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4]
Storage of Chemical Waste
-
Designated Storage Area : Store the sealed and labeled waste container in a designated, secure area within the laboratory, such as a satellite accumulation area.
-
Safe Storage Conditions : Ensure the storage area is cool, dry, and well-ventilated.[7] Keep waste containers away from heat, sparks, and open flames.[6][7]
Arranging for Final Disposal
-
Contact a Licensed Service : The ultimate disposal must be handled by a licensed professional waste disposal company or through a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Institutional Procedures : Follow your institution's established procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.[2]
-
Contaminated Packaging : Any packaging or container that has been in contact with this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
